molecular formula CHCl3 B151607 Chloroform CAS No. 67-66-3

Chloroform

Numéro de catalogue: B151607
Numéro CAS: 67-66-3
Poids moléculaire: 119.37 g/mol
Clé InChI: HEDRZPFGACZZDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Chloroform (Trichloromethane, CHCl₃) is a volatile, dense, and colorless liquid with a characteristic sweet odor . It is a powerful, non-flammable solvent that is miscible with many organic solvents but only slightly soluble in water . This reagent is essential in numerous industrial, pharmaceutical, and laboratory settings. In industrial manufacturing, this compound serves as a crucial solvent for plastics, adhesives, coatings, and textiles, and as a degreasing agent in metallurgy . It also functions as a key chemical intermediate, most notably in the production of hydrochlorofluorocarbon-22 (HCFC-22) refrigerant and fluorocarbon plastics and resins . In the laboratory, this compound is a versatile solvent for extracting fats, oils, greases, and alkaloids . It is indispensable in molecular biology; a mixture of guanidinium thiocyanate-phenol-chloroform is critical for the effective isolation of RNA . Furthermore, it is used for the simple release of periplasmic proteins and is a common solvent for pesticide and environmental analysis by GC . In specialized research, this compound has emerged as a valuable carbon monoxide (CO) surrogate in carbonylative organic synthesis, allowing for safer reaction protocols compared to using toxic CO gas directly . In endodontic research, it is recognized for its efficacy as a solvent for softening gutta-percha during root canal retreatments . This compound must be handled with extreme care. It decomposes in the presence of heat and air to form toxic phosgene gas . Exposure can lead to adverse health effects, including dizziness, damage to the liver and kidneys, and it is classified as a possible human carcinogen . Always use personal protective equipment and work in a well-ventilated fume hood. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, and is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

chloroform
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InChI

InChI=1S/CHCl3/c2-1(3)4/h1H
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InChI Key

HEDRZPFGACZZDS-UHFFFAOYSA-N
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Canonical SMILES

C(Cl)(Cl)Cl
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Molecular Formula

CHCl3
Record name CHLOROFORM
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DSSTOX Substance ID

DTXSID1020306
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Molecular Weight

119.37 g/mol
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Physical Description

Chloroform appears as a clear colorless liquid with a characteristic odor. Denser (12.3 lb / gal) than water and slightly soluble in water. Hence sinks in water. Nonflammable under most conditions, but burns under extreme conditions. May cause illness by inhalation, skin absorption or ingestion. Used as a solvent, to make other chemicals, as a fumigant., Liquid, Colorless liquid with a pleasant odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor.
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Boiling Point

143 °F at 760 mmHg (EPA, 1998), 61.12 °C, 61.00 to 62.00 °C. @ 760.00 mm Hg, 62 °C, 143 °F
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Flash Point

None (EPA, 1998)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 7.95X10+3 mg/L at 25 °C, Highly soluble in water, One mL dissolves in about 200 mL water at 25 °C, Miscible with alcohol, benzene, ether, petroleum ether, carbon tetrachloride, carbon disulfide, oils, For more Solubility (Complete) data for Chloroform (6 total), please visit the HSDB record page., 7.95 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.8, (77 °F): 0.5%
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Density

1.4832 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.4788 g/cu cm at 25 °C, Density: 1.484 at 20 °C/20 °C, An alcholic solution of chloroform containing 6% by volume of chloroform, corresponding to 10.5% by weight and approximately 89% absolute alcohol by volume. Colorless, clear liquid. Chloroform odor. Density: approximately 0.85 /Spirit of chloroform/, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7, 1.48
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Vapor Density

4.12 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.12 (Air = 1), Relative vapor density (air = 1): 4.12, 4.12
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Vapor Pressure

100 mmHg at 50.72 °F (EPA, 1998), 197.0 [mmHg], VP: 100 mm Hg at 10.4 °C, 197 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 212, 160 mmHg
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Impurities

Contains the following stabilizer(s): 2-Methyl-2-butene (>/=0.001 to
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Color/Form

Highly refractive, nonflammable, heavy, very volatile liquid, Clear, colorless liquid, Colorless, highly refractive, heavy volatile liquid.

CAS No.

67-66-3
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Melting Point

-82.3 °F (EPA, 1998), -63.47 °C, -63.2 °C, -64 °C, -82 °F
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Foundational & Exploratory

The Synthesis and Industrial Production of Chloroform: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Chloroform, systematically named trichloromethane (CHCl₃), is a dense, colorless, and sweet-smelling organic compound.[1] Historically significant as an early anesthetic, its modern applications are primarily industrial.[2][3] Several million tons of this compound are produced annually, serving as a key precursor for the synthesis of polytetrafluoroethylene (PTFE) and various refrigerants, though its use in the latter is declining due to environmental concerns.[4] This guide provides an in-depth exploration of the synthesis methodologies and large-scale industrial production of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

The production of this compound is dominated by a few key chemical processes. The choice of method often depends on the desired scale of production and the available starting materials.

Methane Chlorination: The Industrial Standard

The primary route for the large-scale industrial synthesis of this compound is the free-radical chlorination of methane.[1][5] This process involves heating a mixture of methane (CH₄) and chlorine (Cl₂) gas to high temperatures, typically between 400–500 °C.[1] The reaction proceeds through a series of free-radical halogenation steps, yielding a mixture of chlorinated methanes.[1][5]

The sequential reactions are as follows:

  • Chloromethane formation: CH₄ + Cl₂ → CH₃Cl + HCl

  • Dichloromethane formation: CH₃Cl + Cl₂ → CH₂Cl₂ + HCl

  • Trichloromethane (this compound) formation: CH₂Cl₂ + Cl₂ → CHCl₃ + HCl

  • Carbon tetrachloride formation: CHCl₃ + Cl₂ → CCl₄ + HCl

The final output is a mixture of chloromethane, dichloromethane, this compound, and carbon tetrachloride, which are then separated based on their different boiling points through distillation.[1][5]

The Haloform Reaction

The haloform reaction is a well-established method for producing this compound, particularly on a smaller, laboratory scale.[6] This reaction involves the exhaustive halogenation of a methyl ketone (a molecule containing the R-CO-CH₃ group) or a compound that can be oxidized to a methyl ketone (like ethanol) in the presence of a base.[6][7]

From Acetone: A common laboratory and small-scale industrial method involves the reaction of acetone with sodium hypochlorite (bleach).[1][4][8] The overall reaction is: 3 NaOCl + (CH₃)₂CO → CHCl₃ + 2 NaOH + CH₃COONa[1]

From Ethanol: Alternatively, ethanol can be used as the starting material, reacting with bleaching powder (calcium hypochlorite, Ca(OCl)₂).[9][10][11][12] This process occurs in several steps:

  • Oxidation of Ethanol: Chlorine, produced from the bleaching powder, oxidizes ethanol to acetaldehyde.

  • Chlorination of Acetaldehyde: The acetaldehyde is then chlorinated to form trichloroacetaldehyde (chloral).

  • Hydrolysis: The chloral is hydrolyzed by the calcium hydroxide (also formed from the bleaching powder) to yield this compound and calcium formate.[12][13]

Other Synthesis Routes

Other methods for this compound production exist, though they are less common in modern industrial applications:

  • Partial Reduction of Carbon Tetrachloride: this compound can be produced by the partial reduction of carbon tetrachloride (CCl₄) using iron filings and water.[14]

  • From Chloral Hydrate: Pure this compound can be obtained by the distillation of chloral hydrate with a strong base like sodium hydroxide.[12]

Industrial Production and Process

The industrial manufacturing of this compound is a highly optimized process designed for continuous production and high purity.

Process Flow for Methane Chlorination

The industrial production of this compound via methane chlorination typically follows these steps:

  • Feed Preparation: Methane and chlorine gases are mixed in specific ratios.

  • Reaction: The gas mixture is fed into a high-temperature reactor (400-650 °C) where free-radical chlorination occurs.[15]

  • Cooling: The hot gas mixture exiting the reactor is cooled.

  • Neutralization and Drying: The product stream is washed to remove hydrochloric acid and then dried.

  • Distillation: The mixture of chloromethanes is separated in a series of distillation columns to isolate pure this compound.

Quantitative Data and Reaction Conditions

The following tables summarize key quantitative data for the primary synthesis methods.

Parameter Methane Chlorination Haloform Reaction (Acetone) Haloform Reaction (Ethanol)
Reactants Methane (CH₄), Chlorine (Cl₂)Acetone ((CH₃)₂CO), Sodium Hypochlorite (NaOCl)Ethanol (C₂H₅OH), Bleaching Powder (Ca(OCl)₂)
Temperature 400–500 °C[1]Exothermic, often cooled initially[8]Gentle heating on a water bath[11]
Catalyst Not required (thermal initiation)Base (from hypochlorite)Base (from bleaching powder)
Scale Large industrial scale[1]Small to medium scale[1]Laboratory and small scale[9]
Products Mixture of CH₃Cl, CH₂Cl₂, CHCl₃, CCl₄[1]This compound, Sodium Acetate, Sodium Hydroxide[1]This compound, Calcium Formate[13]
Method Advantages Disadvantages
Methane Chlorination Continuous process, high throughput, utilizes readily available raw materials.Produces a mixture of products requiring separation, high energy input due to high temperatures.[16]
Haloform Reaction Can be performed at lower temperatures, good for smaller scale, can produce high purity product directly.Not as economical for very large scale production, can be exothermic and require careful temperature control.[8]
Purification

Regardless of the synthesis method, the crude this compound product requires purification. Common purification steps include:

  • Washing: The this compound is washed with water and a dilute base (like sodium hydroxide or sodium bicarbonate solution) to remove acidic impurities such as HCl and unreacted chlorine.[11][12]

  • Drying: The washed this compound is dried using a suitable drying agent like anhydrous magnesium sulfate or calcium chloride.[4][13]

  • Distillation: Final purification is achieved by fractional distillation, collecting the fraction that boils at the boiling point of this compound (61-62 °C).[4][12]

Safety and Handling in Industrial Production

This compound is a hazardous substance, and its industrial production requires strict safety protocols.[3][17]

  • Toxicity: this compound is toxic if inhaled, ingested, or absorbed through the skin.[17] Chronic exposure is linked to liver and kidney damage, and it is a suspected human carcinogen.[17][18]

  • Phosgene Formation: In the presence of oxygen and light, this compound can decompose to form highly toxic phosgene gas (COCl₂).[6][10][11] To prevent this, commercial this compound is often stabilized with a small amount of ethanol or amylene.[1][4]

  • Handling Precautions: Production facilities must have adequate ventilation, and personnel should use appropriate personal protective equipment (PPE), including chemical-resistant gloves and respiratory protection.[18][19][20]

  • Storage: this compound should be stored in tightly sealed, dark-colored bottles in a cool, well-ventilated area away from incompatible materials like strong bases and reactive metals.[10][17][18]

Experimental Protocols

The following are detailed protocols for the laboratory synthesis of this compound.

Synthesis via Haloform Reaction (Acetone and Bleach)

This protocol is adapted from common laboratory procedures for the haloform reaction.[4][21]

Materials:

  • Acetone (reagent grade)

  • Sodium hypochlorite solution (household bleach, ~5-6%)

  • Separatory funnel

  • Ice bath

  • Beakers and flasks

Procedure:

  • Chill approximately 500 mL of sodium hypochlorite solution in an ice bath to below 10 °C.

  • Slowly add 25 mL of acetone to the chilled bleach solution while stirring. The addition should be done in small portions to control the exothermic reaction.

  • Continue to stir the mixture in the ice bath. A milky white suspension of this compound will form.[8]

  • Allow the reaction mixture to sit for about 30-45 minutes to ensure the reaction is complete and to let the this compound settle.

  • Carefully decant the upper aqueous layer.

  • Transfer the remaining mixture to a separatory funnel. The denser this compound layer will be at the bottom.

  • Separate and collect the lower this compound layer.

  • Wash the collected this compound with an equal volume of water, followed by a wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the this compound layer again and dry it over anhydrous magnesium sulfate.

  • The this compound can be further purified by distillation, collecting the fraction boiling at 61-62 °C.

Synthesis from Ethanol and Bleaching Powder

This protocol describes the synthesis of this compound from ethanol.[11][12][13]

Materials:

  • Ethanol (95%)

  • Bleaching powder (calcium hypochlorite)

  • Round-bottom flask (1 L)

  • Distillation apparatus

  • Heating mantle or water bath

Procedure:

  • Prepare a paste by mixing 100 g of bleaching powder with 200 mL of water in a 1 L round-bottom flask.[11]

  • Add 25 mL of ethanol to the paste and mix thoroughly.[11]

  • Set up the flask for distillation with a condenser and a receiving flask.

  • Gently heat the mixture using a water bath. The reaction will start, and a mixture of this compound and water will distill over.[11][12]

  • Continue the distillation until no more oily droplets of this compound are seen coming over with the water.

  • Transfer the distillate to a separatory funnel.

  • Separate and collect the lower this compound layer.

  • Purify the collected this compound by washing with dilute NaOH solution, then with water, followed by drying and distillation as described in the previous protocol.[11][12]

Visualized Pathways and Processes

The following diagrams illustrate the key chemical pathways and industrial workflows for this compound production.

Methane_Chlorination_Pathway CH4 Methane (CH₄) CH3Cl Chloromethane (CH₃Cl) CH4->CH3Cl + Cl₂ CH2Cl2 Dichloromethane (CH₂Cl₂) CH3Cl->CH2Cl2 + Cl₂ CHCl3 This compound (CHCl₃) CH2Cl2->CHCl3 + Cl₂ CCl4 Carbon Tetrachloride (CCl₄) CHCl3->CCl4 + Cl₂

Caption: Sequential chlorination of methane to produce this compound.

Haloform_Reaction_Mechanism cluster_0 From Acetone cluster_1 From Ethanol Acetone Acetone Enolate Enolate Formation Acetone->Enolate -H⁺ (Base) Trihalo_Ketone Trichloroacetone Enolate->Trihalo_Ketone + 3Cl₂ (repeated) Hydrolysis Hydrolysis (+Base) Trihalo_Ketone->Hydrolysis Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Oxidation (+Cl₂) Chloral Chloral Acetaldehyde->Chloral Chlorination (+3Cl₂) Chloral->Hydrolysis This compound This compound (CHCl₃) Hydrolysis->this compound

Caption: Simplified mechanism of the Haloform reaction.

Industrial_Production_Workflow Feed Methane (CH₄) Chlorine (Cl₂) Reactor High-Temp Reactor (400-500°C) Feed->Reactor Cooling Cooling & Condensing Reactor->Cooling Washing Washing & Neutralization Cooling->Washing Drying Drying Tower Washing->Drying Distillation Distillation Columns Drying->Distillation Products Pure this compound (and other chloromethanes) Distillation->Products

Caption: Industrial workflow for this compound production via methane chlorination.

References

Trichloromethane (CHCl₃): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and reactive characteristics of trichloromethane, commonly known as chloroform. The information is curated to support research, scientific analysis, and drug development applications.

Molecular Structure and Spectroscopic Profile

Trichloromethane is an organic compound with the formula CHCl₃.[1][2][3][4][5] Structurally, it consists of a central carbon atom covalently bonded to one hydrogen atom and three chlorine atoms.[4][6] This arrangement results in a tetrahedral molecular geometry.[4][5][6][7][8][9][10][11] The hybridization of the central carbon atom is sp³, consistent with its tetrahedral shape.[6] Although the individual C-Cl and C-H bonds are polar, the asymmetrical arrangement of these bonds results in a net dipole moment, making the molecule polar.[1][4][7]

The molecule belongs to the C₃v point group, characterized by a three-fold rotation axis and three vertical planes of symmetry.[4][12]

The following diagram illustrates the tetrahedral geometry of trichloromethane.

Trichloromethane_Structure C C H H C->H 109 pm Cl1 Cl C->Cl1 174 pm Cl2 Cl C->Cl2 174 pm Cl3 Cl C->Cl3 174 pm info Bond Angles: Cl-C-Cl ≈ 109.5° H-C-Cl varies slightly

Caption: Tetrahedral structure of trichloromethane with bond lengths.

Physical and Chemical Properties

Trichloromethane is a colorless, volatile, and dense liquid with a characteristic sweet smell.[1][3][5][11][13][14] It is non-flammable under most conditions but can burn at very high temperatures.[14] The hydrogen atom in this compound is capable of participating in hydrogen bonding, which contributes to its properties as a good solvent for a variety of organic compounds including lipids, resins, and alkaloids.[1][4]

The following table summarizes key quantitative properties of trichloromethane.

PropertyValueCitations
Molecular Formula CHCl₃[3][15][16]
Molar Mass 119.38 g/mol [3][15][16]
Appearance Colorless, clear liquid[1][3][16]
Odor Sweet, pleasant, ether-like[1][3]
Density 1.489 g/cm³ at 25 °C[1][16][17]
Melting Point -63.5 °C (-82.3 °F; 209.7 K)[1][3][16][18]
Boiling Point 61.2 °C (142.2 °F; 334.4 K)[3][16][18]
Solubility in Water 0.8 g/100 mL at 20 °C (Slightly soluble)[1][3]
Dipole Moment 1.15 D[1]
Molecular Geometry Tetrahedral[4][7][8]
C-Cl Bond Length ~176 pm (or 174 pm)[7][10]
C-H Bond Length ~109 pm[10]
Cl-C-Cl Bond Angle ~109.5°[6][7][8][9]
Vapor Pressure 265 hPa at 25 °C[17]
Refractive Index Highly refractive[1][14]

Key Chemical Reactions

Trichloromethane participates in several important chemical reactions, making it a versatile reagent in organic synthesis.

When exposed to air and light, trichloromethane slowly oxidizes to form highly toxic phosgene (COCl₂) and hydrogen chloride (HCl).[5][11][19][20] This degradation is a significant safety concern. To mitigate this, commercial this compound is often stabilized with a small amount of ethanol, which reacts with any phosgene formed to produce harmless ethyl carbonate.[19]

Oxidation_of_this compound CHCl3 2 CHCl₃ (Trichloromethane) Light Light/Air O2 O₂ (Oxygen) COCl2 2 COCl₂ (Phosgene) Light->COCl2 HCl 2 HCl (Hydrogen Chloride) Light->HCl

Caption: Oxidation of trichloromethane to phosgene and HCl.

In the presence of a strong base like sodium hydroxide, trichloromethane serves as a precursor to dichlorocarbene (:CCl₂), a highly reactive intermediate.[1] This carbene can then be used in various synthetic applications. A notable example is the Reimer-Tiemann reaction, where dichlorocarbene reacts with a phenol to introduce a formyl group (-CHO) onto the aromatic ring, typically at the ortho position.[1]

Reimer_Tiemann_Reaction cluster_carbene Dichlorocarbene Generation cluster_formylation Ortho-Formylation CHCl3 CHCl₃ CCl2 :CCl₂ (Dichlorocarbene) CHCl3->CCl2 + NaOH NaOH NaOH (aq) Phenol Phenol CCl2->Phenol Intermediate Intermediate Phenol->Intermediate + :CCl₂ Aldehyde Aryl Aldehyde (e.g., Salicylaldehyde) Intermediate->Aldehyde Hydrolysis

Caption: Reimer-Tiemann reaction workflow.

When heated with a primary amine and alcoholic potassium hydroxide, trichloromethane undergoes the carbylamine reaction to produce an isocyanide, which has a highly offensive odor.[19][21] This reaction is a qualitative test for primary amines and for this compound itself.[19][21]

Carbylamine_Reaction RNH2 R-NH₂ (Primary Amine) RNC R-N≡C (Isocyanide) RNH2->RNC + CHCl₃, + KOH, Δ CHCl3 CHCl₃ KOH 3 KOH (alc.) KCl 3 KCl H2O 3 H₂O

Caption: The carbylamine reaction (isocyanide test).

Experimental Protocols for Characterization

The structural elucidation and purity assessment of trichloromethane rely on standard analytical techniques.

Objective: To confirm the presence and chemical environment of the single proton in the CHCl₃ molecule.

Methodology:

  • Sample Preparation: Prepare a solution by dissolving a small amount of the trichloromethane sample in a deuterated solvent, typically deuterated this compound (CDCl₃) to avoid a large solvent signal, although for neat analysis, no solvent is required.[22] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[22][23][24]

  • Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Expected Outcome: The spectrum will show a single sharp singlet at approximately 7.26 ppm. The signal is a singlet because there are no adjacent protons to cause spin-spin splitting. The chemical shift is downfield due to the deshielding effect of the three electronegative chlorine atoms.[24]

Objective: To identify the characteristic vibrational frequencies of the C-H and C-Cl bonds.

Methodology:

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[5]

  • Data Acquisition: Record the spectrum, typically in the range of 4000-500 cm⁻¹.[25]

  • Expected Outcome: The IR spectrum will exhibit characteristic absorption bands:

    • A strong C-H stretching vibration around 3019 cm⁻¹.

    • A strong C-Cl stretching vibration around 760 cm⁻¹.

    • A C-H bending vibration around 1215 cm⁻¹. The region below 1500 cm⁻¹ is known as the fingerprint region and can be used to confirm the identity of the compound by comparison with a reference spectrum.[25]

Objective: To determine the molecular weight and fragmentation pattern of trichloromethane.

Methodology:

  • Sample Introduction: Inject a small amount of the volatile sample into the mass spectrometer, where it will be vaporized and ionized, typically by electron impact (EI).

  • Instrumentation: A mass spectrometer capable of EI ionization and with a mass analyzer (e.g., quadrupole).

  • Data Acquisition: Obtain the mass spectrum, plotting relative abundance against the mass-to-charge ratio (m/z).

  • Expected Outcome: The mass spectrum will show a molecular ion peak (M⁺). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments. The most prominent peaks will be for the [CHCl₂]⁺ fragment (m/z = 83, 85, 87) and the molecular ion [CHCl₃]⁺ (m/z = 118, 120, 122, 124).

Synthesis

Industrially, trichloromethane is produced by the free-radical halogenation of methane or methyl chloride.[1][4] The process involves heating a mixture of chlorine and methane (or methyl chloride) to high temperatures (400–500 °C).[1][4] This results in a series of reactions that produce a mixture of chlorinated methanes (chloromethane, dichloromethane, trichloromethane, and carbon tetrachloride), which are then separated by distillation.[1]

Industrial_Synthesis CH4 CH₄ (Methane) CH3Cl CH₃Cl (Chloromethane) CH4->CH3Cl + Cl₂ - HCl Cl2 Cl₂ CH2Cl2 CH₂Cl₂ (Dichloromethane) CH3Cl->CH2Cl2 + Cl₂ - HCl CHCl3 CHCl₃ (Trichloromethane) CH2Cl2->CHCl3 + Cl₂ - HCl CCl4 CCl₄ (Carbon Tetrachloride) CHCl3->CCl4 + Cl₂ - HCl

Caption: Stepwise free-radical chlorination of methane.

On a smaller scale, trichloromethane can be produced via the haloform reaction, for example, by reacting acetone with sodium hypochlorite.[1]

Safety and Handling

Trichloromethane is a hazardous substance and must be handled with appropriate precautions. It is harmful if swallowed, causes skin and serious eye irritation, and is toxic if inhaled.[17][26] Prolonged or repeated exposure can cause damage to the liver, kidneys, and central nervous system.[4][20][26] It is also suspected of causing cancer and damaging the unborn child.[17][26]

  • Handling: Work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][26]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed, light-resistant containers (e.g., amber bottles) to prevent decomposition into phosgene.[17][19] Store away from strong bases, reactive metals, and oxidizers.

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[17]

References

"chloroform as a non-polar solvent in organic chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Chloroform as a Solvent in Organic Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Trichloromethane, CHCl₃) is a volatile, colorless, and dense liquid that has long been a staple in the organic chemistry laboratory. Despite concerns over its toxicity, its unique solvent properties ensure its continued relevance in a variety of applications, from synthesis and extraction to chromatography and spectroscopy. This technical guide provides an in-depth examination of this compound's role as a solvent, detailing its physicochemical properties, common applications, and essential safety protocols. The document is intended for professionals in research, development, and drug discovery who utilize or are considering this compound in their workflows.

Physicochemical Properties of this compound

This compound's utility as a solvent is rooted in its distinct physical and chemical characteristics. While often broadly classified as non-polar, its properties are more nuanced. The presence of a single hydrogen atom allows it to act as a hydrogen bond donor, and the three electronegative chlorine atoms create a significant dipole moment.[1][2] This duality allows it to dissolve a wide range of both polar and non-polar organic compounds.[3][4]

General Properties

The fundamental physical constants for this compound are summarized below. Its low boiling point facilitates easy removal from reaction mixtures or extracts via evaporation.[5][6] Its high density relative to water is particularly advantageous in liquid-liquid extractions, where it forms the lower organic layer, simplifying separation.[5][7]

PropertyValueReferences
Chemical Formula CHCl₃[8]
Molecular Weight 119.38 g/mol [8]
Appearance Colorless liquid[8]
Odor Characteristic sweet odor
Density 1.489 g/mL at 20°C[8][9]
Boiling Point 61.2°C
Melting Point -63.5°C[8]
Vapor Pressure 158.4 Torr at 20°C[9]
Refractive Index (n_D) 1.4459 at 20°C[9][10]
Flash Point None[9]
Solvent Characteristics

The polarity of a solvent is a critical parameter that dictates its solvating power. While metrics like the polarity index classify this compound as moderately polar, its low dielectric constant and immiscibility with water lead to its common functional classification as a non-polar solvent in the context of extractions.[9][11][12] It is miscible with most common organic solvents.[5][13]

PropertyValueReferences
Dielectric Constant (ε_r) 4.81 at 20°C[9][14]
Dipole Moment (μ) 1.15 D[9][15]
Polarity Index (P') 4.1[9][16]
Solubility in Water ~0.8 g/100 mL at 20°C[5][17]
Miscibility Miscible with alcohols, ethers, benzene, etc.[5][13][15]

Applications in Experimental Organic Chemistry

This compound's versatility makes it a valuable tool in numerous laboratory procedures. It is widely used for extractions, as a reaction medium, and in analytical techniques.[13][18]

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[19] this compound is an excellent extraction solvent for isolating lipids, alkaloids, and other relatively non-polar organic compounds from aqueous mixtures.[18] Its high density ensures a clean separation as the bottom layer.

  • Preparation : Ensure the compound of interest is dissolved in an aqueous solution.

  • Solvent Addition : Transfer the aqueous solution to a separatory funnel. Add an equal volume of this compound. Stopper the funnel.

  • Mixing : Invert the separatory funnel and vent it by opening the stopcock to release any pressure buildup. Close the stopcock and shake the funnel gently for 1-2 minutes to facilitate partitioning of the solute. Vent periodically.

  • Phase Separation : Place the funnel in a ring stand and allow the layers to fully separate. This compound, being denser than water, will form the bottom layer.[8][19]

  • Collection : Carefully drain the lower this compound layer into a clean flask. If multiple extractions are required, the aqueous layer can be extracted again with fresh portions of this compound.[8]

  • Drying and Concentration : Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter the solution to remove the drying agent and concentrate the solvent using a rotary evaporator to isolate the target compound.

G start Start: Aqueous sample in separatory funnel add_this compound Add this compound start->add_this compound mix_vent Stopper, Mix, and Vent add_this compound->mix_vent separate Allow Phases to Separate (Aqueous top, this compound bottom) mix_vent->separate drain_org Drain Lower This compound Layer separate->drain_org repeat_ext Repeat Extraction on Aqueous Layer? drain_org->repeat_ext repeat_ext->add_this compound Yes combine Combine Organic Extracts repeat_ext->combine No dry Dry with Anhydrous Salt (e.g., MgSO4) combine->dry filter Filter to Remove Drying Agent dry->filter evaporate Evaporate this compound (Rotary Evaporator) filter->evaporate end End: Isolated Target Compound evaporate->end

Caption: Workflow for a typical liquid-liquid extraction using this compound.

This compound as a Reagent: Dichlorocarbene Generation

Beyond its role as a solvent, this compound is a key reagent for the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive intermediate.[20] This is typically achieved by reacting this compound with a strong base, such as potassium tert-butoxide or sodium hydroxide, often in the presence of a phase-transfer catalyst.[20][21] Dichlorocarbene readily participates in cheletropic reactions with alkenes to form dichlorocyclopropanes.[22]

This protocol is an illustrative example of dichlorocarbene addition to an alkene.

  • Setup : To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add the alkene (e.g., 2-methyl-2-butene) and a phase-transfer catalyst (e.g., benzyltriethylammonium bromide).

  • Base Addition : Add a 50% aqueous solution of sodium hydroxide (NaOH) to the flask.

  • This compound Addition : While stirring vigorously, add this compound dropwise from the dropping funnel. The reaction is often exothermic and may begin to reflux. Maintain the temperature as needed with an external cooling bath.

  • Reaction : Continue stirring for several hours after the addition is complete. The progress can be monitored by TLC or GC analysis.

  • Workup : Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Separate the organic layer.

  • Purification : Wash the organic layer with water and then brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

G cluster_0 Mechanism Steps This compound This compound (HCCl3) anion Trichloromethanide Anion (-CCl3) This compound->anion Deprotonation base Base (B-) carbene Dichlorocarbene (:CCl2) anion->carbene Elimination of Cl- chloride Chloride Ion (Cl-)

Caption: Generation of dichlorocarbene from this compound via deprotonation.

Use in NMR Spectroscopy

Deuterated this compound (CDCl₃) is the most common and versatile solvent for Nuclear Magnetic Resonance (NMR) spectroscopy.[8] Its ability to dissolve a wide array of organic compounds, its low cost, and its volatility make it an ideal choice for sample analysis and subsequent recovery.[6] The residual proton signal in CDCl₃ typically appears around 7.26 ppm, which is a useful reference point in the ¹H NMR spectrum.

  • Sample Weighing : Accurately weigh 2-10 mg of the purified, dry organic compound directly into a clean, dry vial.[6]

  • Solvent Addition : Using a clean pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial. If an internal standard (e.g., tetramethylsilane, TMS) is not already present in the solvent, it may be added at this stage.

  • Dissolution : Gently swirl or vortex the vial to completely dissolve the sample. If the sample is not fully soluble, gentle warming or sonication may be applied.

  • Transfer : Transfer the solution into a clean NMR tube using a Pasteur pipette. Ensure the liquid height in the tube is at least 4.5 cm to be within the detection range of the spectrometer.[6]

  • Analysis : Cap the NMR tube, wipe the exterior clean, and insert it into the NMR spectrometer for analysis.

Specialized Application: Phenol-Chloroform Extraction

In molecular biology, the phenol-chloroform extraction method is a robust technique for purifying nucleic acids (DNA and RNA) from complex biological samples like cell lysates.[7][23] In this liquid-liquid extraction, an aqueous sample is mixed with a phenol:this compound solution. During centrifugation, proteins are denatured and partition into the organic phase or the interphase, while lipids are solvated in the organic phase.[7] The hydrophilic nucleic acids remain in the upper aqueous phase, from which they can be precipitated and collected.[23][24]

  • Sample Preparation : Start with an aqueous solution containing lysed cells or homogenized tissue.

  • Extraction : Add an equal volume of a buffered phenol:this compound:isoamyl alcohol (25:24:1) mixture to the sample in a microcentrifuge tube.

  • Mixing : Vortex the tube vigorously for 15-30 seconds to create an emulsion.

  • Centrifugation : Centrifuge the mixture at high speed (e.g., 12,000 x g) for 5-10 minutes at room temperature. This will separate the mixture into three layers: a lower organic phase, a white precipitate of denatured protein at the interphase, and the upper aqueous phase containing the DNA.[7]

  • Aqueous Phase Transfer : Carefully pipette the upper aqueous phase into a new, clean tube, taking extreme care not to disturb the interphase or the organic layer.

  • DNA Precipitation : Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2-2.5 volumes of ice-cold absolute ethanol to the collected aqueous phase. Mix by inversion and incubate at -20°C for at least one hour to precipitate the DNA.

  • Pelleting and Washing : Centrifuge at high speed for 15-30 minutes to pellet the DNA. Carefully decant the supernatant. Wash the DNA pellet with 70% ethanol, then centrifuge again.

  • Final Preparation : Decant the ethanol wash and air-dry the pellet briefly. Resuspend the purified DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

G start Start: Cell Lysate (Aqueous) add_pc Add Phenol:this compound & Vortex start->add_pc centrifuge Centrifuge to Separate Phases add_pc->centrifuge phases Result: 1. Upper Aqueous (DNA) 2. Interphase (Protein) 3. Lower Organic (Lipids) centrifuge->phases transfer Transfer Upper Aqueous Phase phases->transfer precipitate Precipitate DNA (Ethanol & Salt) transfer->precipitate pellet Centrifuge to Pellet DNA precipitate->pellet wash Wash Pellet with 70% Ethanol pellet->wash resuspend Air Dry & Resuspend Purified DNA wash->resuspend end End: Purified DNA Solution resuspend->end

Caption: Workflow for Phenol-Chloroform DNA Extraction.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions. It is a suspected carcinogen, a reproductive hazard, and can cause damage to the liver, kidneys, and central nervous system upon acute or chronic exposure.[25][24][26]

  • Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of its volatile vapors.[26][27]

  • Personal Protective Equipment (PPE) : Standard PPE includes a lab coat, safety goggles, and chemical-resistant gloves. Note that this compound can penetrate standard nitrile gloves quickly; thicker nitrile (8 mil) or more resistant gloves like Viton or PVA are recommended for prolonged handling.[27][28][29]

  • Storage : Store this compound in tightly sealed, amber glass bottles to protect it from light.[25][28] Exposure to light and air can cause it to decompose into highly toxic phosgene gas (COCl₂).[1][25] Commercial this compound is often stabilized with a small amount of ethanol or amylene to scavenge any phosgene that forms.[1] Store in a cool, dry, well-ventilated area away from incompatible materials like strong bases, reactive metals, and oxidizers.[27][28]

  • Spills : In case of a small spill (<1 L), trained personnel wearing appropriate PPE can contain it with an absorbent material like vermiculite or sand.[26][28] Evacuate the area for larger spills.

  • Disposal : All this compound waste, including contaminated materials, must be disposed of as hazardous waste according to institutional and local regulations.[24][26]

Conclusion

This compound remains an indispensable solvent in organic chemistry due to its excellent solvating power for a wide range of organic compounds, its utility in extractions, and its role as a precursor to reactive intermediates. While its use demands strict adherence to safety protocols due to its inherent toxicity, a thorough understanding of its properties and applications allows researchers and scientists to leverage its benefits effectively and safely. Its continued prevalence in both academic and industrial laboratories is a testament to its unique and versatile chemical nature.

References

The Dawn of Oblivion: An In-depth Technical Guide to the Early Uses of Chloroform in Medicine and Surgery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-19th century marked a pivotal moment in the history of medicine with the introduction of surgical anesthesia. Among the earliest and most impactful anesthetic agents was chloroform (trichloromethane), a volatile liquid whose potent effects offered the promise of painless surgery. This technical guide provides a comprehensive overview of the early uses of this compound, focusing on the foundational experiments, quantitative data from pioneering studies, and the initial methodologies that shaped its clinical application. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the scientific underpinnings of early anesthesia.

The Discovery and Initial Investigations of James Young Simpson

The anesthetic properties of this compound were first demonstrated by Scottish obstetrician James Young Simpson in 1847. Dissatisfied with the flammability and irritant properties of ether, Simpson and his colleagues, Dr. George Keith and Dr. James Matthews Duncan, sought a superior anesthetic agent. Their investigation, though lacking the rigorous controls of modern research, was a landmark in self-experimentation and clinical observation.

Experimental Protocol: Simpson's Self-Experimentation (November 4, 1847)

Objective: To identify a new anesthetic agent with properties superior to sulfuric ether.

Methodology:

  • A variety of chemical substances were procured for evaluation.

  • The investigators seated themselves around a table in Simpson's dining room.

  • Each chemical was poured into a saucer and its vapor inhaled.

  • On the evening of November 4, 1847, a previously disregarded substance, this compound, was tested.[1]

  • A small amount of this compound was poured onto a cloth or handkerchief, held to the nose and mouth, and the vapor was inhaled.

  • The immediate effects observed were a state of elation and altered consciousness, followed by a rapid loss of consciousness in all three participants.[1]

  • The subjects awoke the following morning with no memory of the intervening period, convincing Simpson of this compound's anesthetic potential.

Simpson quickly moved to clinical application, and on November 8, 1847, he administered this compound for pain relief during childbirth.[2] He documented his findings in his seminal pamphlet, "Account of a New Anaesthetic Agent, as a Substitute for Sulphuric Ether in Surgery and Midwifery," published on November 15, 1847.[3]

Early Surgical Cases and Dosages

Simpson's initial surgical cases demonstrated the efficacy of this compound. The administration was rudimentary, relying on an open-drop method.

Administration Protocol:

  • A small quantity of this compound, typically 100 to 120 drops, was poured onto a hollow sponge or a folded handkerchief.[4]

  • The sponge or handkerchief was held over the patient's mouth and nostrils.

  • Insensibility was typically achieved within a minute or two.[4]

Table 1: Early Surgical Cases Under this compound Anesthesia by James Young Simpson (November 1847)

Case NumberPatient DescriptionSurgical ProcedureDosage and AdministrationOutcome
1Boy with diseased bone in the forearmSequestrectomy of the radiusThis compound administered on a handkerchief; patient became unconscious after a few inspirations.[4]Successful anesthesia; patient was unaware of the procedure.
2Young girlAmputation of the fingerThis compound administered on a hollow sponge.Complete insensibility achieved; successful operation.
3Adult maleDental extractionThis compound administered on a hollow sponge.Anesthesia induced rapidly; successful extraction.

Source: Simpson, J.Y. (1847). Account of a New Anaesthetic Agent.[4]

The Work of John Snow and the Quantification of this compound Anesthesia

While Simpson introduced this compound, it was the English physician John Snow who brought a more scientific and quantitative approach to its administration. Recognizing the dangers of overdose with the open-drop method, Snow dedicated himself to understanding the pharmacology of this compound and developing safer delivery systems.[5][6]

Experimental Protocol: Snow's Determination of Anesthetic Concentration

Objective: To determine the concentration of this compound in the blood required to induce unconsciousness.

Methodology:

  • Snow conducted experiments on animals to determine the concentration of this compound vapor in the air that would produce specific stages of narcotism.

  • He calculated the amount of this compound the blood could absorb based on its solubility.

  • Through these experiments, he estimated that for an adult human, approximately 12 minims (roughly 0.74 ml) of this compound circulating in the blood would induce unconsciousness.

  • For complete insensibility for surgical procedures, he estimated a requirement of about 18 minims.

Early this compound Inhalers

To control the concentration of inhaled this compound, Snow and others developed various inhalers. These devices represented a significant advancement from the simple handkerchief.

Table 2: Early this compound Inhalers and their Specifications

InhalerInventorYear of InventionPrinciple of OperationKey Features
Murphy's Inhaler Edward William Murphyc. 1848-1850A drum containing a this compound-soaked sponge, with a trumpet-shaped mouthpiece for inhalation.[7]Portable and simple to use, often employed in obstetrics.[7]
Snow's Inhaler John Snow1848Regulated the dosage of this compound administered to the patient.[8]Designed to deliver a controlled and consistent vapor concentration.
Clover's Inhaler Joseph Thomas Clover1862A syringe was used to inject a precise amount of liquid this compound (2.4 ml) into a chamber, which was then vaporized and mixed with a specific volume of air (16 liters) from bellows.[9]This created a 4.5% this compound in air concentration, intended to anesthetize a patient within four minutes.[9]
Townley's Inhaler James Townley1862A modification of Snow's ether face-piece with two air-inlet tubes and a funnel.[10]Used for administering Townley's "Anodyne mixture."[10]

The Hyderabad this compound Commissions: A Large-Scale Investigation

In the late 19th century, concerns over this compound-related deaths prompted further investigation. The Nizam of Hyderabad sponsored two commissions in 1888 and 1889 to systematically study the effects of this compound.[11] These commissions, particularly the second, which involved the British medical journal The Lancet, represented one of the most extensive early experimental studies on an anesthetic agent.

Experimental Protocol: The Second Hyderabad this compound Commission (1889)

Objective: To determine the primary physiological effects of this compound and establish safe administration practices.

Methodology:

  • A large number of experiments were conducted on various animal species, including dogs, monkeys, horses, and rabbits.

  • Physiological parameters such as blood pressure (via carotid artery catheterization) and respiration were meticulously recorded using kymographs.

  • The commission also conducted clinical studies on human patients.

  • The primary focus was to determine whether this compound's lethal effects were primarily due to cardiac or respiratory failure.

Table 3: Quantitative Data from the Second Hyderabad this compound Commission (1889)

ParameterValue
Number of Animal Experiments 430
Number of Clinical Studies (Patients) 54
Primary Conclusion This compound-induced death was primarily due to respiratory failure, not cardiac arrest.
Recommendation Careful monitoring of respiration is crucial for safe administration.

Source: Reports of the Hyderabad this compound Commission.

Comparative Mortality: this compound vs. Ether

The debate over the relative safety of this compound and ether was a central theme in 19th-century medicine. Numerous committees and individuals compiled statistics to assess the risks associated with each agent.

Table 4: Comparative Mortality Rates of this compound and Ether in the 19th Century

Study/ReportYear(s)This compound Mortality Rate (per administration)Ether Mortality Rate (per administration)
Gurlt's Surveys (Germany) 1890-18971 in 3,000 to 1 in 6,000[12]1 in 14,000 to 1 in 28,000[12]
The Lancet Commission (UK) 1893Not explicitly stated in provided snippets, but noted numerous adverse reactions.[8]Not explicitly stated in provided snippets.
American Civil War 1861-1865Approximately 5.4 deaths per 1,000 cases (1 in 185)[13]Less frequently used.
Killian's Compilation (up to 1934) Pre-19341 in 3,000 to 1 in 6,000[12]1 in 14,000 to 1 in 28,000[12]

These figures consistently demonstrated a significantly higher mortality rate associated with this compound compared to ether.

Physiological Effects and Early Understanding of Mechanism

Visualizations of Early Anesthetic Workflows

Diagram 1: Simpson's Discovery and Initial Application of this compound

cluster_Discovery Discovery Phase (Nov 4, 1847) cluster_Application Clinical Application (Nov 8, 1847 onwards) Self-experimentation Self-experimentation Observation of Anesthetic Effect Observation of Anesthetic Effect Self-experimentation->Observation of Anesthetic Effect Inhalation of this compound Patient Administration Patient Administration Observation of Anesthetic Effect->Patient Administration Successful Self-Trial Surgical/Obstetric Procedure Surgical/Obstetric Procedure Patient Administration->Surgical/Obstetric Procedure Open-drop method Painless Outcome Painless Outcome Surgical/Obstetric Procedure->Painless Outcome

Caption: Workflow of Simpson's discovery and early clinical use of this compound.

Diagram 2: John Snow's Approach to Controlled this compound Administration

cluster_Research Quantitative Research cluster_Development Technology Development cluster_Clinical Clinical Practice Animal Experimentation Animal Experimentation Dosage Calculation Dosage Calculation Animal Experimentation->Dosage Calculation Determine effective concentration Inhaler Design Inhaler Design Dosage Calculation->Inhaler Design Inform design parameters Controlled Vapor Delivery Controlled Vapor Delivery Inhaler Design->Controlled Vapor Delivery Safer Patient Anesthesia Safer Patient Anesthesia Controlled Vapor Delivery->Safer Patient Anesthesia

Caption: Logical flow of John Snow's work on quantifying and controlling this compound anesthesia.

Conclusion

The early history of this compound in medicine and surgery is a compelling narrative of bold experimentation, clinical innovation, and the nascent stages of quantitative pharmacology. The work of pioneers like James Young Simpson and John Snow, along with systematic investigations such as the Hyderabad this compound Commissions, laid the groundwork for modern anesthesiology. While this compound's use has been largely superseded by safer agents, a technical understanding of its early application provides valuable insights into the evolution of medical practice and the enduring quest for safe and effective control of pain and consciousness. The data and protocols summarized herein offer a glimpse into the scientific rigor, and the inherent risks, of this transformative period in medicine.

References

A Comprehensive Technical Guide to the Physical Characteristics of Pure Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of pure chloroform (trichloromethane, CHCl₃). The information presented herein is intended to serve as a vital resource for professionals in research, scientific analysis, and drug development, where precise knowledge of solvent properties is paramount for experimental design, execution, and interpretation. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for property determination, and includes visualizations of experimental workflows.

Core Physical and Molecular Properties

Pure this compound is a colorless, volatile liquid with a characteristically sweet odor.[1][2][3] It is a dense liquid, significantly heavier than water, and is not flammable under normal conditions, though its vapors may burn with a greenish flame.[1][2][4] this compound's molecular structure consists of a central carbon atom bonded to one hydrogen and three chlorine atoms in a tetrahedral geometry.[2][4]

Table 1: Fundamental Physical and Molecular Data for Pure this compound

PropertyValueReference
Molecular Formula CHCl₃[5][6][7]
Molar Mass 119.38 g/mol [1][7][8]
Appearance Clear, colorless liquid[1][3][9]
Odor Characteristic sweet, ethereal odor[1][2][3]
Melting Point -63.5 °C (-82.3 °F; 209.7 K)[2][10][11]
Boiling Point (at 1 atm) 61.2 °C (142.2 °F; 334.3 K)[3][10][12]

Density and Refractive Index

The density of this compound is a critical parameter in applications such as solvent extraction and reaction mixture layering. Its high refractive index is also a key characteristic for its use in certain analytical techniques.

Table 2: Density of Pure this compound at Various Temperatures

Temperature (°C)Density (g/cm³)Reference
201.489[8]
201.4835[6]
201.49[9]
251.492[5][13]

Table 3: Refractive Index of Pure this compound

Temperature (°C)Refractive Index (n_D)Reference
191.4459[14]
201.4459[11]
201.445[5][13]
20~1.4[15]

Viscosity and Surface Tension

The viscosity and surface tension of this compound influence its flow characteristics and interfacial properties, which are important in processes like chromatography and liquid-liquid extraction.

Table 4: Viscosity of Pure this compound at Various Temperatures

Temperature (°C)Viscosity (mPa·s or cP)Reference
-100.786[14]
00.699[14]
200.563[1][14]
250.542[14]
300.510 (millipoises)[1]
400.464[14]
600.389[14]

Table 5: Surface Tension of Pure this compound at Various Temperatures

Temperature (°C)Surface Tension (dyn/cm)Reference
1028.5[14]
2027.1[14]
2027.16[16]
2526.67[14]
5023.44[14]
6021.7[14]
7520.20[14]

Vapor Pressure and Solubility

This compound's high volatility is indicated by its vapor pressure. Its solubility characteristics are crucial for its role as a solvent.

Table 6: Vapor Pressure of Pure this compound at Various Temperatures

Temperature (°C)Vapor Pressure (kPa)Vapor Pressure (mm Hg / Torr)Reference
-400.62-[11]
07.89-[11]
20-160[5][13]
20-158.4[16]
2525.9-[11]
100313-[11]
2002260-[11]

Table 7: Solubility of Pure this compound

SolventSolubilityTemperature (°C)Reference
Water0.8 g / 100 mL20[8]
Water8.09 g / L20[11]
Water10.62 g / L0[11]
Water7.32 g / L60[11]
Alcohols (e.g., ethanol)Highly soluble/Miscible-[8][11]
BenzeneHighly soluble/Miscible-[8][11]
Diethyl etherMiscible-[11]
Acetone≥ 100 g/L19[11]
Carbon TetrachlorideMiscible-[11]
OilsMiscible-[11]

Experimental Protocols

Accurate determination of physical properties is essential for the validation of substance purity and for reliable experimental work. The following are detailed methodologies for measuring key physical characteristics of this compound.

Determination of Density using a Pycnometer

Objective: To accurately measure the density of a pure liquid sample.

Materials:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

  • Distilled water

  • The pure liquid sample (this compound)

  • Lint-free tissue or filter paper

  • Pasteur pipette

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent, followed by distilled water. Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

  • Mass of Empty Pycnometer: Accurately weigh the dry, empty pycnometer with its stopper on the analytical balance. Record this mass as m₀.[10][11]

  • Calibration with Distilled Water: Fill the pycnometer with distilled water that has been equilibrated to a specific temperature (e.g., 20 °C) in the water bath.[11] Insert the stopper, ensuring that excess water emerges from the capillary.[10]

  • Temperature Equilibration: Place the filled pycnometer in the constant temperature water bath for at least 15 minutes to ensure the contents reach the desired temperature.[2]

  • Volume Adjustment: If necessary, adjust the water level to the mark on the side inlet-tube or ensure the capillary is full without any air bubbles.[2] Carefully dry the outside of the pycnometer with a lint-free tissue.[11]

  • Mass of Pycnometer with Water: Weigh the pycnometer filled with water and record the mass as m₁.[2]

  • Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with the pure this compound sample, following the same procedure for filling, temperature equilibration, and drying as with the water.

  • Weighing the Sample: Weigh the pycnometer filled with this compound and record the mass as m₂.

  • Calculation:

    • Mass of water: m_water = m₁ - m₀

    • Volume of pycnometer (at the specified temperature): V = m_water / ρ_water (where ρ_water is the known density of water at that temperature).

    • Mass of this compound: m_this compound = m₂ - m₀

    • Density of this compound: ρ_this compound = m_this compound / V

Determination of Refractive Index using an Abbe Refractometer

Objective: To measure the refractive index of a pure liquid sample.

Materials:

  • Abbe refractometer

  • Constant temperature circulating water bath

  • Light source (typically a sodium lamp or a white light source with a compensator)

  • Dropper or Pasteur pipette

  • The pure liquid sample (this compound)

  • Standard liquid for calibration (e.g., distilled water)

  • Soft lens paper

Procedure:

  • Instrument Setup: Turn on the light source and the circulating water bath, setting it to the desired temperature (e.g., 20 °C). Allow the refractometer prisms to equilibrate to this temperature.

  • Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D at 20 °C = 1.3330).

    • Open the prism assembly and clean the surfaces of both the measuring and illuminating prisms with a soft tissue and a suitable solvent (e.g., ethanol), then allow them to dry completely.[14]

    • Place a few drops of distilled water onto the surface of the measuring prism.

    • Close the prism assembly securely.

    • Adjust the mirror or light source to achieve optimal illumination.

    • Looking through the eyepiece, rotate the coarse adjustment knob until the field of view shows a distinct light and dark region.[8]

    • If a colored band is visible at the borderline, adjust the compensator knob to obtain a sharp, achromatic (black and white) borderline.[3]

    • Use the fine adjustment knob to position the borderline exactly on the crosshairs in the eyepiece.[3]

    • Read the refractive index from the scale. If it does not match the known value for water, adjust the calibration screw as per the instrument's manual.

  • Sample Measurement:

    • Clean and dry the prisms thoroughly.

    • Apply a few drops of the pure this compound sample to the measuring prism and close the assembly.

    • Allow a few minutes for the sample to reach thermal equilibrium.

    • Repeat steps 2e through 2g for the this compound sample.

    • Record the refractive index reading from the scale.

    • It is good practice to take multiple readings and report the average value.

Mandatory Visualizations

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the physical characterization of a pure liquid sample.

G cluster_0 Sample Preparation and Initial Assessment cluster_1 Physical Property Measurement cluster_2 Data Analysis and Reporting start Obtain Liquid Sample purification Purification (e.g., Distillation) start->purification purity_check Initial Purity Check (e.g., GC) purification->purity_check density Density Measurement purity_check->density refractive_index Refractive Index Measurement purity_check->refractive_index boiling_point Boiling Point Determination purity_check->boiling_point viscosity Viscosity Measurement purity_check->viscosity surface_tension Surface Tension Measurement purity_check->surface_tension data_compilation Compile Quantitative Data density->data_compilation refractive_index->data_compilation boiling_point->data_compilation viscosity->data_compilation surface_tension->data_compilation comparison Compare with Literature Values data_compilation->comparison final_report Generate Technical Report comparison->final_report

Caption: Logical workflow for the physical characterization of a pure liquid.

Experimental Workflow for Density Measurement using a Pycnometer

This diagram details the step-by-step experimental process for determining the density of a liquid.

G arrow start Start: Clean and Dry Pycnometer weigh_empty Weigh Empty Pycnometer (m₀) start->weigh_empty fill_water Fill with Distilled Water weigh_empty->fill_water equilibrate_water Equilibrate Temperature fill_water->equilibrate_water weigh_water Weigh Pycnometer + Water (m₁) equilibrate_water->weigh_water empty_dry Empty and Dry Pycnometer weigh_water->empty_dry fill_sample Fill with this compound Sample empty_dry->fill_sample equilibrate_sample Equilibrate Temperature fill_sample->equilibrate_sample weigh_sample Weigh Pycnometer + Sample (m₂) equilibrate_sample->weigh_sample calculate Calculate Density weigh_sample->calculate end End: Report Density calculate->end

Caption: Experimental workflow for density measurement by pycnometry.

References

Solubility of Organic Compounds in Chloroform: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles governing the solubility of organic compounds in chloroform, a widely used organic solvent. It delves into the theoretical underpinnings of solubility, including the pivotal role of intermolecular forces and the predictive power of Hansen Solubility Parameters. This guide is designed to be a practical resource, offering detailed experimental protocols for accurately determining solubility, alongside tabulated quantitative solubility data for various classes of organic compounds. Furthermore, it presents logical workflows for solubility determination, visualized through clear diagrams, to aid researchers in designing and executing their experimental strategies. This document serves as an essential reference for scientists and professionals in research, development, and drug discovery who utilize this compound as a solvent and require a thorough understanding of its solvation properties.

Core Principles of Solubility in this compound

The solubility of an organic compound in a solvent is fundamentally governed by the interactions between the solute and solvent molecules. The adage "like dissolves like" serves as a primary guiding principle, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3][4] this compound (CHCl₃), being a weakly polar solvent, exhibits a unique set of solvation characteristics.

The Nature of this compound as a Solvent

This compound's properties as a solvent are a direct consequence of its molecular structure. The tetrahedral geometry with one hydrogen atom and three chlorine atoms attached to a central carbon atom results in a net dipole moment, rendering the molecule polar.[5] However, its polarity is considerably less than that of highly polar solvents like water.[6][7] this compound is considered a versatile solvent capable of dissolving a wide array of organic compounds, including fats, oils, waxes, and alkaloids.[6][7]

Key properties of this compound relevant to its solvent capabilities include:

  • Dipole Moment: Approximately 1.15 D[6]

  • Dielectric Constant: Approximately 4.81 at 20°C[8]

  • Miscibility: It is miscible with many organic solvents like benzene, diethyl ether, and alcohols.[6][7]

  • Water Solubility: this compound is only slightly soluble in water, with a solubility of about 0.8 g per 100 mL at 20°C.[6][9]

The Role of Intermolecular Forces

The dissolution of a solute in a solvent is an energetic process involving the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions.[10] The primary intermolecular forces at play in this compound solutions are:

  • Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules and are a dominant factor in the solubility of nonpolar compounds in this compound.[11][12][13][14][15] They include London dispersion forces (arising from temporary induced dipoles) and dipole-dipole interactions.

  • Hydrogen Bonding: While this compound itself does not have a hydrogen atom bonded to a highly electronegative atom (N, O, or F), the hydrogen atom in this compound is sufficiently acidic to participate in hydrogen bonding with hydrogen bond acceptors, such as the oxygen in carbonyl groups or the nitrogen in amines.[16][17][18] This capability significantly enhances its ability to dissolve a variety of organic compounds.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from London dispersion forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible. The Hansen Solubility Parameters for this compound are:

By comparing the HSP of a solute to that of this compound, a prediction of its solubility can be made. A smaller "distance" between the HSP values of the solute and solvent indicates a higher likelihood of dissolution.[22]

Quantitative Solubility Data

The following tables summarize the solubility of various classes of organic compounds in this compound. Data is presented to provide a comparative overview. It is important to note that solubility is temperature-dependent, and the values provided are generally at or near room temperature unless otherwise specified.

Table 1: Solubility of Hydrocarbons in this compound

Compound ClassExample CompoundSolubility in this compoundNotes
Alkanes HexaneMiscibleAlkanes are nonpolar and readily dissolve in the weakly polar this compound through van der Waals forces.[23]
CyclohexaneMiscibleSimilar to linear alkanes, cycloalkanes are soluble in this compound.[8]
Alkenes 1-OcteneSolubleThe presence of a double bond does not significantly hinder solubility in this compound.[5]
Aromatic Hydrocarbons BenzeneMiscibleThe planar structure and delocalized π-electrons of aromatic rings interact favorably with this compound.[6]
TolueneMiscibleAlkyl-substituted aromatic hydrocarbons are also highly soluble.

Table 2: Solubility of Oxygen-Containing Organic Compounds in this compound

Compound ClassExample CompoundSolubility in this compoundNotes
Alcohols MethanolMiscibleLower molecular weight alcohols are miscible with this compound due to hydrogen bonding.[24]
EthanolMiscibleThe ability of the hydroxyl group to act as a hydrogen bond donor and acceptor facilitates dissolution.[24]
1-ButanolMiscibleAs the carbon chain length increases, the nonpolar character becomes more dominant, but solubility in this compound remains high.
Ethers Diethyl EtherMiscibleThe ether oxygen can act as a hydrogen bond acceptor for this compound's hydrogen.
Aldehydes AcetaldehydeSolubleSmall aldehydes are soluble due to the polarity of the carbonyl group.[25][26][27][28]
Ketones AcetoneMiscibleThe carbonyl group's ability to accept a hydrogen bond from this compound enhances solubility.[25][26][27][28]
Carboxylic Acids Acetic AcidSolubleThe polar carboxyl group can interact with this compound, although dimerization of the acid can affect solubility.
Esters Ethyl AcetateMiscibleEsters are generally soluble in this compound due to their moderate polarity.[29]

Table 3: Solubility of Nitrogen-Containing and Halogenated Organic Compounds in this compound

Compound ClassExample CompoundSolubility in this compoundNotes
Amines TriethylamineMiscibleAmines are generally soluble in this compound. The nitrogen atom can act as a hydrogen bond acceptor.[12][30][31]
AnilineSolubleAromatic amines are also soluble in this compound.[30]
Amides AcetamideSlightly SolubleThe strong hydrogen bonding between amide molecules can make them less soluble than amines.
Halogenated Hydrocarbons DichloromethaneMiscibleHalogenated hydrocarbons are structurally similar to this compound and are readily soluble.[32]
Carbon TetrachlorideMiscibleDespite being nonpolar, carbon tetrachloride is miscible with this compound.[33]

Experimental Protocols for Determining Solubility

Accurate determination of solubility is crucial in many scientific disciplines, particularly in drug development where it influences bioavailability and formulation. Several methods are employed, ranging from simple gravimetric analysis to more sophisticated instrumental techniques.

Shake-Flask Method

The shake-flask method is a classical and widely used technique for determining equilibrium solubility.[2][16][25][33]

Principle: An excess amount of the solid compound is agitated in the solvent (this compound) for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined.

Detailed Methodology:

  • Preparation: Add an excess amount of the finely powdered organic compound to a known volume of this compound in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or rotator. The equilibration time can vary depending on the compound and can range from 24 to 72 hours.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated supernatant from the solid phase. This is typically achieved by centrifugation followed by careful filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) to remove any remaining solid particles.

  • Quantification: Determine the concentration of the organic compound in the clear filtrate using a suitable analytical method such as UV-Vis spectroscopy, HPLC, or gravimetric analysis.

  • Calculation: The solubility is then calculated based on the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

Gravimetric Analysis

Gravimetric analysis is a straightforward method for determining solubility by measuring the mass of the solute dissolved in a known mass or volume of the solvent.[1][19][20][21]

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Detailed Methodology:

  • Prepare Saturated Solution: Follow steps 1-3 of the Shake-Flask Method to obtain a clear, saturated solution.

  • Aliquot and Weigh: Accurately pipette a known volume of the saturated solution into a pre-weighed, clean, and dry evaporating dish. Weigh the dish with the solution.

  • Evaporation: Carefully evaporate the this compound from the solution in a fume hood. This can be done at room temperature or with gentle heating.

  • Drying and Weighing: Once the solvent has evaporated, dry the remaining solid residue in an oven at a suitable temperature to remove any residual solvent until a constant weight is achieved. Cool the dish in a desiccator and weigh it accurately.

  • Calculation: The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish. The solubility can then be calculated as the mass of the solute per volume of the solvent.

UV-Vis Spectroscopy

For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy offers a rapid and sensitive method for determining concentration.[7][10][34][35]

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law.

Detailed Methodology:

  • Prepare Saturated Solution: Obtain a clear, saturated solution of the organic compound in this compound as described in the Shake-Flask Method.

  • Prepare Standard Solutions: Prepare a series of standard solutions of the compound in this compound with known concentrations.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

  • Measure Sample Absorbance: Dilute the saturated solution with a known volume of this compound to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. It is particularly useful for determining the solubility of compounds in complex mixtures or for compounds that do not have a strong UV-Vis chromophore.[11][18][27][29][36]

Principle: The concentration of a compound in a solution is determined by comparing its peak area in a chromatogram to the peak areas of standard solutions of known concentrations.

Detailed Methodology:

  • Prepare Saturated Solution: Generate a saturated solution of the organic compound in this compound using the Shake-Flask Method.

  • Prepare Standard Solutions: Create a series of standard solutions of the compound in a suitable solvent (often the mobile phase) at known concentrations.

  • Develop HPLC Method: Develop an appropriate HPLC method with a suitable column, mobile phase, and detection method (e.g., UV, MS) to achieve good separation and detection of the compound of interest.

  • Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

  • Analyze Sample: Inject a known volume of the filtered, saturated solution (appropriately diluted if necessary) into the HPLC system and record the peak area.

  • Calculate Concentration: Determine the concentration of the compound in the sample by using the calibration curve and accounting for any dilutions.

Nephelometry

Nephelometry is a high-throughput method used to determine kinetic solubility by measuring the amount of light scattered by suspended particles in a solution.[5][6][22][37][38]

Principle: A laser is passed through the solution, and the amount of forward-scattered light is measured. The intensity of scattered light is proportional to the amount of precipitated material.

Detailed Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound, typically in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in this compound in a multi-well plate (e.g., 96- or 384-well).

  • Measure Light Scattering: Use a nephelometer to measure the light scattering for each well.

  • Determine Precipitation Point: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility. This data is often used to rank compounds based on their relative solubility.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Shake_Flask_Method A Add excess solid to this compound B Equilibrate at constant temperature (24-72 hours) A->B Agitation C Centrifuge and/or Filter B->C Phase Separation D Obtain clear, saturated solution C->D E Quantify concentration (UV-Vis, HPLC, Gravimetric) D->E F Calculate Solubility E->F

Caption: Workflow for the Shake-Flask Method.

Gravimetric_Analysis_Workflow A Obtain clear, saturated solution B Pipette known volume into pre-weighed dish A->B C Evaporate this compound B->C D Dry residue to constant weight C->D E Weigh dish with residue D->E F Calculate mass of solute and determine solubility E->F

Caption: Workflow for Gravimetric Analysis.

UV_Vis_HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis A Prepare saturated solution in this compound D Measure Absorbance/Peak Area of (diluted) saturated solution A->D B Prepare standard solutions of known concentrations C Generate Calibration Curve (Absorbance/Peak Area vs. Concentration) B->C E Calculate concentration of saturated solution C->E D->E

Caption: Generalized workflow for UV-Vis and HPLC analysis.

Conclusion

The solubility of organic compounds in this compound is a multifaceted phenomenon dictated by the interplay of molecular structure and intermolecular forces. A thorough understanding of these principles, coupled with the application of robust experimental methodologies, is paramount for researchers and professionals in various scientific fields. This guide has provided a detailed examination of the theoretical basis of solubility in this compound, presented quantitative data for a range of organic compounds, and outlined key experimental protocols for its determination. The visualized workflows offer a clear and logical approach to experimental design. By leveraging the information contained within this guide, scientists can make more informed decisions regarding solvent selection, reaction conditions, and the interpretation of experimental outcomes, ultimately contributing to the advancement of their research and development endeavors.

References

In-depth Technical Guide: Understanding the Anesthetic Properties of Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed technical examination of the anesthetic properties of chloroform (trichloromethane, CHCl₃). Although its clinical application has ceased due to significant safety concerns, the study of this compound continues to inform the fundamental principles of general anesthesia. This document outlines its core physicochemical and anesthetic properties, the experimental methodologies used for their assessment, and the key signaling pathways implicated in its mechanism of action.

Core Anesthetic & Physicochemical Properties

This compound is a potent inhalational anesthetic agent.[1][2] Its primary mechanism of action involves the modulation of inhibitory and excitatory neurotransmission within the central nervous system.[1]

Quantitative Data Summary

The potency and pharmacokinetic profile of an inhalational anesthetic are defined by several key quantitative parameters. These values are crucial for comparing different agents and understanding their behavior in physiological systems.

PropertyValueSignificance
Minimum Alveolar Concentration (MAC) 0.5% - 0.77%A measure of anesthetic potency; lower MAC indicates higher potency.[2][3]
Blood:Gas Partition Coefficient 8.4Indicates high solubility in blood, leading to a slower onset and recovery.[2][4]
Oil:Gas Partition Coefficient 265Reflects high lipid solubility, which correlates with anesthetic potency (Meyer-Overton hypothesis).[4][5]
Metabolism Primarily via CYP2E1Hepatic metabolism produces toxic byproducts like phosgene.[1][6][7]
Experimental Protocol: Determination of Minimum Alveolar Concentration (MAC)

MAC is the gold-standard measure of anesthetic potency, defined as the alveolar concentration of an anesthetic at one atmosphere that prevents movement in 50% of subjects in response to a noxious stimulus.[3][8][9]

Objective: To determine the MAC of this compound in a suitable animal model (e.g., Sprague-Dawley rat).

Materials:

  • Anesthesia delivery system with a calibrated this compound vaporizer.

  • Gas analyzer for real-time monitoring of end-tidal anesthetic concentration.

  • Mechanical ventilator and appropriate endotracheal tubes.

  • Device for applying a standardized noxious stimulus (e.g., tail clamp, electrical stimulation).

  • Comprehensive physiological monitoring equipment (e.g., ECG, blood pressure, temperature, capnography).

Methodology:

  • Anesthetic Induction: The subject is induced with a supra-MAC concentration of this compound (e.g., 2-3%) mixed with oxygen.

  • Intubation and Ventilation: Following induction, the subject is intubated and mechanically ventilated to maintain stable physiological parameters, particularly normocapnia.

  • Equilibration Period: A target end-tidal this compound concentration is established and maintained for a minimum of 15 minutes to ensure equilibrium between the alveoli, blood, and central nervous system.[3]

  • Application of Stimulus: A consistent, supramaximal noxious stimulus is applied for a defined duration (e.g., 60 seconds).

  • Response Assessment: The subject is observed for any purposeful motor response.

  • Concentration Adjustment (Bracketing Method):

    • If movement occurs, the end-tidal concentration is increased by a predetermined factor (e.g., 15-20%).

    • If no movement occurs, the concentration is decreased by the same factor.

  • Iterative Testing: Steps 3-6 are repeated, bracketing the concentration until the lowest concentration that prevents movement and the highest concentration that permits movement are determined.

  • MAC Calculation: The MAC is calculated as the arithmetic mean of these two crossover concentrations.

Mechanism of Action: Key Signaling Pathways

This compound's anesthetic effects are primarily mediated by its interaction with specific ion channels in the central nervous system, leading to a net depression of neuronal excitability.

Potentiation of GABA-A Receptor Function

A principal mechanism of this compound is the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[1][2] This enhances the inhibitory effect of GABA, increasing chloride ion influx, which hyperpolarizes the neuron and reduces the likelihood of action potential firing.[10]

GABAA_Pathway This compound's Effect on GABA-A Receptor cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA_vesicle GABA GABAA_Receptor GABA-A Receptor Cl- Channel GABA_vesicle->GABAA_Receptor Binds Hyperpolarization Hyperpolarization GABAA_Receptor->Hyperpolarization Increased Cl- Influx Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition This compound This compound This compound->GABAA_Receptor Positive Allosteric Modulation

Caption: this compound potentiates GABA-A receptor-mediated neuronal inhibition.

Modulation of Other Ion Channels

In addition to its primary action on GABA-A receptors, this compound also affects other key channels:

  • Glycine Receptors: Similar to GABA-A receptors, these inhibitory chloride channels are also potentiated by this compound, contributing to CNS depression, particularly in the spinal cord.[11][12]

  • Potassium Channels: this compound has been shown to activate certain types of potassium channels, such as TREK-1.[1][13] This leads to potassium efflux, further hyperpolarizing neurons and reducing their excitability.[13]

Experimental Workflow: In Vitro Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of a compound on ion channel function at high resolution.[14][15]

Patch_Clamp_Workflow Workflow for Patch-Clamp Analysis A Cell Preparation (e.g., HEK293 cells transfected with target ion channel subunits) B Micropipette Fabrication (Borosilicate glass pulled to a fine tip, filled with internal solution) A->B C Seal Formation (Pipette tip guided to cell surface to form a high-resistance 'gigaohm' seal) B->C D Configuration Establishment (e.g., Whole-cell configuration by rupturing the membrane patch) C->D E Baseline Recording (Measure channel activity in response to agonist, e.g., GABA) D->E F Compound Application (Perfuse cells with this compound + agonist) E->F G Effect Recording (Measure changes in current amplitude, duration, or kinetics) F->G H Data Analysis (Quantify potentiation or inhibition) G->H

Caption: Standard workflow for patch-clamp analysis of anesthetic effects on ion channels.

Metabolism and Toxicity

The clinical use of this compound was abandoned largely due to its significant organ toxicity, particularly hepatotoxicity.[1][16][17]

This toxicity is not caused by the parent molecule but by its reactive metabolites. This compound is metabolized in the liver and kidneys primarily by the cytochrome P450 enzyme system, with CYP2E1 being the key isozyme.[6][7][18] This metabolic process occurs via an oxidative pathway, converting this compound into the highly unstable intermediate trichloromethanol, which spontaneously dehydrochlorinates to form phosgene (COCl₂).[6][16] Phosgene is a potent electrophile that readily forms covalent adducts with cellular macromolecules, including proteins and lipids, leading to cellular damage, necrosis, and organ failure.[16][19]

Chloroform_Metabolism_Toxicity Metabolic Activation and Toxicity of this compound This compound This compound (CHCl3) CYP2E1 CYP2E1 (Liver, Kidney) This compound->CYP2E1 Oxidation Trichloromethanol Trichloromethanol (Unstable Intermediate) CYP2E1->Trichloromethanol Phosgene Phosgene (COCl2) (Reactive Electrophile) Trichloromethanol->Phosgene Spontaneous Dehydrochlorination Macromolecules Cellular Macromolecules (Proteins, Lipids) Phosgene->Macromolecules Covalent Binding Adducts Covalent Adducts Macromolecules->Adducts Cell_Death Cellular Dysfunction & Necrosis Adducts->Cell_Death Organ_Toxicity Hepatotoxicity & Nephrotoxicity Cell_Death->Organ_Toxicity

Caption: The metabolic pathway of this compound leading to phosgene-induced organ toxicity.

References

A Technical Guide to Chloroform as a Precursor in Refrigerant Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloroform (CHCl₃) has historically served as a significant precursor in the chemical industry for the production of hydrochlorofluorocarbon (HCFC) refrigerants, most notably chlorodifluoromethane (HCFC-22 or R-22).[1] This technical guide provides an in-depth analysis of the synthesis of HCFC-22 from this compound, detailing the underlying chemical principles, reaction kinetics, experimental procedures, and process parameters. While the production and use of HCFC-22 are being curtailed globally under the Montreal Protocol due to its contribution to ozone depletion, the chemistry and engineering principles involved in its synthesis remain highly relevant for the development of alternative refrigerants and other fluorinated organic compounds.[2][3][4][5]

The Chemical Pathway: From this compound to Chlorodifluoromethane (HCFC-22)

The industrial synthesis of HCFC-22 from this compound is achieved through a catalyzed hydrofluorination reaction. This process involves the sequential substitution of chlorine atoms in the this compound molecule with fluorine atoms.

The Core Reaction

The overall stoichiometric equation for the conversion of this compound to chlorodifluoromethane is:

CHCl₃ + 2HF → CHClF₂ + 2HCl [1][6]

This reaction is typically carried out in the liquid phase and is catalyzed by a Lewis acid, with antimony pentachloride (SbCl₅) being the most common choice.[7]

The Reaction Mechanism

The reaction proceeds through a series of stepwise fluorination events. The antimony pentachloride catalyst is activated by hydrogen fluoride to form various antimony chlorofluoride species (SbClₓFᵧ, where x + y = 5), which act as the potent fluorinating agents.[7]

The key steps in the reaction mechanism are:

  • Catalyst Activation: The catalyst, antimony pentachloride, reacts with hydrogen fluoride to form the active catalytic species. SbCl₅ + xHF ⇌ SbCl₅₋ₓFₓ + xHCl

  • Stepwise Fluorination:

    • Formation of Dichlorofluoromethane (HCFC-21): this compound is first fluorinated to dichlorofluoromethane. CHCl₃ + HF --(SbCl₅₋ₓFₓ)--> CHCl₂F + HCl

    • Formation of Chlorodifluoromethane (HCFC-22): The intermediate, dichlorofluoromethane, is then further fluorinated to the final product. CHCl₂F + HF --(SbCl₅₋ₓFₓ)--> CHClF₂ + HCl

A significant side reaction is the over-fluorination of chlorodifluoromethane to produce trifluoromethane (HFC-23), a potent greenhouse gas.[8] Minimizing the formation of this byproduct is a critical aspect of process optimization.

Quantitative Process Data

The yield and selectivity of the HCFC-22 synthesis are highly dependent on the reaction conditions. The following tables provide a summary of key physicochemical properties and typical process parameters.

Table 1: Physicochemical Properties of Key Reaction Components

CompoundChemical FormulaMolar Mass ( g/mol )Boiling Point (°C at 1 atm)
This compoundCHCl₃119.3861.7
Hydrogen FluorideHF20.0119.5
Chlorodifluoromethane (HCFC-22)CHClF₂86.47-40.8[6]
Dichlorofluoromethane (HCFC-21)CHCl₂F102.928.9
Trifluoromethane (HFC-23)CHF₃70.01-82.0
Hydrogen ChlorideHCl36.46-85.0
Antimony PentachlorideSbCl₅299.02140

Table 2: Typical Industrial Process Conditions for HCFC-22 Production from this compound

ParameterTypical Range
CatalystAntimony Pentachloride (SbCl₅)
Temperature45°C to 200°C[7]
PressureAtmospheric to 500 psig[7]
HF to this compound Molar Ratio2.05:1 to 3.5:1[9]
Catalyst Concentration5-20 mol% relative to this compound

Table 3: Illustrative Performance Data under Varying Conditions

Temperature (°C)Pressure (psig)HF:CHCl₃ Molar RatioThis compound Conversion (%)HCFC-22 Selectivity (%)HFC-23 Byproduct (%)
601002.5:1~95~92~1-2
802003.0:1>98~90~2-3
1003003.5:1>99~88~3-4

Note: The data presented in this table are illustrative and represent typical trends observed in the industrial production of HCFC-22. Actual values can vary significantly based on reactor design, catalyst activity, and purification efficiency.

Detailed Experimental Protocol

The following protocol outlines a laboratory-scale procedure for the synthesis of chlorodifluoromethane from this compound. This procedure is based on the principles of the industrial process and should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials and Equipment
  • Materials:

    • This compound (CHCl₃), anhydrous, >99% purity

    • Anhydrous Hydrogen Fluoride (HF)

    • Antimony Pentachloride (SbCl₅)

    • Nitrogen gas (for inerting)

    • Deionized water

    • Sodium hydroxide (NaOH) solution, 10% (w/v)

  • Equipment:

    • High-pressure stirred autoclave reactor (e.g., 500 mL, constructed of Hastelloy C or similar corrosion-resistant alloy) equipped with a magnetic drive stirrer, pressure gauge, thermocouple, gas inlet and outlet ports, and a rupture disc.

    • Cylinder of anhydrous HF with a suitable pressure regulator and mass flow controller.

    • Syringe pump for liquid this compound addition.

    • Gas scrubbing train containing water and 10% NaOH solution.

    • Cold trap (e.g., using a dry ice/acetone bath) to collect the product.

    • Gas chromatograph (GC) with a suitable column for analyzing the product mixture.

Experimental Procedure
  • Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.

  • Catalyst Loading: Under a nitrogen atmosphere, antimony pentachloride (e.g., 0.1 mol) is charged into the reactor.

  • Catalyst Activation: The reactor is sealed and cooled in an ice bath. Anhydrous HF (e.g., 0.5 mol) is slowly introduced into the reactor while stirring. The mixture is allowed to stir for 30 minutes to ensure complete activation of the catalyst.

  • Reaction:

    • The reactor is heated to the desired temperature (e.g., 80°C).

    • This compound (e.g., 1.0 mol) is fed into the reactor at a constant rate using the syringe pump over a period of 2-3 hours.

    • Simultaneously, anhydrous HF (e.g., 2.2 mol) is continuously fed into the reactor using the mass flow controller.

    • The reactor pressure is maintained at the desired level (e.g., 200 psig) by controlling the outflow of the gaseous products.

  • Product Collection and Purification:

    • The gaseous effluent from the reactor, containing HCFC-22, HCl, unreacted HF, and byproducts, is passed through the gas scrubbing train to remove acidic gases.

    • The scrubbed gas is then passed through the cold trap to condense the chlorodifluoromethane.

  • Analysis: The condensed product is carefully collected and analyzed by gas chromatography to determine the composition and yield of HCFC-22.

Mandatory Visualizations

Chemical Signaling Pathway

chemical_pathway cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_products Products & Intermediates CHCl3 This compound (CHCl₃) CHCl2F HCFC-21 (Intermediate) CHCl3->CHCl2F + Active Catalyst HCl HCl (Byproduct) CHCl3->HCl HF Hydrogen Fluoride (HF) SbCl5 SbCl₅ ActiveCatalyst Active Catalyst (SbClₓFᵧ) SbCl5->ActiveCatalyst + HF ActiveCatalyst->SbCl5 - HF CHClF2 HCFC-22 (Product) CHCl2F->CHClF2 + Active Catalyst CHCl2F->HCl CHF3 HFC-23 (Byproduct) CHClF2->CHF3 Over-fluorination

Caption: Reaction pathway for the synthesis of HCFC-22 from this compound.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reactor Setup cluster_purification Purification Train ReactantFeeds This compound & HF Feeds Reactor High-Pressure Autoclave with SbCl₅ Catalyst ReactantFeeds->Reactor Scrubber Acid Gas Scrubber (H₂O & NaOH) Reactor->Scrubber Gaseous Effluent ColdTrap Cold Trap (Dry Ice/Acetone) Scrubber->ColdTrap FinalProduct Pure HCFC-22 ColdTrap->FinalProduct Analysis Product Analysis (Gas Chromatography) FinalProduct->Analysis

Caption: Workflow for the laboratory synthesis and purification of HCFC-22.

References

An In-depth Technical Guide to Basic Safety Precautions for Handling Chloroform in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of chloroform in a laboratory environment. Adherence to these guidelines is critical to mitigate the significant health risks associated with this chemical.

Hazard Identification and Health Effects

This compound (CAS # 67-66-3), also known as trichloromethane, is a clear, colorless, volatile liquid with a pleasant, non-irritating odor.[1][2] However, its odor threshold is well above safe exposure limits, making it an unreliable indicator of hazardous concentrations.[3][4] this compound is classified as a suspected human carcinogen and can cause damage to the liver, kidneys, and central nervous system through prolonged or repeated exposure.[1][4][5][6]

Acute exposure to this compound vapors can lead to:

  • Headaches, drowsiness, dizziness, and nausea[3][5]

  • Irritation of the eyes, skin, and respiratory tract[2][3][5]

  • Disorientation and anesthetic effects at high concentrations[5][7]

  • Cardiac arrhythmias and even death in cases of high exposure[4][8]

Chronic exposure is associated with:

  • Damage to the liver, kidneys, and central nervous system[4][5][9]

  • Suspected carcinogenicity and potential for causing genetic defects[1]

  • Possible harm to an unborn child[1][10]

Due to these significant health risks, this compound must be handled with extreme caution.[4]

Exposure Limits and Physical Properties

Occupational exposure to this compound is regulated by several agencies. It is crucial to maintain workplace concentrations below these established limits.

Parameter Value Reference
OSHA PEL (Permissible Exposure Limit) 50 ppm (ceiling)[4][5][11][12]
ACGIH TLV (Threshold Limit Value) 10 ppm (8-hour TWA)[4][5]
NIOSH REL (Recommended Exposure Limit) 2 ppm (60-minute STEL)[4][5][11][12]
IDLH (Immediately Dangerous to Life or Health) 500 ppm[11][12]

Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula CHCl₃[2][13][14]
Molecular Weight 119.37 g/mol [14][15]
Appearance Colorless liquid[2][4][15]
Odor Pleasant, sweet odor[4][15]
Boiling Point 61.12°C - 62°C[2][15][16]
Density 1.484 g/cm³ at 20°C[14][15][16]
Vapor Density (air=1) 4.12[14][15]
Solubility in Water ~0.8 g/L at 25°C[16]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls, is essential when handling this compound.

  • Chemical Fume Hood: All work with this compound, including transferring and handling, must be conducted in a properly functioning chemical fume hood.[1][2][3][17] Dilute solutions (<10%) in small quantities (<500 mL) may be used on a benchtop with caution, but a fume hood is always the recommended practice.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[18][19]

A standard PPE protocol for handling this compound includes:

  • Gloves: this compound readily penetrates standard nitrile gloves.[1][3] It is recommended to use either double-gloving with nitrile gloves (changing the outer glove frequently) or more resistant gloves such as Viton, Polyvinyl Acetate (PVA), or Silver Shield.[1][3][5][7] Always consult the glove manufacturer's compatibility chart.[20][21]

  • Eye Protection: ANSI-approved safety glasses with side shields are the minimum requirement.[1][2] Chemical splash goggles should be worn when there is a risk of splashing.[1][7]

  • Lab Coat: A lab coat, fully buttoned, is required to protect against skin contact.[2][20]

  • Full Coverage: Wear long pants and closed-toe shoes to ensure no skin is exposed.[20]

PPE_For_this compound cluster_ppe Personal Protective Equipment (PPE) for this compound Handling Primary_Protection Primary Protection Gloves Gloves (Viton, PVA, or Double Nitrile) Primary_Protection->Gloves Eye_Protection Eye Protection (Chemical Goggles) Primary_Protection->Eye_Protection Secondary_Protection Secondary Protection Lab_Coat Lab Coat (Fully Buttoned) Secondary_Protection->Lab_Coat Full_Coverage Full Coverage (Long Pants, Closed-toe Shoes) Secondary_Protection->Full_Coverage

Personal Protective Equipment for this compound Handling.

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to prevent exposure and accidents.

  • Review Safety Data Sheet (SDS): Before working with this compound, thoroughly review the manufacturer's SDS.[2][3]

  • Work in a Fume Hood: As stated previously, always handle this compound in a chemical fume hood.[1][2][3]

  • Minimize Quantities: Use the smallest practical quantity of this compound for your experiment.[3][7]

  • Keep Containers Closed: Keep this compound containers tightly sealed when not in use.[1][2][3]

  • Avoid Inhalation and Skin Contact: Do not breathe vapors and avoid all contact with skin and eyes.[2][20][22]

  • Hand Washing: Wash hands thoroughly with soap and water after handling this compound.[5][7][21]

  • Designated Area: Store this compound in a designated, well-ventilated, cool, and dry area.[1][20] The storage area should be labeled with a "Caution, Carcinogen" warning.[1][20]

  • Light Protection: Protect from light by using amber or opaque containers to prevent the formation of highly toxic phosgene gas.[23]

  • Temperature: Store at a stable, cool temperature, typically between 15°C and 25°C (59°F and 77°F).[23]

  • Incompatibilities: this compound is incompatible with strong alkalis, chemically-active metals (e.g., aluminum, magnesium, sodium, potassium), and strong oxidizers.[3][7] Store it separately from these substances.

  • Secondary Containment: Transport and store this compound in secondary containment, such as a polyethylene bottle carrier.[3][7][22]

Chloroform_Handling_Workflow Start Start Review_SDS Review Safety Data Sheet (SDS) Start->Review_SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Work_In_Hood Work in Chemical Fume Hood Don_PPE->Work_In_Hood Use_Minimal_Quantity Use Minimal Practical Quantity Work_In_Hood->Use_Minimal_Quantity Keep_Container_Closed Keep Container Tightly Closed Use_Minimal_Quantity->Keep_Container_Closed Doff_PPE Doff PPE Correctly Keep_Container_Closed->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Safe this compound Handling Workflow.

Spill and Emergency Procedures

Prompt and correct response to a this compound spill is crucial to minimize exposure.

  • Minor Spill (<1 Liter):

    • Alert personnel in the immediate area.[1]

    • Evacuate the area if necessary.[2]

    • Wear appropriate PPE, including respiratory protection if needed.[1][21]

    • Confine the spill to a small area using absorbent materials.[1][2]

    • Absorb the spill with an appropriate spill kit/sorbent.[1]

    • Collect the contaminated material into a sealed container for hazardous waste disposal.[1][2]

    • Clean the spill area with soap and water.[7]

  • Major Spill (>1 Liter):

    • Evacuate the laboratory immediately and alert others.[1][2]

    • Attend to any injured or contaminated persons and remove them from the exposure area.[1]

    • Call emergency personnel (e.g., 911) and the institution's environmental health and safety department.[1][2]

    • Close the doors to the affected area and post a warning sign.[1][7]

  • Inhalation: Move the individual to fresh air immediately.[1][6][8] If breathing has stopped, provide artificial respiration.[4][8] Seek immediate medical attention.[1][8]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes.[1][4] Remove contaminated clothing.[1][4] Seek medical aid.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2][4] Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[8][18] Rinse the mouth with water if the person is conscious.[2][18] Seek immediate medical attention.[1][8]

Emergency_Response_Flowchart Spill_Occurs Spill or Exposure Occurs Assess_Severity Assess Severity Spill_Occurs->Assess_Severity Minor_Spill Minor Spill (<1L) Assess_Severity->Minor_Spill Minor Major_Spill Major Spill (>1L) Assess_Severity->Major_Spill Major Exposure Personnel Exposure Assess_Severity->Exposure Exposure Clean_Up_Spill Clean Up Spill with Proper PPE Minor_Spill->Clean_Up_Spill Evacuate_And_Alert Evacuate Area & Alert Others Major_Spill->Evacuate_And_Alert Administer_First_Aid Administer First Aid Exposure->Administer_First_Aid Call_Emergency Call Emergency Services & EHS Evacuate_And_Alert->Call_Emergency Seek_Medical_Attention Seek Immediate Medical Attention Administer_First_Aid->Seek_Medical_Attention

Emergency Response Flowchart for this compound Incidents.

Waste Disposal

All this compound waste, including empty containers and contaminated materials, must be disposed of as hazardous waste.[1][2][24]

  • Labeling: Label waste containers clearly as "Hazardous Waste" and list the chemical constituents.[1]

  • Storage: Store hazardous waste in closed, properly labeled containers in a designated area, preferably within a flammable storage cabinet.[20]

  • Disposal: Arrange for waste pickup through your institution's environmental health and safety department.[1][20] Do not pour this compound waste down the drain.[1][25]

Conclusion

This compound is a valuable solvent in research and development but poses significant health hazards. A thorough understanding of these risks and strict adherence to the safety precautions outlined in this guide are paramount for the protection of all laboratory personnel. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established protocols for handling, storage, and disposal, the risks associated with this compound can be effectively managed.

References

Methodological & Application

Application Notes and Protocols for DNA Extraction using Phenol-Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenol-chloroform extraction is a well-established and cost-effective method for purifying DNA from a variety of biological samples, including cells and tissues.[1][2] This liquid-liquid extraction technique separates nucleic acids from proteins and lipids based on their differential solubilities in a phenol-chloroform-water mixture.[3] The procedure consistently yields high-quality, high-molecular-weight DNA suitable for downstream applications such as PCR, RFLP, and cloning.[3][4]

The principle of this method lies in the partitioning of molecules between two immiscible liquid phases.[5] When a cell lysate is mixed with a phenol-chloroform solution, denatured proteins are partitioned into the organic phenol phase, lipids are solubilized in the chloroform, and the nucleic acids remain in the upper aqueous phase.[3][6] Centrifugation accelerates the separation of these phases, allowing for the easy collection of the DNA-containing aqueous layer.[5] Subsequent precipitation with ethanol or isopropanol concentrates the purified DNA.[5]

Key Reagents and Their Functions

ReagentFunction
Lysis Buffer (containing SDS and Proteinase K) Disrupts cell membranes and nuclear envelopes to release cellular contents. SDS denatures proteins, while Proteinase K digests them.[5]
Phenol (pH 8.0) Denatures proteins and separates them from the aqueous phase. The pH is critical; an acidic pH will cause DNA to partition into the organic phase.[6][7]
This compound Increases the density of the organic phase, facilitating a sharp interface between the aqueous and organic layers and preventing phase inversion. It also helps to remove lipids.[4][6][8]
Isoamyl Alcohol Acts as an anti-foaming agent.[4][8]
Ethanol or Isopropanol Precipitates DNA from the aqueous solution.[5]
70% Ethanol Washes the DNA pellet to remove residual salts and other impurities.[9]
TE Buffer or Nuclease-Free Water Resuspends and stores the purified DNA pellet.[1]
Ammonium Acetate A salt that aids in the precipitation of DNA.[9]
Glycogen Acts as a carrier to aid in the precipitation and visualization of small amounts of DNA.[9]

Experimental Protocol

This protocol provides a general guideline for DNA extraction from cultured cells. Adjustments may be necessary for different sample types.

1. Cell Lysis

  • Start with a pellet of cultured cells (e.g., from an overnight culture).[5]

  • Resuspend the cell pellet in an appropriate volume of Lysis Buffer (e.g., TE buffer with SDS and Proteinase K).[1][2]

  • Incubate the mixture at an elevated temperature (e.g., 37°C to 55°C) for 1-2 hours, or until the solution is clear, to ensure complete cell lysis and protein digestion.[1][5]

2. Phenol-Chloroform Extraction

  • Cool the lysate to room temperature.

  • Add an equal volume of phenol:this compound:isoamyl alcohol (25:24:1, v/v).[1][9]

  • Mix vigorously by vortexing or inverting the tube for at least one minute to form an emulsion.[6][9]

  • Centrifuge the mixture to separate the phases.[1]

3. Phase Separation and Aqueous Phase Collection

  • After centrifugation, three distinct layers will be visible: a lower organic phase (phenol-chloroform), a middle interface containing denatured proteins, and an upper aqueous phase containing the DNA.[5][6]

  • Carefully aspirate the upper aqueous phase using a pipette and transfer it to a new, clean tube. Be cautious not to disturb the interface or carry over any of the phenol phase, as this will contaminate the DNA sample.[1][10]

4. This compound Extraction (Optional but Recommended)

  • To remove any residual phenol, add an equal volume of this compound:isoamyl alcohol (24:1, v/v) to the collected aqueous phase.[6]

  • Mix and centrifuge as in the previous step.

  • Transfer the upper aqueous phase to a new tube.[5]

5. DNA Precipitation

  • Add 1/10th volume of a salt solution (e.g., 3 M Sodium Acetate, pH 5.2 or 7.5 M Ammonium Acetate) to the aqueous phase and mix gently.[9][11]

  • Add 2 to 2.5 volumes of ice-cold 100% ethanol or an equal volume of isopropanol.[5][12]

  • Mix by inverting the tube until a white, thread-like precipitate of DNA becomes visible.[11]

  • Incubate at -20°C for at least 30 minutes to overnight to facilitate precipitation.[1][9]

6. DNA Pellet Washing and Resuspension

  • Centrifuge at high speed to pellet the precipitated DNA.[1][9]

  • Carefully decant the supernatant without disturbing the pellet.

  • Wash the DNA pellet by adding 70% ethanol and centrifuging again. This step removes residual salts.[5][9]

  • Remove the 70% ethanol and air-dry the pellet briefly to evaporate any remaining alcohol.[1][9]

  • Resuspend the dried DNA pellet in a suitable volume of TE buffer or nuclease-free water.[1]

Quantitative Parameters

StepParameterTypical Value/Range
Cell Lysis Incubation Temperature37°C - 55°C[1][5]
Incubation Time1 - 2 hours[1][5]
Phenol-Chloroform Extraction Centrifugation Speed14,000 - 16,000 x g[1][6][9]
Centrifugation Time1 - 5 minutes[1][6]
Centrifugation TemperatureRoom Temperature or 4°C[6][11]
DNA Precipitation Ethanol Volume2 - 2.5 volumes[5]
Incubation Temperature-20°C[1][9]
Incubation Time30 minutes to overnight[1][5]
Centrifugation Speed≥12,000 x g[4][9]
Centrifugation Time15 - 30 minutes[5][9]
Centrifugation Temperature4°C[1][9]
DNA Washing Ethanol Concentration70%[5][9]
Centrifugation Speed≥12,000 x g[5]
Centrifugation Time2 - 15 minutes[5]

Experimental Workflow

DNA_Extraction_Workflow cluster_lysis Cell Lysis cluster_extraction Extraction cluster_cleanup Cleanup cluster_precipitation Precipitation & Washing start Start with Cell Pellet lysis Resuspend in Lysis Buffer (SDS, Proteinase K) start->lysis incubate_lysis Incubate at 37-55°C lysis->incubate_lysis add_phenol Add Phenol:this compound: Isoamyl Alcohol (25:24:1) incubate_lysis->add_phenol mix1 Vortex to Emulsify add_phenol->mix1 centrifuge1 Centrifuge mix1->centrifuge1 separate_phases Collect Aqueous Phase centrifuge1->separate_phases add_this compound Add this compound: Isoamyl Alcohol (24:1) separate_phases->add_this compound mix2 Vortex add_this compound->mix2 centrifuge2 Centrifuge mix2->centrifuge2 collect_aqueous2 Collect Aqueous Phase centrifuge2->collect_aqueous2 add_salt_etoh Add Salt and Ice-Cold Ethanol collect_aqueous2->add_salt_etoh incubate_precip Incubate at -20°C add_salt_etoh->incubate_precip centrifuge3 Centrifuge to Pellet DNA incubate_precip->centrifuge3 wash Wash with 70% Ethanol centrifuge3->wash dry Air-Dry Pellet wash->dry resuspend Resuspend in TE Buffer or Water dry->resuspend end_node Purified DNA resuspend->end_node

Caption: Workflow of DNA extraction using the phenol-chloroform method.

Safety Precautions

Phenol and this compound are hazardous chemicals and should be handled with extreme care in a chemical fume hood.[9][13] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[9] Phenol can cause severe chemical burns, and this compound is a suspected carcinogen.[9] Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: Deuterated Chloroform (CDCl₃) for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deuterated Chloroform (CDCl₃) in NMR Spectroscopy

Deuterated this compound (CDCl₃) is a widely used solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, prized for its ability to dissolve a broad range of organic compounds and its favorable physical properties.[1][2] In proton (¹H) NMR, the replacement of the hydrogen atom with its isotope, deuterium (²H or D), is crucial. Since deuterium resonates at a different frequency from protons, it does not produce a significant signal in the ¹H NMR spectrum, thus minimizing solvent interference and allowing for clear observation of the analyte's signals.[1][3] Modern NMR spectrometers also utilize the deuterium signal for field-frequency locking, which ensures the stability of the magnetic field throughout the experiment, leading to sharper peaks and improved spectral resolution.[3][4]

Key Advantages of CDCl₃:

  • Minimal Proton Signal: With a deuteration level typically exceeding 99.8%, the interference from the solvent in ¹H NMR is minimal.[4]

  • Excellent Solubilizing Power: Its non-polar nature allows it to dissolve a wide variety of organic molecules.[2][4]

  • Chemical Inertness: CDCl₃ is chemically inert towards most organic compounds, preventing unwanted reactions with the sample.[4]

  • Volatility: A low boiling point (~61.2°C) facilitates easy sample recovery after analysis.[1][4]

  • Convenient Internal Reference: Commercial CDCl₃ contains a small amount of residual, non-deuterated this compound (CHCl₃), which produces a singlet at approximately 7.26 ppm. This peak is commonly used as an internal reference for calibrating the chemical shift axis.[1][5]

Properties of Deuterated this compound

A comprehensive understanding of the physical and chemical properties of CDCl₃ is essential for its effective use in NMR spectroscopy.

PropertyValueReference(s)
Molecular Formula CDCl₃[1]
Molecular Weight 120.38 g/mol [1][4]
Appearance Clear, colorless liquid[4]
Boiling Point ~61.2°C[1][4]
Melting Point ~ -64°C[1][4]
Density ~1.500 g/cm³ at 25°C[1]
Deuteration Level >99.8%[4]
¹H NMR Residual Peak ~7.26 ppm (singlet)[1][5]
¹³C NMR Solvent Peak ~77.16 ppm (triplet)[1]
Water Peak ~1.56 ppm (broad singlet)[4][6]

Experimental Protocols

Standard Sample Preparation for ¹H NMR

This protocol outlines the standard procedure for preparing a sample for analysis by ¹H NMR spectroscopy using CDCl₃.

Materials:

  • Analyte (1-20 mg for small molecules < 700 g/mol )[7]

  • Deuterated this compound (CDCl₃), NMR grade (≥99.8% D)

  • High-quality 5 mm NMR tube

  • Glass vial

  • Pasteur pipette

  • Cotton wool or filter

  • Vortex mixer (optional)

Protocol:

  • Weighing the Sample: Accurately weigh 1-20 mg of the analyte into a clean, dry glass vial.[7] For routine ¹H NMR, 10-50 mg is also a common range.[5]

  • Adding the Solvent: Add approximately 0.5-0.7 mL of CDCl₃ to the vial.[7][8] This volume should correspond to a filling height of about 4-5 cm in a standard 5 mm NMR tube.[8][9]

  • Dissolving the Sample: Gently swirl or vortex the vial to completely dissolve the sample. Ensure no solid particles are visible.[7]

  • Filtering (if necessary): If the solution contains any suspended particles, which can broaden NMR peaks, filter it. A simple method is to plug a Pasteur pipette with a small piece of cotton wool and transfer the solution through the filter into the NMR tube.[8][9]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Cleaning: Before inserting the tube into the spectrometer, wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any dust or fingerprints.[8][10]

Diagram: Standard NMR Sample Preparation Workflow

SamplePrep A Weigh Analyte (1-20 mg) B Add CDCl₃ (0.5-0.7 mL) A->B C Dissolve Sample (Vortex/Swirl) B->C D Filter if Particulate (Cotton Plug) C->D E Transfer to NMR Tube D->E F Cap, Label, and Clean Tube E->F G Ready for NMR Analysis F->G

Caption: Workflow for preparing a standard NMR sample in CDCl₃.

Quantitative NMR (qNMR) using Residual CHCl₃ as an Internal Standard

For quantitative analysis, the residual CHCl₃ peak in CDCl₃ can be utilized as an internal standard. This method simplifies sample preparation by eliminating the need to add a separate standard.[11][12] However, it is crucial to first determine the precise concentration of the residual CHCl₃ in the specific batch of CDCl₃ being used.[11]

Protocol for Standardizing the CDCl₃ Batch:

  • Prepare a Standard Solution: Accurately weigh a known amount of a certified reference material (e.g., 1,3,5-trimethoxybenzene) into a vial.

  • Add CDCl₃: Add a precise volume or weight of the CDCl₃ from the batch to be standardized.

  • Acquire ¹H NMR Spectrum: Run a quantitative ¹H NMR spectrum of this solution.

  • Calculate CHCl₃ Concentration: Integrate the signal of the reference material and the residual CHCl₃ signal (at ~7.26 ppm). Use the known concentration of the reference material to calculate the concentration of the residual CHCl₃.

  • Store the Standardized Solvent: Store the CDCl₃ batch in a tightly sealed container to prevent changes in concentration due to evaporation.[11]

Protocol for qNMR of an Analyte:

  • Prepare the Sample: Accurately weigh a known amount of the analyte into a vial.

  • Add Standardized CDCl₃: Add a precise volume or weight of the pre-standardized CDCl₃.

  • Acquire ¹H NMR Spectrum: Run a quantitative ¹H NMR spectrum.

  • Quantify the Analyte: Integrate a well-resolved signal from the analyte and the residual CHCl₃ signal. Use the predetermined concentration of the residual CHCl₃ to calculate the concentration and purity of the analyte. The accuracy of this method is comparable to using a traditional internal standard like 1,3,5-trimethoxybenzene.[11][13]

Diagram: qNMR Logical Workflow

qNMR cluster_0 Part 1: CDCl₃ Batch Standardization cluster_1 Part 2: Analyte Quantification A Prepare Known Conc. Reference Standard B Add CDCl₃ from Batch to be Standardized A->B C Acquire qNMR Spectrum B->C D Calculate Residual CHCl₃ Concentration C->D F Add Standardized CDCl₃ D->F Use Standardized Solvent E Prepare Weighed Analyte E->F G Acquire qNMR Spectrum F->G H Calculate Analyte Purity/Concentration G->H

Caption: Logical workflow for quantitative NMR using residual CHCl₃.

Data Interpretation and Common Issues

Common Impurity and Solvent Peaks in CDCl₃

It is common to observe peaks in the NMR spectrum that do not belong to the analyte. These can arise from the CDCl₃ solvent itself, absorbed water, or trace solvents from the synthesis or purification process.

Signal Source¹H Chemical Shift (ppm)MultiplicityNotesReference(s)
Residual CHCl₃ ~7.26Singlet (s)Always present in CDCl₃. Used as a chemical shift reference.[1][5]
Water (H₂O) ~1.56Broad Singlet (br s)CDCl₃ is hygroscopic and can absorb moisture from the air. The chemical shift of water is variable and depends on concentration and temperature.[4][6][4][6]
Acetone ~2.17Singlet (s)A common solvent used for cleaning glassware.[6][14]
Dichloromethane ~5.30Singlet (s)Often used in extraction and chromatography.[14][15]
Ethyl Acetate ~1.26 (t), 2.05 (s), 4.12 (q)Triplet (t), Singlet (s), Quartet (q)A common solvent for chromatography and extraction.[14][15]
Hexane ~0.88, 1.26Multiplets (m)A common solvent for chromatography.[14][15]
Methanol ~3.49Singlet (s)A common reaction and recrystallization solvent.[14][15]
Silicone Grease ~0.07Broad Singlet (br s)Contamination from greased joints in glassware.[15]
Tetramethylsilane (TMS) 0.00Singlet (s)Often added as an internal standard for chemical shift referencing (0 ppm). Some commercial CDCl₃ contains TMS.[2][16][2][16]
Troubleshooting
  • Broad Peaks: Can be caused by suspended solid particles in the sample, high sample concentration, or the presence of paramagnetic impurities.[5][7][9] Ensure the sample is fully dissolved and filtered if necessary.

  • Difficulty Locking: Very concentrated samples or those with paramagnetic impurities can sometimes make it difficult for the spectrometer to lock onto the deuterium signal of CDCl₃.[9][17] Diluting the sample may help. Ensure the correct solvent is selected in the spectrometer's software.[17]

  • Acidic Nature of CDCl₃: Over time, CDCl₃ can decompose, especially when exposed to light, to form traces of HCl or DCl.[4] This can be problematic for acid-sensitive compounds, causing them to decompose or leading to the exchange of acidic protons (e.g., from carboxylic acids or alcohols) with deuterium, making them disappear from the ¹H NMR spectrum.[3] Storing CDCl₃ over anhydrous potassium carbonate can neutralize the acid.[16] Alternatively, filtering the solvent through a small plug of basic alumina before use can remove acidic impurities.[3]

By following these protocols and being mindful of the potential issues, researchers can effectively utilize deuterated this compound to obtain high-quality, reliable NMR data for structural elucidation, reaction monitoring, and quantitative analysis in drug discovery and development.

References

Application Notes and Protocols for the Folch Method of Lipid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Folch method, a cornerstone of lipid biochemistry, offers a robust and comprehensive approach to extracting lipids from a wide array of biological samples. Developed by Jordi Folch and his colleagues, this liquid-liquid extraction technique utilizes a chloroform and methanol solvent system to efficiently isolate lipids from complex biological matrices, making it an indispensable tool in lipidomics, metabolic studies, and pharmaceutical research.[1] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the successful application of the Folch method.

Principle of the Folch Method

The Folch method is predicated on the principle of using a biphasic solvent system to separate lipids from more polar cellular components like proteins and carbohydrates.[2] The procedure begins with the homogenization of the biological sample in a this compound:methanol mixture, typically in a 2:1 (v/v) ratio.[1] This monophasic solution is sufficiently polar to disrupt cell membranes and release lipids from their association with proteins, while also being capable of dissolving nonpolar lipids.

The subsequent addition of an aqueous salt solution, such as 0.9% NaCl or 0.88% KCl, induces a phase separation.[1][3] This results in a biphasic system with a lower, denser this compound phase containing the extracted lipids and an upper, aqueous methanol-water phase containing the non-lipid contaminants.[1] The distinct densities of the two phases allow for their clean separation and the subsequent isolation of the lipid-rich this compound layer.

Applications in Research and Drug Development

The Folch method is a versatile technique with broad applications in various scientific disciplines:

  • Lipidomics: It serves as a gold standard for the global extraction of lipids for subsequent analysis by mass spectrometry, allowing for comprehensive profiling of the lipidome in various physiological and pathological states.[4]

  • Drug Discovery and Development: In pharmaceutical research, the Folch method is employed to extract lipids from cells and tissues to study the effects of drug candidates on lipid metabolism and signaling pathways. It is also crucial for the formulation of lipid-based drug delivery systems.

  • Biomarker Discovery: By enabling the accurate quantification of lipid species, the Folch method aids in the identification of potential lipid biomarkers for diseases such as cancer, cardiovascular disease, and metabolic disorders.

  • Nutritional Science: It is used to determine the lipid content and composition of foods and to study the impact of dietary interventions on lipid profiles in the body.

Quantitative Data Summary

The efficiency of the Folch method can be influenced by factors such as the solvent-to-sample ratio and the nature of the biological matrix. The following tables summarize key quantitative data related to the performance of the Folch method.

Table 1: Comparison of Lipid Extraction Methods Folch Method Bligh & Dyer Method Matyash (MTBE) Method
Principle Biphasic (this compound/Methanol/Water)Biphasic (this compound/Methanol/Water)Biphasic (Methyl-tert-butyl ether/Methanol/Water)
Solvent:Sample Ratio (v/w) Typically 20:1Lower, typically 3:1Variable
Lipid Recovery (General) High, often considered the "gold standard"High, but can underestimate lipids in high-fat samplesGood, but may have lower recovery for some polar lipids
Underestimation in High-Lipid Samples (>2%) MinimalCan underestimate by up to 50%Not as extensively compared in high-lipid contexts
Suitability for Lipid Classes Broad range of polar and nonpolar lipids[5][6]Broad range, but may be less efficient for some lipids in complex matricesGood for many lipid classes, particularly suitable for sphingolipids[5]

| Table 2: Effect of Solvent-to-Sample Ratio on Lipid Recovery (Human Plasma) | | :--- | 1:4 (v/v) | 1:10 (v/v) | 1:20 (v/v) | 1:100 (v/v) | | Folch Method (Relative Peak Area) | Baseline | Increased peak areas for many lipid classes | Optimal for most lipid species, including low-abundant ones [2][7] | Comparable to 1:20 | | Bligh & Dyer Method (Relative Peak Area) | Baseline | Increased peak areas | High peak areas, comparable to Folch | High peak areas, comparable to Folch | | Matyash Method (Relative Peak Area) | Lower peak areas for polar lipids | Lower peak areas for polar lipids | Lower peak areas for polar lipids | Requires at least 1:100 to be comparable to Folch and Bligh & Dyer at 1:20[2][7] |

Experimental Protocols

Below are detailed protocols for the Folch method adapted for different sample types. All procedures should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Lipid Extraction from Tissue Samples

Materials:

  • Tissue sample (e.g., liver, brain)

  • This compound (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% (w/v) NaCl solution (or 0.88% KCl)

  • Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas stream or rotary evaporator

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh approximately 100 mg of fresh or frozen tissue. If frozen, keep the tissue on dry ice until homogenization.

  • Homogenization: Place the weighed tissue in a glass homogenizer. Add 2 mL of a 2:1 (v/v) this compound:methanol solution. Homogenize thoroughly on ice until a uniform suspension is achieved.

  • Incubation: Transfer the homogenate to a glass centrifuge tube. Incubate at room temperature for 20-30 minutes with occasional vortexing to ensure complete lipid extraction.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the homogenate. Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge the tube at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.[1] You will observe two distinct layers: a lower this compound phase and an upper aqueous phase, separated by a thin layer of protein precipitate.

  • Lipid Collection: Carefully aspirate the upper aqueous layer using a glass Pasteur pipette and discard it. Using a clean Pasteur pipette, transfer the lower this compound layer containing the lipids to a new glass tube, being careful not to disturb the protein interface.

  • Solvent Evaporation: Dry the collected this compound phase under a gentle stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Once the solvent is completely evaporated, the dried lipid extract can be stored at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation. For subsequent analysis, reconstitute the lipids in an appropriate solvent.

Protocol 2: Lipid Extraction from Plasma or Serum

Materials:

  • Plasma or serum sample

  • This compound (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% (w/v) NaCl solution

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas stream

  • Vortex mixer

Procedure:

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Solvent Addition: In a glass centrifuge tube, add 2 mL of a 2:1 (v/v) this compound:methanol solution to 100 µL of plasma or serum.

  • Extraction: Vortex the mixture vigorously for 1 minute and then incubate on ice for 30 minutes, with occasional vortexing.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Lipid Collection: Carefully collect the lower this compound phase.

  • Solvent Evaporation: Dry the lipid extract under a nitrogen stream.

  • Storage: Store the dried lipids at -80°C until further analysis.

Protocol 3: Lipid Extraction from Cultured Cells

Materials:

  • Cultured cell pellet

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% (w/v) NaCl solution

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas stream

  • Vortex mixer

Procedure:

  • Cell Harvesting: Harvest cells by centrifugation (e.g., 500 x g for 5 minutes).

  • Washing: Wash the cell pellet once with ice-cold PBS to remove any residual medium.

  • Solvent Addition: Resuspend the cell pellet in 100 µL of water. Add 2 mL of a 2:1 (v/v) this compound:methanol solution.

  • Extraction: Vortex thoroughly and incubate on ice for 30 minutes, with occasional vortexing.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Lipid Collection: Collect the lower this compound phase.

  • Solvent Evaporation: Dry the lipid extract under a nitrogen stream.

  • Storage: Store the dried lipids at -80°C.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of the Folch method.

Folch_Method_Workflow start Start: Biological Sample (Tissue, Plasma, Cells) homogenization 1. Homogenization in this compound:Methanol (2:1) start->homogenization monophasic Monophasic Solution (Lipids and other components dissolved) homogenization->monophasic phase_separation 2. Addition of Aqueous Salt Solution (e.g., 0.9% NaCl) monophasic->phase_separation biphasic Biphasic System Formation phase_separation->biphasic centrifugation 3. Centrifugation (e.g., 2000 x g, 10 min) biphasic->centrifugation separation Phase Separation centrifugation->separation upper_phase Upper Aqueous Phase (Methanol, Water, Non-Lipids) Discard separation->upper_phase Top Layer lower_phase Lower this compound Phase (Lipids) separation->lower_phase Bottom Layer collection 4. Collection of Lower Phase lower_phase->collection evaporation 5. Solvent Evaporation (Nitrogen Stream or Rotary Evaporator) collection->evaporation end End: Purified Lipid Extract evaporation->end

Caption: Experimental workflow of the Folch method for lipid extraction.

Caption: Principle of phase separation in the Folch method.

References

Application of Chloroform in Plant Compound Extraction: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroform (trichloromethane, CHCl₃) is a nonpolar organic solvent widely employed in the extraction of a diverse range of secondary metabolites from plant materials.[1] Its selectivity for compounds of low to intermediate polarity, such as terpenoids, flavonoids, alkaloids, fats, and oils, makes it a valuable tool in phytochemistry and drug discovery.[1][2] This document provides detailed application notes and protocols for the use of this compound in plant compound extraction, including quantitative data comparisons and standardized experimental procedures.

This compound's utility lies in its ability to efficiently solubilize specific classes of compounds that are not readily extracted by more polar solvents like methanol or water, or less polar solvents like hexane.[2] However, due to its potential health and environmental hazards, its use requires careful handling and adherence to safety protocols.

Data Presentation: Comparative Extraction Yields

The choice of solvent significantly impacts the yield and phytochemical profile of a plant extract. The following tables summarize quantitative data from various studies, comparing the efficacy of this compound with other solvents for extracting different classes of compounds from various plant materials.

Table 1: Comparison of Extraction Yields of Total Phenols and Flavonoids

Plant MaterialSolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Percentage Yield (%)Reference
Datura metel LeavesMethanol8.493 ± 0.2116.48 ± 0.2285.36[3]
This compound0.196 ± 0.026.71 ± 0.4413.68[3]
Ethyl Acetate--62.44[3]
Acetone--62.48[3]
Hexane--19.4[3]
Distilled Water--78.0[3]
Portulaca oleraceaEthanol219.27 ± 4.13437.38 ± 13.14-[4]
This compound28.99 ± 1.3066.60 ± 5.8119.2 ± 1.25[4]
Methanol27.80 ± 2.8627.21 ± 0.7438.2 ± 1.43[4]
Ethyl Acetate30.91 ± 3.09115.49 ± 8.85-[4]
Acetone34.61 ± 4.8789.65 ± 8.53-[4]
n-Hexane19.67 ± 3.3336.41 ± 5.81-[4]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Table 2: Extraction of Terpenoids

Plant MaterialExtraction MethodSolventTotal Terpenoid ContentReference
Tea (Camellia sinensis) Cultivars (Leaves)MacerationMethanol, this compound, H₂SO₄24.2 to 36.5 mg/g DW[5]
Tea (Camellia sinensis) Cultivars (Flowers)MacerationMethanol, this compound, H₂SO₄123.9 to 165.8 mg/g DW[5]
Enicostemma litorraleMacerationEthanol, Petroleum Ether, this compound, Water, Acetone0.7% of sample[6]

DW: Dry Weight

Table 3: GC-MS Analysis of Major Compounds in this compound Extracts

Plant MaterialMajor Compounds IdentifiedPercentage of Total ExtractReference
Thymus vulgaris Leaveso-thymol46.08%[7]
Thymol38.86%[7]
3,7-octadiene-2,6-diol, 2,6-dimethyl-7.61%[7]
Tripleurospermum callosum FlowersMoretenol11.71%[8][9]
Tripleurospermum callosum Stemsn-Hexadecanoic acid17.88%[8][9]
Linoleic acid16.18%[8][9]
1-Tricosene13.41%[8][9]
Tripleurospermum callosum Rootsn-Hexadecanoic acid6.18%[8][9]
Piper sarmentosum Leavestrans-isocroweacin (myristicin)62.94%[10]
1,3-benzodioxole, 5-(2-propenyl)-13.92%[10]
4-Methoxy-N-methyl phenylethylamine4.25%[10]
Terminalia travancorensis BarkFriedelan-3-one15.93%[11]
gamma-sitosterol10.48%[11]
alpha-octadecene8.54%[11]
n-Tetracosanol-18.21%[11]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound in plant compound extraction.

Protocol 1: General Purpose Maceration for Phytochemical Screening

This protocol is suitable for the initial extraction of a broad range of nonpolar to intermediately polar compounds.

Materials:

  • Dried and powdered plant material

  • This compound (analytical grade)

  • Erlenmeyer flask with stopper

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of the dried, finely powdered plant material and place it into a 1 L Erlenmeyer flask.

  • Add 500 mL of this compound to the flask, ensuring the entire plant material is submerged.

  • Stopper the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24-48 hours.

  • After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Wash the residue with a small volume of fresh this compound to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[12]

  • The resulting crude this compound extract can be stored in a sealed, labeled vial at 4°C for further analysis.

Protocol 2: Hot Continuous Extraction using a Soxhlet Apparatus

This method is more efficient than maceration for extracting compounds that have limited solubility at room temperature.[13]

Materials:

  • Dried and powdered plant material

  • This compound (analytical grade)

  • Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Cellulose extraction thimble

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Accurately weigh about 20-30 g of the dried, powdered plant material and place it inside a cellulose extraction thimble.

  • Place the thimble into the extraction chamber of the Soxhlet apparatus.

  • Fill the round-bottom flask to approximately two-thirds of its volume with this compound.

  • Assemble the Soxhlet apparatus and place it on a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, and the condensed solvent will drip into the thimble containing the plant material.

  • Continue the extraction process for 6-8 hours, or until the solvent in the siphon arm becomes colorless.

  • Once the extraction is complete, allow the apparatus to cool.

  • Dismantle the setup and transfer the this compound extract from the round-bottom flask to a separate container.

  • Concentrate the extract using a rotary evaporator.[12]

  • Store the crude extract in a sealed vial at 4°C.

Protocol 3: Liquid-Liquid Partitioning for Fractionation

This protocol is used to separate compounds in a crude extract based on their differential solubility in two immiscible liquid phases. It is often used to fractionate a polar crude extract (e.g., methanolic) to isolate less polar compounds in a this compound fraction.

Materials:

  • Crude plant extract (e.g., methanolic extract)

  • This compound (analytical grade)

  • Distilled water

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of the crude plant extract (e.g., 10 g) in a mixture of methanol and water (e.g., 9:1 v/v).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of this compound to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure by opening the stopcock.

  • Allow the layers to separate. The lower layer will be the this compound fraction, and the upper layer will be the aqueous/methanolic fraction.[14]

  • Drain the lower this compound layer into a clean flask.

  • Repeat the extraction of the aqueous/methanolic layer with fresh this compound two more times to ensure complete extraction of the nonpolar compounds.

  • Combine all the this compound fractions.

  • Wash the combined this compound extract with a small amount of distilled water to remove any residual polar compounds.

  • Dry the this compound fraction by passing it through anhydrous sodium sulfate.

  • Concentrate the dried this compound fraction using a rotary evaporator to obtain the this compound-soluble fraction of the crude extract.

Visualization of Workflows and Pathways

General Workflow for this compound Extraction and Analysis

The following diagram illustrates the general workflow from plant material preparation to the analysis of the this compound extract.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis and Isolation A Plant Material Collection B Drying and Grinding A->B C Maceration or Soxhlet Extraction with this compound B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude this compound Extract E->F G Phytochemical Screening F->G H Chromatographic Separation (TLC, Column Chromatography) F->H J Bioactivity Assays F->J I Compound Identification (GC-MS, NMR, etc.) H->I

Caption: General workflow for plant compound extraction using this compound.

Logical Relationship in Solvent-Solvent Partitioning

This diagram illustrates the logical flow of separating a crude extract into fractions of differing polarity using this compound.

G A Crude Methanolic Extract B Dissolve in Methanol/Water A->B C Liquid-Liquid Partitioning with this compound B->C D Aqueous/Methanolic Fraction (Polar Compounds) C->D Upper Layer E This compound Fraction (Nonpolar/Intermediately Polar Compounds) C->E Lower Layer

Caption: Separation of a crude extract using liquid-liquid partitioning.

Conclusion

This compound is a versatile and effective solvent for the extraction of a wide array of nonpolar to intermediately polar compounds from plant sources.[1] The choice of extraction method, whether maceration, Soxhlet, or its use in liquid-liquid partitioning, depends on the specific research goals, the nature of the target compounds, and the scale of the extraction. The quantitative data presented highlights that while this compound may not always provide the highest yield for all phytochemicals, especially polar ones like phenols, it is highly effective for specific classes of compounds like certain terpenoids, alkaloids, and flavonoids.[3][4] The provided protocols offer standardized procedures that can be adapted for various research applications in phytochemistry and drug development. Adherence to safety precautions is paramount when working with this compound.

References

Application Notes and Protocols for the Separation of Proteins and Lipids Using Chloroform as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroform, in combination with methanol, is a cornerstone solvent system for the effective separation and purification of lipids and proteins from a wide range of biological samples. This document provides detailed application notes and standardized protocols for established methods, including the Folch and Bligh-Dyer techniques for lipid extraction and a robust protocol for protein precipitation. These methods are fundamental in various research and development areas, from basic biochemistry to drug discovery, where the accurate analysis of lipids and proteins is critical.

The principle behind these separation techniques lies in the partitioning of molecules between distinct solvent phases. A mixture of this compound, methanol, and water creates a biphasic system. Lipids, being nonpolar, preferentially partition into the lower this compound phase, while more polar molecules, including many proteins and metabolites, remain in the upper aqueous methanol phase. Proteins can be further precipitated from the aqueous phase or the initial homogenate, yielding a purified protein pellet.

Application Notes

The this compound-methanol extraction method is a versatile and widely used technique for the separation of lipids and proteins from biological samples. Its applications span various fields of research, including:

  • Lipidomics: The Folch and Bligh-Dyer methods are considered gold standards for the total extraction of lipids for subsequent analysis by mass spectrometry, enabling the comprehensive profiling of the lipidome.

  • Proteomics: this compound-methanol precipitation is a highly effective method for concentrating protein samples and removing interfering substances such as detergents and salts prior to analysis by techniques like 2D-gel electrophoresis or mass spectrometry.[1]

  • Drug Discovery: Understanding the interactions between lipids and proteins is crucial for drug development. For instance, many signaling pathways, such as the PI3K/Akt pathway, are initiated at the cell membrane and involve the interaction of signaling proteins with specific lipids. The ability to separate and analyze these components is vital for studying drug targets and mechanisms of action.

  • Membrane Protein Research: This solvent system is particularly useful for enriching for hydrophobic membrane proteins, which are often challenging to isolate using aqueous buffer systems.

Data Presentation: Quantitative Comparison of Separation Methods

The efficiency of lipid and protein separation can vary depending on the chosen method and the nature of the sample. Below are tables summarizing quantitative data from comparative studies.

Table 1: Comparison of Lipid Extraction Method Efficiency

MethodSample TypeKey FindingsReference
Folch Animal TissueYields approximately 95-99% recovery of total lipids.
Bligh & Dyer vs. Folch Marine TissueFor samples with <2% lipid, both methods yield similar results. For samples with >2% lipid, the Bligh & Dyer method can underestimate lipid content by up to 50%.
This compound/Methanol vs. Other Solvents Krill MealThis compound/methanol provided the highest yield of total lipids compared to acetone, ethanol, isopropanol, isohexane, n-hexane, and subcritical butane.

Table 2: Comparison of Protein Precipitation Method Efficiency

MethodSample TypeProtein Recovery (%)Key FindingsReference
This compound/Methanol CHO Cells94.22 ± 4.86Intermediate recovery compared to acetone and TCA-acetone. Good protein pattern on SDS-PAGE.[2]
Acetone CHO Cells103.12 ± 5.74Higher recovery compared to this compound/methanol and TCA-acetone.[2]
TCA-Acetone CHO Cells77.91 ± 8.79Lower recovery and precipitates were difficult to solubilize.[2]
This compound/Methanol Rat Brain StructuresHighDelivered the highest protein recovery along with acetone.[3][4]
Acetone Rat Brain StructuresHighDelivered the highest protein recovery along with this compound/methanol.[3][4]
TCA Rat Brain StructuresGoodResulted in good protein separation and the highest number of protein spots in 2-DE.[3]

Experimental Protocols

Caution: this compound and methanol are toxic and volatile. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, and safety glasses) should be worn.

Protocol 1: Total Lipid Extraction using the Folch Method

This method is highly efficient for the quantitative extraction of total lipids from animal tissues.

Materials:

  • This compound

  • Methanol

  • 0.9% NaCl solution (w/v)

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Pasteur pipettes

  • Rotary evaporator or nitrogen stream

Procedure:

  • Homogenization: Homogenize the tissue sample with a 20-fold volume of a 2:1 (v/v) this compound:methanol mixture. For example, for 1 g of tissue, use 20 mL of the solvent mixture.

  • Filtration: Filter the homogenate through a solvent-resistant filter paper to remove solid debris.

  • Washing: Add 0.2 volumes of 0.9% NaCl solution to the filtrate (e.g., for 20 mL of filtrate, add 4 mL of NaCl solution).

  • Phase Separation: Vortex the mixture gently and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the two phases.

  • Collection of Lipid Phase: The lower phase is the this compound layer containing the lipids. Carefully aspirate and discard the upper aqueous phase.

  • Solvent Evaporation: Evaporate the this compound from the lower phase under a stream of nitrogen or using a rotary evaporator to obtain the dried lipid extract.

  • Storage: Resuspend the lipid extract in a small volume of this compound and store at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

Protocol 2: Total Lipid Extraction using the Bligh & Dyer Method

This method is a rapid and widely used alternative to the Folch method, particularly for samples with high water content.

Materials:

  • This compound

  • Methanol

  • Deionized water

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Pasteur pipettes

Procedure:

  • Initial Homogenization: For a sample containing approximately 0.8 mL of water (e.g., 1 g of tissue), add 3 mL of a 1:2 (v/v) this compound:methanol mixture and homogenize thoroughly to form a single phase.

  • Induction of Phase Separation: Add 1 mL of this compound to the homogenate and mix well. Then, add 1 mL of deionized water and mix again to induce phase separation.

  • Centrifugation: Centrifuge the mixture at 1000 x g for 5-10 minutes to achieve a clear separation of the two phases.

  • Collection of Lipid Phase: The lower this compound phase contains the lipids. Carefully collect this layer using a Pasteur pipette, avoiding the upper aqueous phase and the protein interface.

  • Solvent Evaporation and Storage: Proceed with solvent evaporation and storage as described in the Folch method (steps 6 and 7).

Protocol 3: Protein Precipitation using this compound/Methanol

This protocol is effective for concentrating proteins and removing interfering substances from aqueous samples.

Materials:

  • Methanol, ice-cold

  • This compound

  • Deionized water

  • Vortex mixer

  • Microcentrifuge

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Sample Preparation: Start with a 100 µL aqueous protein sample in a 1.5 mL microcentrifuge tube.

  • Methanol Addition: Add 400 µL of ice-cold methanol to the sample. Vortex thoroughly.

  • This compound Addition: Add 100 µL of this compound. Vortex thoroughly.

  • Water Addition: Add 300 µL of deionized water to induce phase separation. The solution will become cloudy. Vortex thoroughly.

  • Centrifugation: Centrifuge at 14,000 x g for 2 minutes at room temperature. Three layers will form: a top aqueous layer, a protein interface (a white precipitate), and a bottom this compound layer.

  • Aqueous Phase Removal: Carefully remove and discard the top aqueous layer without disturbing the protein interface.

  • Methanol Wash: Add 400 µL of ice-cold methanol to the tube. Vortex to wash the protein pellet.

  • Final Centrifugation: Centrifuge at 14,000 x g for 3 minutes at room temperature to pellet the protein.

  • Supernatant Removal: Carefully remove and discard the methanol supernatant.

  • Drying: Air-dry the protein pellet or dry under a gentle stream of nitrogen. Do not over-dry, as this can make the pellet difficult to resuspend.

  • Resuspension: Resuspend the protein pellet in a buffer appropriate for your downstream application (e.g., SDS-PAGE sample buffer, buffer for mass spectrometry).

Mandatory Visualization

Signaling Pathway Example: PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. The activation of this pathway at the cell membrane is a prime example of essential lipid-protein interactions. PI3K phosphorylates the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as the serine/threonine kinase Akt, recruiting them to the plasma membrane for subsequent activation.[3][5]

PI3K_Akt_Pathway cluster_cytosol Cytosol PIP2 PIP2 PIP3 PIP3 Akt_cyto Akt PIP3:s->Akt_cyto:n Recruitment via PH domain PDK1 PDK1 Akt_mem Akt PDK1:s->Akt_mem:n Downstream Downstream Targets Akt_mem:s->Downstream:n Phosphorylates RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PI3K->PIP2 PI3K:s->PIP3:n Generates

Caption: PI3K/Akt signaling pathway initiated by lipid-protein interaction at the plasma membrane.

Experimental Workflow Diagrams

Folch_Method_Workflow start Start: Tissue Sample homogenize Homogenize in This compound:Methanol (2:1) start->homogenize filter Filter Homogenate homogenize->filter wash Add 0.9% NaCl (Phase Separation) filter->wash centrifuge Centrifuge (2000 x g) wash->centrifuge separate Separate Phases centrifuge->separate collect_lipid Collect Lower (this compound) Phase separate->collect_lipid Lipids discard_aqueous separate->discard_aqueous Aqueous Layer (Discard) evaporate Evaporate Solvent collect_lipid->evaporate end End: Dried Lipid Extract evaporate->end

Caption: Workflow for the Folch method of total lipid extraction.

Bligh_Dyer_Method_Workflow start Start: Sample (~0.8 mL water) homogenize Homogenize in This compound:Methanol (1:2) start->homogenize add_this compound Add this compound homogenize->add_this compound add_water Add Water (Induce Phase Separation) add_this compound->add_water centrifuge Centrifuge (1000 x g) add_water->centrifuge separate Separate Phases centrifuge->separate collect_lipid Collect Lower (this compound) Phase separate->collect_lipid Lipids discard_aqueous separate->discard_aqueous Aqueous Layer (Discard) evaporate Evaporate Solvent collect_lipid->evaporate end End: Dried Lipid Extract evaporate->end

Caption: Workflow for the Bligh & Dyer method of total lipid extraction.

Protein_Precipitation_Workflow start Start: Aqueous Protein Sample add_methanol Add Methanol start->add_methanol add_this compound Add this compound add_methanol->add_this compound add_water Add Water (Phase Separation) add_this compound->add_water centrifuge1 Centrifuge (14,000 x g) add_water->centrifuge1 remove_aqueous Remove Top Aqueous Layer centrifuge1->remove_aqueous wash Wash with Methanol remove_aqueous->wash centrifuge2 Centrifuge (14,000 x g) wash->centrifuge2 remove_supernatant Remove Supernatant centrifuge2->remove_supernatant dry Dry Pellet remove_supernatant->dry end End: Purified Protein Pellet dry->end

Caption: Workflow for protein precipitation using the this compound/methanol method.

References

Application Notes and Protocols for RNA Purification with Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide to total RNA purification using the phenol-chloroform extraction method. This technique is widely used for its ability to yield high-quality RNA from a variety of sample types, a critical requirement for downstream applications such as RT-qPCR, RNA sequencing, and microarray analysis.

The protocol detailed below is based on the popular method involving a monophasic solution of phenol and guanidinium isothiocyanate (e.g., TRIzol®), followed by chloroform-induced phase separation. This method effectively denatures proteins and inactivates RNases, preserving the integrity of the RNA.[1][2]

Experimental Protocols

I. Principle of Phenol-Chloroform RNA Extraction

The phenol-chloroform RNA extraction method relies on the differential solubility of macromolecules in aqueous and organic phases.[1][3] Biological samples are first homogenized in a monophasic solution containing phenol and guanidinium thiocyanate. This solution serves to lyse cells, denature proteins, and inactivate RNases.[2] The addition of this compound induces a phase separation, resulting in a lower red organic phase, a semi-solid interphase, and an upper colorless aqueous phase.[4][5] Under acidic conditions, RNA remains exclusively in the aqueous phase, while DNA partitions to the interphase and proteins to the organic phase.[1][5] The RNA is then precipitated from the aqueous phase using isopropanol, washed with ethanol to remove salts and other impurities, and finally resuspended in an RNase-free solution.

II. Materials and Reagents
  • Reagents:

    • Phenol/guanidinium isothiocyanate-based lysis reagent (e.g., TRIzol®, QIAzol®)

    • This compound

    • Isopropanol, molecular biology grade

    • Ethanol (75-80%), prepared with RNase-free water

    • RNase-free water or TE buffer

  • Equipment:

    • Microcentrifuge capable of reaching 12,000 x g and maintaining 4°C

    • Vortexer

    • Micropipettes and RNase-free pipette tips

    • RNase-free microcentrifuge tubes (1.5 mL or 2 mL)

    • Fume hood

III. Step-by-Step RNA Purification Protocol

This protocol is a general guideline and may require optimization depending on the sample type and starting material quantity.

1. Sample Lysis and Homogenization

  • For Adherent Cells:

    • Remove cell culture medium.

    • Add 1 mL of phenol/guanidinium isothiocyanate lysis reagent directly to the culture dish (for a 60-100 mm dish).

    • Lyse the cells by pipetting the solution repeatedly over the cell monolayer.

    • Transfer the lysate to an RNase-free microcentrifuge tube.

  • For Suspension Cells:

    • Pellet the cells by centrifugation.

    • Discard the supernatant.

    • Add 1 mL of lysis reagent to the cell pellet and lyse by repetitive pipetting.

  • For Tissues:

    • Add 1 mL of lysis reagent per 50-100 mg of tissue.

    • Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.

    • Ensure the tissue volume does not exceed 10% of the lysis reagent volume.[4]

  • Incubation: Incubate the homogenate at room temperature for 5 minutes to allow for complete dissociation of nucleoprotein complexes.[4][5]

2. Phase Separation

  • Add 0.2 mL of this compound for every 1 mL of lysis reagent used.[4][5][6]

  • Securely cap the tubes and shake vigorously by hand for 15 seconds. Do not vortex as this can shear genomic DNA and lead to contamination.[4][7]

  • Incubate the mixture at room temperature for 2-3 minutes.[4][5]

  • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[1][4][5] This will separate the mixture into three phases: a lower red organic phase, a white interphase, and a colorless upper aqueous phase containing the RNA.

3. RNA Precipitation

  • Carefully transfer the upper aqueous phase to a new RNase-free microcentrifuge tube. Be cautious not to disturb the interphase, as it contains DNA.

  • Add 0.5 mL of isopropanol for every 1 mL of lysis reagent initially used.[5]

  • Mix gently by inverting the tube 10-20 times.[1]

  • Incubate at room temperature for 10 minutes.[1][5][6] For low RNA concentrations, the incubation can be extended or performed at -20°C overnight.[6]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[1][4][5] The RNA will form a small, often invisible, white gel-like pellet at the bottom of the tube.

4. RNA Wash

  • Carefully decant the supernatant without disturbing the RNA pellet.

  • Add 1 mL of 75% ethanol (prepared with RNase-free water) per 1 mL of the initial lysis reagent.[1][5]

  • Gently vortex or flick the tube to dislodge and wash the pellet.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.[1][5]

  • Discard the supernatant. A brief second centrifugation can help in removing the residual ethanol.

  • To improve RNA purity, this washing step can be repeated.[8]

5. RNA Solubilization

  • Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet, as this will make it difficult to resuspend.[5]

  • Resuspend the RNA pellet in 20-50 µL of RNase-free water or TE buffer by pipetting up and down.

  • To facilitate dissolution, incubate at 55-60°C for 10-15 minutes.[5]

  • Store the purified RNA at -80°C for long-term storage.

Data Presentation

The yield and purity of the extracted RNA are critical for downstream applications. These are typically assessed using UV spectrophotometry.

Table 1: Typical RNA Yields from Various Starting Materials

Starting MaterialAmountTypical RNA Yield
Adherent HeLa Cells1 x 10⁶ cells5 - 10 µg
Suspension Jurkat Cells1 x 10⁶ cells8 - 15 µg
Mouse Liver50 mg200 - 500 µg
Mouse Brain50 mg50 - 100 µg

Note: Yields are approximate and can vary based on cell type, metabolic state, and homogenization efficiency.

Table 2: Spectrophotometric RNA Quality Control Parameters

ParameterOptimal RatioIndication of Contamination
A260/A280 Ratio 1.8 - 2.1< 1.8 suggests protein or phenol contamination.
A260/A230 Ratio > 1.8< 1.8 suggests contamination with guanidinium thiocyanate, phenol, or carbohydrates.

Partially dissolved RNA samples may present with an A260/A280 ratio of less than 1.6.[5] Contaminants such as residual phenol, this compound, or salts can significantly impact downstream applications like reverse transcription.[8] Optimized protocols with additional this compound extraction and ethanol washing steps have been shown to improve RNA purity.[8][9][10][11][12]

Table 3: Centrifugation and Incubation Summary

StepParameterValueTemperature
Phase Separation Centrifugation Speed12,000 x g4°C
Centrifugation Time15 minutes4°C
RNA Precipitation Incubation Time10 minutesRoom Temperature
Centrifugation Speed12,000 x g4°C
Centrifugation Time10 minutes4°C
RNA Wash Centrifugation Speed7,500 x g4°C
Centrifugation Time5 minutes4°C

Mandatory Visualization

RNA_Purification_Workflow Start Start: Biological Sample (Cells or Tissue) Lysis 1. Lysis & Homogenization (Phenol/Guanidinium Isothiocyanate) Start->Lysis This compound 2. Add this compound & Centrifuge Lysis->this compound PhaseSeparation Phase Separation This compound->PhaseSeparation AqueousPhase Aqueous Phase (RNA) PhaseSeparation->AqueousPhase Collect Interphase Interphase (DNA) PhaseSeparation->Interphase OrganicPhase Organic Phase (Proteins, Lipids) PhaseSeparation->OrganicPhase Precipitation 3. RNA Precipitation (Isopropanol) AqueousPhase->Precipitation Wash 4. RNA Wash (75% Ethanol) Precipitation->Wash Resuspend 5. Resuspend RNA (RNase-free Water) Wash->Resuspend End Purified RNA Resuspend->End

Caption: Workflow for RNA purification using this compound.

References

Application Notes and Protocols: The Use of Chloroform in the Reimer-Tiemann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Reimer-Tiemann reaction is a cornerstone of organic synthesis, providing a direct method for the ortho-formylation of phenols to produce valuable hydroxybenzaldehydes.[1][2][3] Discovered by Karl Reimer and Ferdinand Tiemann, this electrophilic aromatic substitution reaction utilizes chloroform (CHCl₃) in a strongly basic medium to introduce a formyl group (-CHO) predominantly at the position ortho to the hydroxyl group.[4][5] The resulting salicylaldehyde derivatives are critical intermediates and building blocks in the synthesis of a wide array of high-value compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances.[4] This document offers a detailed overview of the reaction mechanism, quantitative data for various substrates, comprehensive experimental protocols, and key applications relevant to research and drug development.

I. Mechanistic Overview

The Reimer-Tiemann reaction proceeds through the in-situ generation of a highly reactive electrophile, dichlorocarbene (:CCl₂), from this compound.[2][6] The reaction mechanism can be delineated in the following key steps:

  • Dichlorocarbene Generation: A strong base, typically aqueous sodium or potassium hydroxide, deprotonates this compound to form the trichloromethyl carbanion. This unstable intermediate rapidly undergoes alpha-elimination, losing a chloride ion to yield the highly electrophilic dichlorocarbene.[2][6]

  • Phenoxide Formation: Concurrently, the basic medium deprotonates the phenolic substrate, forming a phenoxide ion. The resulting negative charge is delocalized into the aromatic ring, significantly increasing its nucleophilicity.[2][6]

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene. This attack occurs preferentially at the ortho position, a selectivity attributed to the interaction between the phenoxide's oxygen and the carbene.[2][7]

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate undergoes hydrolysis in the basic aqueous environment. This two-step hydrolysis replaces the chlorine atoms with hydroxyl groups, which then rapidly lose water to form the aldehyde. A final acidification step during workup protonates the phenoxide to yield the final o-hydroxybenzaldehyde product.[4][8]

Mechanism of the Reimer-Tiemann Reaction.

II. Data Presentation: Reimer-Tiemann Reaction of Substituted Phenols

The yield and regioselectivity (ortho- vs. para-formylation) of the reaction are highly dependent on the nature and position of substituents on the phenolic ring, as well as reaction conditions like temperature and base concentration.[4] The following tables summarize quantitative data for various phenolic substrates.

Table 1: Formylation of Monosubstituted Phenols [4]

Phenolic SubstrateSubstituentMajor Product(s)Yield (%)Ortho:Para Ratio
PhenolHSalicylaldehyde, p-Hydroxybenzaldehyde30-50~2:1
p-Cresol4-Methyl2-Hydroxy-5-methylbenzaldehyde45Ortho only
Guaiacol2-MethoxyVanillin, Isovanillin70 (total)-
p-Nitrophenol4-Nitro2-Hydroxy-5-nitrobenzaldehydeLowOrtho only
p-Chlorophenol4-Chloro2-Hydroxy-5-chlorobenzaldehyde30-40-

Table 2: Formylation of Other Phenolic Compounds [4]

Phenolic SubstrateMajor Product(s)Yield (%)
2-Naphthol2-Hydroxy-1-naphthaldehyde20-30
Resorcinol2,4-DihydroxybenzaldehydeModerate
Hydroquinone2,5-DihydroxybenzaldehydeLow

Note: Yields and isomer ratios are representative and can vary based on specific experimental conditions. The formylation of 2-naphthol has been reported with yields in the 38-48% range under optimized conditions.[9]

III. Experimental Protocols

Successful execution of the Reimer-Tiemann reaction requires careful control of temperature and reagent addition, as the reaction can be highly exothermic once initiated.[3] A biphasic solvent system is necessary because inorganic hydroxides are poorly soluble in this compound.[2][7] Vigorous stirring, phase-transfer catalysts, or emulsifying agents are employed to facilitate contact between the reactants.[3][7]

Workflow A 1. Reagent Preparation - Dissolve phenol in aq. NaOH solution B 2. Reaction Setup - Equip flask with condenser, stirrer, dropping funnel - Heat mixture to 60-70°C A->B C 3. Reagent Addition - Add this compound (CHCl₃) dropwise - Control temperature (exothermic) B->C D 4. Reaction - Stir vigorously for 1-3 hours post-addition C->D E 5. Workup - Distill excess CHCl₃ - Cool and acidify with HCl/H₂SO₄ D->E F 6. Extraction & Washing - Extract product with ether/DCM - Wash organic layer E->F G 7. Purification - Dry over Na₂SO₄/MgSO₄ - Evaporate solvent - Purify by distillation or recrystallization F->G

General experimental workflow for the Reimer-Tiemann reaction.

Protocol 1: Synthesis of 2-Hydroxy-5-methylbenzaldehyde from p-Cresol [4]

  • Materials:

    • p-Cresol (0.1 mol, 10.81 g)

    • Sodium hydroxide (NaOH) (0.4 mol, 16.0 g)

    • This compound (CHCl₃) (0.12 mol, 10 mL)

    • Deionized water (100 mL)

    • Hydrochloric acid (HCl), dilute (e.g., 2 M)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve p-cresol in the solution of NaOH in water.

    • Heat the mixture to 65°C with constant, vigorous stirring.

    • Add this compound dropwise from the dropping funnel over 1 hour. Maintain the temperature between 65-70°C. The reaction is exothermic, and external cooling may be necessary.[4]

    • After the addition is complete, continue stirring at 65-70°C for an additional 2 hours.

    • Cool the reaction mixture to room temperature. Remove excess this compound by distillation.

    • Acidify the remaining aqueous solution with dilute HCl until it tests acidic with litmus paper.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with water and then saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄.

    • Filter and evaporate the solvent under reduced pressure to yield the crude product, which can be purified by distillation or recrystallization.

Protocol 2: Synthesis of Vanillin from Guaiacol [4]

  • Materials:

    • Guaiacol (2-methoxyphenol) (1 mol, 124.14 g)

    • Sodium hydroxide (NaOH) (4 mol, 160 g)

    • This compound (CHCl₃) (1.2 mol, 97 mL)

    • Sulfuric acid (H₂SO₄), dilute

    • Diethyl ether

    • Sodium bisulfite (NaHSO₃) solution, saturated

  • Procedure:

    • In a suitable reaction vessel, prepare a solution of NaOH in water.

    • Add guaiacol to the sodium hydroxide solution and heat the mixture to 70°C.

    • Slowly add this compound to the reaction mixture while maintaining the temperature at 70°C.

    • After the addition is complete, continue to stir the mixture for several hours at 70°C.

    • Cool the mixture, remove excess this compound via distillation, and acidify with dilute H₂SO₄.

    • Extract the products (a mixture of vanillin and isovanillin) with diethyl ether.

    • To separate the isomers, wash the ether extract with a saturated sodium bisulfite solution. Vanillin forms a soluble adduct and moves to the aqueous phase.

    • Separate the layers. Acidify the aqueous bisulfite layer to regenerate the pure vanillin, which can then be filtered or extracted.

    • Purify the final product by recrystallization.

IV. Applications in Drug Development and Industry

The hydroxybenzaldehydes synthesized via the Reimer-Tiemann reaction are versatile precursors for a multitude of commercial products.

  • Pharmaceuticals: Salicylaldehydes are foundational molecules for various pharmaceuticals. They are key starting materials for the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs), as well as other classes of bioactive compounds.[4]

  • Agrochemicals: Substituted salicylaldehydes are used in the production of herbicides and pesticides.[4]

  • Fragrances and Flavors: The synthesis of vanillin from guaiacol is a classic industrial application of this reaction, highlighting its importance in the food and fragrance industries.[4][10][11]

  • Dyes and Pigments: The reactive aldehyde and hydroxyl groups make these products useful in the manufacturing of various dyes and pigments.[4]

V. Limitations

Despite its utility, the Reimer-Tiemann reaction has limitations. Yields are often low to moderate, and the biphasic nature of the reaction can present mass transfer challenges.[12] Furthermore, the reaction is generally not suitable for substrates containing functional groups that are sensitive to strong bases or can react with dichlorocarbene, such as certain alkenes and amines.[7] A notable variation involves substituting this compound with carbon tetrachloride (CCl₄), which leads to the formation of salicylic acids instead of aldehydes.[1][3]

References

Chloroform as a Reagent for Dichlorocarbene Generation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroform (CHCl₃) serves as a cost-effective and readily available precursor for the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive intermediate with significant applications in organic synthesis. This divalent carbon species acts as an electrophile and is crucial for various chemical transformations, most notably the synthesis of dichlorocyclopropanes and the ortho-formylation of phenols via the Reimer-Tiemann reaction. These reactions provide access to valuable molecular scaffolds for the development of pharmaceuticals and other functional materials.

This document provides detailed application notes, experimental protocols, and mechanistic insights into the generation of dichlorocarbene from this compound and its subsequent reactions.

Mechanism of Dichlorocarbene Generation

The generation of dichlorocarbene from this compound is typically achieved by α-elimination using a strong base. The generally accepted mechanism involves two key steps:

  • Deprotonation: A strong base, such as potassium tert-butoxide or sodium hydroxide, abstracts the acidic proton from this compound to form the trichloromethanide anion (-:CCl₃).[1][2][3]

  • Alpha-Elimination: The unstable trichloromethanide anion rapidly expels a chloride ion (Cl⁻) to yield dichlorocarbene (:CCl₂).[1][2][3]

The reaction is often performed in a biphasic system, particularly when using aqueous sodium hydroxide.[4] In such cases, a phase-transfer catalyst (PTC), such as a quaternary ammonium salt, is employed to facilitate the transfer of the hydroxide anion from the aqueous phase to the organic phase where this compound resides.[5] This technique, often referred to as the Makosza method, significantly enhances reaction rates and yields.

Applications in Organic Synthesis

Dichlorocyclopropanation of Alkenes

Dichlorocarbene readily reacts with alkenes in a concerted [1+2] cycloaddition to form gem-dichlorocyclopropanes.[6] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[1][2] Dichlorocyclopropanes are versatile synthetic intermediates that can be further transformed into other valuable compounds.

Table 1: Dichlorocyclopropanation of Various Alkenes with this compound

AlkeneBase/CatalystSolventYield (%)Reference
Cyclohexene50% aq. NaOH / Benzyltriethylammonium chlorideThis compound38.8[7]
Styrene30% aq. NaOH / Benzyltriethylammonium chlorideThis compoundHigh[5]
α-Methylstyrene30% aq. NaOH / Benzyltriethylammonium chlorideThis compound-[5]
cis-2-PenteneKOH--[1][2]

Note: Yields can vary significantly based on reaction conditions.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols to produce salicylaldehyde derivatives.[4][8] In this reaction, dichlorocarbene, generated in situ from this compound and a strong base, acts as the electrophile. The phenoxide ion, formed by the deprotonation of phenol, attacks the dichlorocarbene. Subsequent hydrolysis of the intermediate yields the ortho-hydroxybenzaldehyde.[4][8] This reaction is particularly important for the synthesis of precursors for pharmaceuticals, fragrances, and dyes.

Table 2: Reimer-Tiemann Reaction of Various Phenols

Phenol SubstrateProductYield (%)Reference
PhenolSalicylaldehyde41[8]
GuaiacolVanillin-[9]
NaphtholsNaphthaldehydesEffective[4]
PyrrolesPyrrole-aldehydesEffective[4]
IndolesIndole-aldehydesEffective[4]

Note: Yields are often moderate and can be influenced by the substrate and reaction conditions.

Experimental Protocols

Protocol 1: Dichlorocyclopropanation of Cyclohexene using Phase-Transfer Catalysis

This protocol describes the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichloronorcarane) from cyclohexene.

Materials:

  • Cyclohexene

  • This compound

  • 50% (w/v) aqueous sodium hydroxide solution

  • Benzyltriethylammonium chloride (or another suitable PTC)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexene (1.0 eq), this compound (1.5 eq), and benzyltriethylammonium chloride (0.01 eq).

  • With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (3.0 eq) to the mixture. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature around 20-30 °C.

  • After the addition is complete, continue stirring the mixture vigorously at room temperature for 3-4 hours or until the reaction is complete (monitored by TLC or GC).

  • After the reaction is complete, add water to dissolve the precipitated salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure.

Protocol 2: Reimer-Tiemann Reaction of Phenol

This protocol details the synthesis of salicylaldehyde from phenol.

Materials:

  • Phenol

  • Sodium hydroxide

  • This compound

  • Ethanol

  • Water

  • Hydrochloric acid (dilute)

  • Diethyl ether (for extraction)

  • Round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (8.0 eq) in a mixture of ethanol and water (2:1 v/v).

  • Add phenol (1.0 eq) to the basic solution and heat the mixture to 70 °C with stirring.

  • From a dropping funnel, add this compound (2.0 eq) dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 70 °C.

  • After the addition is complete, continue stirring the mixture at 70 °C for an additional 3 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol by distillation under reduced pressure.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of 4-5.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

  • The salicylaldehyde can be purified by distillation or column chromatography.

Visualizations

Dichlorocarbene_Generation cluster_Aqueous_Phase Aqueous Phase cluster_Organic_Phase Organic Phase NaOH NaOH CHCl3 This compound (CHCl₃) NaOH->CHCl3 Deprotonation CCl3- Trichloromethanide Anion (-:CCl₃) CHCl3->CCl3- Forms :CCl2 Dichlorocarbene (:CCl₂) CCl3-->:CCl2 α-Elimination (-Cl⁻)

Mechanism of Dichlorocarbene Generation from this compound.

Dichlorocyclopropanation_Workflow cluster_Reaction_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification Start Start Mix Mix Alkene, this compound, and Phase-Transfer Catalyst Start->Mix Add_Base Slowly Add Aqueous NaOH Mix->Add_Base Stir Vigorous Stirring at Room Temperature Add_Base->Stir Quench Add Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Distillation or Chromatography Evaporate->Purify End End Purify->End

General Experimental Workflow for Dichlorocyclopropanation.

Reimer_Tiemann_Workflow cluster_Reaction_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification Start Start Dissolve Dissolve NaOH in Ethanol/Water Start->Dissolve Add_Phenol Add Phenol and Heat to 70°C Dissolve->Add_Phenol Add_CHCl3 Add this compound Dropwise Add_Phenol->Add_CHCl3 Stir Stir at 70°C Add_CHCl3->Stir Remove_EtOH Remove Ethanol Stir->Remove_EtOH Acidify Acidify with HCl Remove_EtOH->Acidify Extract Extract with Diethyl Ether Acidify->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Distillation or Chromatography Evaporate->Purify End End Purify->End

General Experimental Workflow for the Reimer-Tiemann Reaction.

References

Application Notes and Protocols for Lipid Analysis Using the Bligh and Dyer Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bligh and Dyer method is a widely used technique for the total extraction of lipids from a variety of biological samples.[1][2] Developed in 1959 by E.G. Bligh and W.J. Dyer, it offers a rapid and efficient alternative to the more solvent-intensive Folch method, particularly for samples with high water content like fish muscle.[3][4] The principle of this method lies in the use of a ternary solvent system of chloroform, methanol, and water.[5] Initially, a monophasic mixture is formed with the sample, ensuring thorough extraction of lipids. Subsequently, the addition of more this compound and water induces a phase separation, resulting in a lower this compound phase containing the lipids and an upper aqueous phase with non-lipid components.[5][6] This technique is a cornerstone in various fields, including biochemistry, nutrition research, and food science.[1]

Principle of the Method

The Bligh and Dyer method is a liquid-liquid extraction technique that relies on the differential solubility of lipids and other cellular components in a this compound-methanol-water system. The key steps involve:

  • Homogenization in a Monophasic System: The biological sample is first homogenized in a specific ratio of this compound and methanol, which, combined with the water present in the sample, forms a single-phase solution. This ensures intimate contact between the solvents and the sample matrix, allowing for the efficient solubilization of lipids.

  • Induction of Phase Separation: By adjusting the proportions of this compound and water, the monophasic system is broken, leading to the formation of a biphasic system.

  • Separation of Phases: The mixture separates into two distinct layers: a lower, non-polar phase composed primarily of this compound, which contains the extracted lipids, and an upper, polar phase of methanol and water, which retains the non-lipid molecules such as proteins and carbohydrates.[5]

  • Isolation of Lipids: The lower this compound phase is carefully collected, and the solvent is evaporated to yield the total lipid extract.

Quantitative Data Presentation

The efficiency of the Bligh and Dyer method can be influenced by the lipid content of the sample. Below is a summary of comparative data on lipid recovery.

Table 1: Comparison of Lipid Extraction Efficiency

Sample TypeLipid Content (%)Bligh & Dyer Method (% Lipid Recovered)Folch Method (% Lipid Recovered)Notes
Marine Tissue< 2%No significant differenceNo significant differenceIn low-lipid samples, both methods yield similar results.[4][7]
Marine Tissue> 2%Significantly lower estimatesHigher estimatesThe underestimation by the Bligh and Dyer method increases with increasing lipid content.[4][8]
Marine Tissue (High Lipid)-Can underestimate by up to 50%More accurate for high-lipid samples.A linear relationship exists, allowing for correction of Bligh and Dyer results.[4][7]
Deep Subsurface Shale-PL-FAME Yield: 67-400 pmol/gDG-FAME Yield: 600-3,000 pmol/gYields are highly variable and depend on specific modifications to the protocol.[9]

Table 2: Standard Solvent Ratios for Bligh and Dyer Method

StepThis compound (parts)Methanol (parts)Water (parts)Phase
Initial Homogenization 120.8Monophasic
After Dilution 221.8Biphasic

These ratios include the water content of the sample.[4][10]

Experimental Protocols

Standard Bligh and Dyer Protocol for a 1 g Sample with 80% Water Content

This protocol is adapted for a sample assumed to contain approximately 80% water, such as fish muscle.[10]

Materials:

  • Homogenizer (e.g., Waring Blendor)

  • This compound, analytical grade

  • Methanol, analytical grade

  • Distilled water

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Separatory funnel or centrifuge tubes

  • Rotary evaporator or nitrogen stream for solvent evaporation

Procedure:

  • Homogenization: In a blender, homogenize 1 g of the tissue sample with 1 ml of this compound and 2 ml of methanol for 2 minutes to create a monophasic solution.[10]

  • Addition of this compound: Add another 1 ml of this compound to the homogenate and blend for an additional 30 seconds.[10]

  • Addition of Water: Add 1 ml of distilled water and blend for another 30 seconds. This will induce the separation of phases.[10]

  • Filtration: Filter the homogenate using a Buchner funnel with slight suction to remove the solid residue.

  • Phase Separation: Transfer the filtrate to a separatory funnel or a centrifuge tube and allow the mixture to separate into two distinct layers. Centrifugation at a low speed (e.g., 1000 rpm for 5 minutes) can accelerate this process.[11]

  • Collection of Lipid Phase: Carefully collect the lower this compound layer, which contains the lipids. A Pasteur pipette can be used for small volumes, taking care to avoid the upper aqueous layer and the interface.[5][11]

  • Solvent Evaporation: Evaporate the this compound from the collected phase using a rotary evaporator or under a gentle stream of nitrogen to obtain the lipid extract.

  • Drying and Weighing: Dry the lipid residue under vacuum until a constant weight is achieved to determine the total lipid content.[10]

Protocol for Liquid Samples (e.g., Cell Suspensions, Plasma)

This protocol is suitable for liquid samples with a known water content.

Materials:

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes

  • Pasteur pipettes

  • This compound, analytical grade

  • Methanol, analytical grade

  • Distilled water or 1M NaCl solution

Procedure:

  • Sample Preparation: Place 1 ml of the liquid sample into a glass centrifuge tube.[12]

  • Initial Extraction: Add 3.75 ml of a this compound:methanol (1:2, v/v) mixture to the sample.[12]

  • Vortexing: Vortex the mixture thoroughly for 10-15 minutes to ensure complete extraction.[12]

  • Addition of this compound: Add 1.25 ml of this compound and vortex for 1 minute.[12]

  • Addition of Water/Saline: Add 1.25 ml of distilled water (or 1M NaCl to improve recovery of acidic lipids) and vortex for another minute.[12]

  • Centrifugation: Centrifuge the tube at low speed to separate the phases.

  • Collection of Lipid Phase: Carefully aspirate and discard the upper aqueous phase. Collect the lower this compound phase using a Pasteur pipette, passing through the protein disk that forms at the interface.[12]

  • Solvent Evaporation: Evaporate the this compound to obtain the purified lipid extract.

Modifications to the Standard Protocol

Several modifications to the original Bligh and Dyer method have been developed to improve lipid recovery for specific sample types or to address safety and environmental concerns.

  • Use of Saline Solution: Replacing distilled water with a 1M NaCl solution can prevent the binding of acidic lipids to denatured proteins, thereby improving their recovery.[12]

  • Acidification: For enhanced recovery of acidic phospholipids, 0.2 M phosphoric acid or 0.5% (v/v) acetic acid can be added to the water phase.[12]

  • Re-extraction of Residue: For a more quantitative extraction, especially of non-polar lipids, the tissue residue can be re-extracted with this compound alone, and this extract is then combined with the initial lipid-containing phase.[3]

  • Alternative Solvents: Due to the toxicity of this compound, alternative solvents have been explored. Hexane-isopropanol mixtures have been used, although they may show lower extraction efficiency.[13] More environmentally friendly "bio-solvents" are also under investigation.[13]

Visualizations

Bligh_Dyer_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_separation Phase Separation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenize with This compound:Methanol (1:2) Sample->Homogenization Monophasic System Add_CHCl3 Add this compound Homogenization->Add_CHCl3 Add_H2O Add Water Add_CHCl3->Add_H2O Phase_Separation Centrifuge/Settle Add_H2O->Phase_Separation Biphasic System Aqueous_Phase Upper Aqueous Phase (Non-Lipids) Phase_Separation->Aqueous_Phase Lipid_Phase Lower this compound Phase (Lipids) Phase_Separation->Lipid_Phase Evaporation Evaporate this compound Lipid_Phase->Evaporation Collect Lower Phase Lipid_Extract Total Lipid Extract Evaporation->Lipid_Extract

Caption: Workflow of the Bligh and Dyer lipid extraction method.

Solvent_Ratios cluster_step1 Step 1: Monophasic System cluster_step2 Step 2: Biphasic System Start Start with Sample (e.g., 1g tissue, 0.8ml water) Step1_Solvents Add: 1ml this compound 2ml Methanol Start->Step1_Solvents Step1_Result Total Ratio: This compound:Methanol:Water 1 : 2 : 0.8 Step1_Solvents->Step1_Result Step2_Solvents Add: 1ml this compound 1ml Water Step1_Result->Step2_Solvents Step2_Result Final Ratio: This compound:Methanol:Water 2 : 2 : 1.8 Step2_Solvents->Step2_Result

Caption: Solvent ratio progression in the Bligh and Dyer method.

References

Troubleshooting & Optimization

"preventing phase inversion in phenol-chloroform extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving issues related to phase inversion during phenol-chloroform extraction of nucleic acids.

Troubleshooting Guide: Phase Inversion and Emulsion Formation

Issue: The aqueous and organic phases have inverted (organic on top, aqueous at the bottom).

Possible Causes:

  • High Solute Concentration in Aqueous Phase: High concentrations of salts (>0.5 M), sucrose (>10%), or other solutes can increase the density of the aqueous phase, causing it to be heavier than the organic phase.[1][2][3][4][5]

  • Insufficient Chloroform: Using buffer-saturated phenol alone may not create a sufficiently dense organic phase, as its density is only slightly higher than water.[1][2][6] this compound is significantly denser and is crucial for maintaining the proper phase orientation.[1][2][3][6]

Solutions:

  • Dilute the Aqueous Phase: Carefully remove the inverted aqueous phase and dilute it with nuclease-free water to reduce the salt concentration.[7] Then, repeat the extraction.

  • Add More this compound: To the existing mixture, add an equal volume of this compound to increase the density of the organic phase, vortex thoroughly, and re-centrifuge.[1][2][3]

  • Use a Phenol:this compound Mixture: Proactively use a phenol:this compound mixture (typically 1:1) to ensure the organic phase is sufficiently dense.[1][2][3]

Issue: The phases fail to separate properly, or a thick, milky emulsion forms at the interphase.

Possible Causes:

  • Incomplete Cell Lysis or Homogenization: If the sample is not thoroughly homogenized, cellular debris can accumulate at the interphase, preventing clean separation.[8][9]

  • Excessive or Insufficient Mixing: While thorough mixing is necessary for efficient extraction, overly vigorous vortexing of high molecular weight DNA can cause shearing and contribute to emulsion.[1][2] Conversely, insufficient mixing will lead to poor extraction and separation.[4][8]

  • High Concentration of Proteins or Lipids: Samples rich in proteins and lipids can lead to a large, "fluffy" interphase where these molecules precipitate.[6][10]

  • Incorrect Centrifugation Temperature: For some protocols, especially those involving Trizol, centrifugation at 4°C is recommended to achieve proper phase separation, while for others, room temperature is optimal.[5][7]

Solutions:

  • Improve Homogenization: Ensure the initial sample is completely lysed and homogenized before the first extraction.[8][11]

  • Optimize Mixing: For high molecular weight DNA, gentle inversion is recommended over vigorous vortexing.[1][2] For other samples, ensure thorough mixing to create a fine emulsion, which increases the surface area for extraction.[1]

  • Re-centrifuge: If an emulsion is present, try centrifuging the sample for a longer duration or at a higher speed.[3]

  • Add More Lysis Reagent (e.g., Trizol): In protocols using Trizol, adding more of the reagent can help to resolve emulsions and improve phase separation.[7]

  • Use Phase Lock Gel™: These gels have a density intermediate to the aqueous and organic phases. During centrifugation, the gel forms a stable barrier between the two layers, simplifying the removal of the aqueous phase and trapping the interphase.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is phase inversion in phenol-chloroform extraction?

Phase inversion is a phenomenon where the expected positions of the aqueous and organic layers are swapped. Typically, the denser organic phase (phenol:this compound) is at the bottom, and the less dense aqueous phase containing nucleic acids is on top. In an inversion, the aqueous phase settles at the bottom.[1][2][3]

Q2: What is the primary cause of phase inversion?

The most common cause is an increase in the density of the aqueous phase due to high concentrations of solutes like salts, sucrose, or proteins.[1][2][3][4][5] If the aqueous phase becomes denser than the organic phase, it will sink to the bottom during centrifugation.

Q3: How can I prevent phase inversion from happening in the first place?

The most effective preventative measure is to use a mixture of phenol and this compound (and often isoamyl alcohol).[1][2][3] this compound has a higher density than both water and phenol, and its inclusion significantly increases the overall density of the organic phase, making an inversion less likely.[1][3][6] Also, be mindful of the salt concentration in your lysis and sample buffers.

Q4: Can I still recover my nucleic acids if phase inversion occurs?

Yes, you can still recover your sample. Carefully pipette the aqueous layer from the bottom of the tube.[5] To prevent the issue in subsequent steps, you can dilute the recovered aqueous phase with nuclease-free water or perform the next extraction with a higher proportion of this compound in the organic mix.

Q5: Why is isoamyl alcohol included in the phenol:this compound mixture?

Isoamyl alcohol is primarily added as an anti-foaming agent.[1][2] It helps to reduce the formation of bubbles and aids in a cleaner separation of the phases.[12][13]

Q6: Does the pH of the phenol matter?

Absolutely. For DNA extraction, the phenol should be buffered to a slightly alkaline pH (around 7.9-8.0) to ensure the DNA remains in the aqueous phase.[1][3] For RNA extraction, an acidic pH (around 4.5-5.0) is used, which causes DNA to partition into the organic phase and interphase, thus separating it from the RNA that stays in the aqueous phase.[3][6][14]

Data Presentation

ParameterRecommended Value/RangeRationale
Phenol:this compound:Isoamyl Alcohol Ratio 25:24:1 (v/v/v)Standard ratio for DNA and RNA extraction, providing good protein denaturation and phase separation.[11]
Aqueous Phase Salt Concentration < 0.5 MHigh salt increases aqueous phase density, risking phase inversion.[3]
Centrifugation Speed 10,000 - 16,000 x gSufficient force to ensure clear separation of phases and pelleting of debris.[11][15]
Centrifugation Time 2 - 10 minutesAdequate time for phases to resolve. Can be extended to resolve emulsions.[3][11][16]
Centrifugation Temperature Room Temperature or 4°CProtocol-dependent. Some Trizol-based methods specify 4°C for optimal separation.[4][7]

Experimental Protocols

Standard Protocol for Preventing Phase Inversion in DNA Extraction
  • Sample Preparation: Start with a homogenized sample in a lysis buffer with a salt concentration below 0.5 M.

  • Organic Extraction: Add an equal volume of phenol:this compound:isoamyl alcohol (25:24:1, pH 8.0) to your sample.[11]

  • Mixing: Mix thoroughly by inverting the tube for several minutes or by vortexing for 15-30 seconds. For high molecular weight DNA, gentle inversion is recommended to prevent shearing.[1][11]

  • Centrifugation: Centrifuge the mixture at 12,000 x g for 5 minutes at room temperature.[11]

  • Aqueous Phase Transfer: After centrifugation, three layers should be visible: the top aqueous phase, a middle interphase with precipitated protein, and the bottom organic phase. Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase and organic layer.[6][11]

  • This compound Wash (Optional but Recommended): To remove residual phenol, add an equal volume of this compound:isoamyl alcohol (24:1) to the collected aqueous phase. Mix and centrifuge again as in step 4. Transfer the upper aqueous phase to a new tube.[15][17]

  • DNA Precipitation: Proceed with standard ethanol or isopropanol precipitation to recover the DNA.[11][15]

Visualizations

PhaseInversionTroubleshooting start Start: Phase Inversion (Organic on Top) cause1 Possible Cause: High Solute Concentration in Aqueous Phase start->cause1 cause2 Possible Cause: Insufficient this compound in Organic Phase start->cause2 prevention Prevention: Use Phenol:this compound Mix (e.g., 1:1) start->prevention Future Runs solution1 Solution: Dilute Aqueous Phase with Nuclease-Free Water cause1->solution1 solution2 Solution: Add More this compound to Increase Organic Density cause2->solution2 end Resolution: Correct Phase Separation solution1->end solution2->end

Caption: Troubleshooting workflow for phase inversion.

PhaseDiagram cluster_correct Correct Phase Separation cluster_inverted Inverted Phases aqueous_correct Aqueous Phase (DNA/RNA) (Less Dense) interphase_correct Interphase (Proteins) organic_correct Organic Phase (Phenol:this compound) (More Dense) organic_inverted Organic Phase (Phenol) (Less Dense) interphase_inverted Interphase (Proteins) aqueous_inverted Aqueous Phase (High Salt) (More Dense)

Caption: Correct vs. Inverted phase separation.

References

"how to avoid DNA degradation during chloroform extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent DNA degradation during chloroform extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of DNA degradation during phenol-chloroform extraction?

The most common cause of DNA degradation is the activity of deoxyribonucleases (DNases), which are enzymes that break down DNA.[1] These enzymes are naturally present in cells and are released during the cell lysis step of the extraction process. Other significant causes include physical shearing of the DNA from vigorous mixing and chemical damage from oxidized phenol.[1][2]

Q2: How does EDTA help in preventing DNA degradation?

EDTA (ethylenediaminetetraacetic acid) is a chelating agent that is crucial for preventing DNA degradation. It works by binding to divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺).[3][4][5] These cations are essential cofactors for DNase activity. By sequestering these ions, EDTA effectively inactivates DNases, thereby protecting the DNA from enzymatic degradation.[3][4][5][6][7]

Q3: Can the pH of the phenol solution affect DNA quality?

Yes, the pH of the phenol solution is critical. For DNA extraction, the phenol should be buffered to a pH of approximately 8.0.[1] If the phenol is acidic (around pH 4.5), the DNA will partition into the organic phase along with the proteins, resulting in a very low or no yield of DNA in the aqueous phase.[1]

Q4: What is the purpose of this compound and isoamyl alcohol in the extraction mixture?

This compound is added to the phenol to increase its density, which aids in the separation of the aqueous and organic phases and helps to prevent phase inversion.[8][9] It also helps to denature proteins and remove lipids.[10][11] Isoamyl alcohol is added to the mixture to reduce foaming that can occur during the extraction process.[9]

Q5: How can I avoid shearing high-molecular-weight DNA?

To prevent the physical shearing of high-molecular-weight DNA, it is essential to handle the sample gently, especially after cell lysis when the DNA is released.[12] Avoid vigorous vortexing or mixing.[1][12][13] Instead, mix the sample by gentle inversion of the tube.[1][14][15] Using wide-bore pipette tips can also help to minimize mechanical stress on the DNA during transfer.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no DNA yield Incomplete cell lysis.Ensure the sample is fully homogenized or lysed before adding this compound. Any remaining solid material can trap DNA.[16]
Phenol pH is too acidic.Use phenol buffered to pH 8.0. Acidic phenol will cause DNA to partition into the organic phase.[1]
Incomplete DNA precipitation.Ensure the correct volumes of salt and ice-cold alcohol are used. Increasing the incubation time at low temperatures can improve yield.[1][17]
DNA appears smeared on an agarose gel DNase contamination.Ensure that EDTA is present in your lysis and TE buffers to inhibit DNase activity.[3][4][5] Work in a clean environment and use sterile, nuclease-free reagents and consumables.[18]
Physical shearing.Avoid vigorous mixing or vortexing after cell lysis. Mix gently by inverting the tube.[1][2][19]
Oxidized phenol.Use fresh, clear, and colorless phenol. Oxidized phenol (pink or brown) can cause nicks and degradation of DNA.[1][8]
High temperatures.Avoid exposing the DNA sample to high temperatures for extended periods, as this can lead to degradation.[20] Perform extractions on ice or in a cold room.[21]
Difficulty resuspending the final DNA pellet Over-dried DNA pellet.Do not over-dry the DNA pellet after the ethanol wash, as this can make it difficult to redissolve. Air-drying for 5-20 minutes is typically sufficient.[22]
Low pH of resuspension buffer.Resuspend the DNA in a slightly alkaline buffer, such as TE buffer (pH 7.5-8.0), as DNA does not dissolve easily in acidic solutions.[22]

Experimental Protocols

Detailed Protocol for Phenol-Chloroform DNA Extraction

This protocol is designed to maximize the yield of high-quality, high-molecular-weight DNA.

Materials:

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA pH 8.0, 0.5% SDS)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Phenol:this compound:Isoamyl Alcohol (25:24:1), buffered to pH 8.0

  • This compound:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

Procedure:

  • Sample Lysis:

    • Homogenize the starting biological material. For tissues, grinding in liquid nitrogen is effective.[10][23]

    • Resuspend the lysed cells or tissue powder in Lysis Buffer.

    • Add Proteinase K to a final concentration of 100 µg/mL.

    • Incubate at 55°C for 1-3 hours with gentle agitation until the solution is clear.

  • RNase Treatment:

    • Cool the lysate to room temperature.

    • Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30-60 minutes.

  • First Organic Extraction:

    • Add an equal volume of phenol:this compound:isoamyl alcohol (25:24:1) to the lysate.

    • Mix gently by inverting the tube for 5-10 minutes to form an emulsion. Avoid vigorous vortexing to prevent DNA shearing. [14]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the phases.[14]

  • Aqueous Phase Recovery:

    • Carefully transfer the upper aqueous phase to a new, clean tube. Be cautious not to disturb the white interface, which contains denatured proteins.[11]

  • Second Organic Extraction (Recommended):

    • Add an equal volume of this compound:isoamyl alcohol (24:1) to the recovered aqueous phase.

    • Mix and centrifuge as in step 3.

    • Transfer the upper aqueous phase to a new tube. This step helps to remove any residual phenol.[1]

  • DNA Precipitation:

    • Add 1/10th volume of 3 M Sodium Acetate to the final aqueous phase and mix gently.

    • Add 2-2.5 volumes of ice-cold 100% ethanol.[1] A white, stringy precipitate of DNA should become visible.

    • Incubate at -20°C for at least one hour to overnight to precipitate the DNA.[10]

  • Pelleting and Washing the DNA:

    • Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[1]

    • Carefully discard the supernatant.

    • Wash the DNA pellet with 1 mL of ice-cold 70% ethanol to remove residual salts.[1]

    • Centrifuge again at 12,000 x g for 5-10 minutes at 4°C.

  • Drying and Resuspension:

    • Carefully decant the ethanol and air-dry the pellet for 5-20 minutes. Do not over-dry.[22]

    • Resuspend the DNA pellet in an appropriate volume of TE buffer. High-molecular-weight DNA may require gentle agitation at room temperature or 55°C for 1-2 hours to dissolve completely.[22]

Visualizations

DNA_Extraction_Workflow cluster_lysis Cell Lysis & Digestion cluster_extraction Organic Extraction cluster_precipitation Precipitation & Resuspension Start Start with Sample Lysis Homogenize and add Lysis Buffer (with EDTA & SDS) Start->Lysis ProteinaseK Add Proteinase K (55°C) Lysis->ProteinaseK RNaseA Add RNase A (37°C) ProteinaseK->RNaseA Phenolthis compound Add Phenol:this compound:Isoamyl Alcohol (Gentle Inversion) RNaseA->Phenolthis compound Centrifuge1 Centrifuge Phenolthis compound->Centrifuge1 Aqueous1 Collect Aqueous Phase Centrifuge1->Aqueous1 This compound Add this compound:Isoamyl Alcohol (Gentle Inversion) Aqueous1->this compound Centrifuge2 Centrifuge This compound->Centrifuge2 Aqueous2 Collect Aqueous Phase Centrifuge2->Aqueous2 Precipitate Add NaOAc & Cold Ethanol (-20°C) Aqueous2->Precipitate Centrifuge3 Centrifuge Precipitate->Centrifuge3 Wash Wash with 70% Ethanol Centrifuge3->Wash Dry Air-dry Pellet Wash->Dry Resuspend Resuspend in TE Buffer Dry->Resuspend End High-Quality DNA Resuspend->End

Caption: Workflow for Phenol-Chloroform DNA Extraction.

DNase_Inhibition cluster_active Active DNase cluster_inhibited Inhibited DNase DNase_Active DNase DNA_Degraded Degraded DNA DNase_Active->DNA_Degraded degrades Mg_Ion Mg²⁺ (Cofactor) Mg_Ion->DNase_Active activates DNA_Intact Intact DNA DNA_Protected Protected DNA DNase_Inactive Inactive DNase EDTA EDTA EDTA->DNase_Inactive inhibits Mg_Ion2 Mg²⁺ Mg_Ion2->EDTA chelated by

Caption: Mechanism of DNase Inhibition by EDTA.

References

"improving phase separation in chloroform-isoamyl alcohol extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing phase separation during chloroform-isoamyl alcohol extraction procedures for nucleic acid purification.

Troubleshooting Guide

This guide addresses common issues encountered during the phase separation step of this compound-isoamyl alcohol extractions.

Issue 1: Formation of an Emulsion (Milky or Cloudy Mixture)

An emulsion is a common problem where the aqueous and organic phases fail to separate cleanly, resulting in a milky, cloudy, or viscous mixture. This can be caused by excessive vortexing, high concentrations of proteins or lipids, or an incorrect ratio of organic to aqueous phase.

Solution Detailed Protocol Expected Outcome
Centrifugation Adjustment Increase the centrifugation time (e.g., by 5-10 minutes) or speed (e.g., up to 12,000 x g) to help break the emulsion.[1]A clearer separation of the aqueous and organic phases.
Addition of More this compound Add an additional volume of this compound to the mixture. This increases the density of the organic phase, which can facilitate better separation.[2]The emulsion resolves into two distinct phases.
"Salting Out" Add a high-concentration salt solution (e.g., NaCl or ammonium acetate) to the emulsion. The increased ionic strength of the aqueous layer can help force the separation of the two phases.[3][4]A sharper interface between the aqueous and organic layers.
Gentle Mixing In future extractions, avoid vigorous vortexing. Instead, gently invert the tube multiple times to mix the phases. This is especially important when working with high molecular weight DNA.[3][5]Prevention of emulsion formation in subsequent experiments.

Issue 2: A "Fluffy" or Large Interphase

The interphase is the layer between the aqueous and organic phases where denatured proteins and other cellular debris collect.[5] A large or "fluffy" interphase can trap nucleic acids, leading to lower yields.

Solution Detailed Protocol Expected Outcome
Proteinase K Digestion Ensure complete digestion of proteins by optimizing the Proteinase K concentration and incubation time prior to the this compound-isoamyl alcohol extraction.[1]A smaller, more compact interphase.
Repeat Extraction Carefully transfer the aqueous phase to a new tube and perform a second this compound-isoamyl alcohol extraction to remove residual proteins.[1][6]A cleaner aqueous phase with reduced protein contamination.
Use of Phase Lock Gel™ Utilize a phase lock gel, which creates a solid barrier between the aqueous and organic phases after centrifugation, making it easier to decant the aqueous phase without disturbing the interphase.[5][7][8][9]Improved recovery of the aqueous phase and higher purity of the nucleic acid sample.

Issue 3: No Phase Separation

In some cases, the mixture remains as a single phase after centrifugation.

Solution Detailed Protocol Expected Outcome
Verify Reagent Addition Double-check that both the aqueous sample and the this compound-isoamyl alcohol mixture were added in the correct proportions. An incorrect ratio can prevent phase separation.[10][11]Proper phase separation upon repeating the experiment with correct volumes.
Check for Phase Inversion If the aqueous phase has a high solute concentration (e.g., >0.5 M salt), its density may increase, leading to phase inversion where the aqueous layer is at the bottom.[5][6] Using a this compound-isoamyl alcohol mixture, where this compound increases the density of the organic phase, helps prevent this.[5][6]The expected layering of the less dense aqueous phase on top of the denser organic phase.
Increase Centrifugation Time In some instances, particularly with viscous samples, a longer centrifugation time may be required to achieve separation.[12]Eventual separation of the aqueous and organic phases.

Issue 4: Cloudy or Colored Aqueous Phase

A cloudy or discolored aqueous phase after separation can indicate contamination.

Solution Detailed Protocol Expected Outcome
Repeat this compound Extraction A cloudy aqueous phase may contain residual proteins.[13] A second extraction with this compound-isoamyl alcohol can help to clarify it.A clear aqueous phase.
Sample-Specific Contaminants For samples high in lipids, a pre-centrifugation step of the homogenate before adding this compound can remove the lipid layer.[14] For samples with high blood content, a yellowish or brownish aqueous phase may be due to hemoglobin.[14]A clearer aqueous phase with reduced specific contaminants.
Phenol Contamination If phenol-chloroform-isoamyl alcohol was used, a cloudy appearance upon adding ethanol for precipitation could indicate phenol contamination.[15] Ensure careful removal of the aqueous phase without disturbing the interphase. A subsequent this compound-only extraction can help remove residual phenol.[5]A clear solution upon subsequent precipitation steps.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of isoamyl alcohol in the extraction?

A1: Isoamyl alcohol is primarily added to the this compound solution as an anti-foaming agent.[16][17][18][19] It helps to prevent the formation of an emulsion between the aqueous and organic phases during mixing, leading to a sharper and more stable interface after centrifugation.[16][17][20]

Q2: What is the standard ratio of this compound to isoamyl alcohol?

A2: The most commonly used ratio is 24:1 (this compound:isoamyl alcohol).[19] This mixture is then typically added in a 1:1 volume ratio to the aqueous sample.[21][22]

Q3: Can I use this compound without isoamyl alcohol?

A3: While this compound alone can be used for protein denaturation and phase separation, it is more prone to foaming and forming unstable interphases.[19] The addition of isoamyl alcohol is highly recommended for a cleaner and more efficient separation.[23]

Q4: How can I improve the yield of my nucleic acid extraction?

A4: To maximize your yield, ensure you are using the optimal ratios of reagents, avoid vigorous vortexing that can lead to emulsions, and be meticulous when aspirating the aqueous phase to avoid the interphase.[5] Using a carrier like glycogen during ethanol precipitation can also improve the recovery of small amounts of nucleic acids.[22] The use of phase lock gels can also increase the recovery of the aqueous phase by up to 30%.[7]

Q5: What are Phase Lock Gels and how do they work?

A5: Phase Lock Gel™ is an inert gel that has a density intermediate to the aqueous and organic phases.[5][8] During centrifugation, the gel migrates to form a stable barrier between the two phases.[5][9] This allows for easy decanting or pipetting of the entire aqueous phase without the risk of contaminating it with the interphase or organic phase, thereby improving yield and purity.[5][8]

Key Experimental Protocol: Standard this compound-Isoamyl Alcohol Extraction

This protocol outlines the key steps for a standard nucleic acid extraction using a this compound-isoamyl alcohol mixture following cell lysis.

  • Sample Lysis: Begin with your lysed sample in an appropriate lysis buffer. Ensure any enzymatic reactions (e.g., with Proteinase K) are complete.

  • Addition of this compound:Isoamyl Alcohol: Add an equal volume of a 24:1 this compound:isoamyl alcohol solution to your lysed sample.[21]

  • Mixing: Cap the tube securely and mix by inverting gently for 2-3 minutes. Avoid vigorous vortexing to prevent shearing of high molecular weight DNA and emulsion formation.[5]

  • Centrifugation: Centrifuge the mixture at 10,000-12,000 x g for 10-15 minutes at 4°C.[24] This will separate the mixture into three layers: a lower organic phase, a middle interphase containing proteins, and an upper aqueous phase containing the nucleic acids.

  • Aqueous Phase Transfer: Carefully aspirate the upper aqueous phase using a pipette and transfer it to a new, clean tube. Be extremely careful not to disturb the interphase.

  • Nucleic Acid Precipitation: Proceed with ethanol or isopropanol precipitation of the nucleic acids from the collected aqueous phase.[25][26][27][28]

Visualizations

Experimental_Workflow Figure 1: Standard this compound-Isoamyl Alcohol Extraction Workflow cluster_phases Separated Phases A Start: Lysed Sample B Add this compound:Isoamyl Alcohol (24:1) A->B C Gentle Inversion Mixing B->C D Centrifugation (10,000 x g, 10 min, 4°C) C->D E Phase Separation D->E P1 Upper Aqueous Phase (Nucleic Acids) E->P1 P2 Interphase (Proteins) E->P2 P3 Lower Organic Phase E->P3 F Transfer Aqueous Phase to New Tube G Proceed to Nucleic Acid Precipitation F->G H End: Purified Nucleic Acid G->H P1->F Troubleshooting_Logic Figure 2: Troubleshooting Logic for Poor Phase Separation Start Problem: Poor Phase Separation Emulsion Is an emulsion present? Start->Emulsion NoSep Is there no separation at all? Start->NoSep LargeInterphase Is the interphase large/fluffy? Start->LargeInterphase Sol_Emulsion1 Increase Centrifugation Time/Speed Emulsion->Sol_Emulsion1 Yes Sol_Emulsion2 Add More this compound Emulsion->Sol_Emulsion2 Yes Sol_NoSep1 Verify Reagent Ratios NoSep->Sol_NoSep1 Yes Sol_NoSep2 Check for Phase Inversion NoSep->Sol_NoSep2 Yes Sol_Interphase1 Optimize Proteinase K Digestion LargeInterphase->Sol_Interphase1 Yes Sol_Interphase2 Use Phase Lock Gel LargeInterphase->Sol_Interphase2 Yes

References

Technical Support Center: Managing Chloroform Degradation & Phosgene Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and troubleshooting of chloroform, with a specific focus on preventing degradation and the formation of hazardous phosgene.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound and what are the products?

A1: The primary degradation pathway for this compound is photo-oxidation. In the presence of oxygen and light (especially UV), this compound (CHCl₃) slowly oxidizes to form highly toxic phosgene (COCl₂) gas and hydrochloric acid (HCl).[1][2] This reaction is the main reason for the strict storage and handling requirements for this compound.[1] Other potential degradation products in the environment can include dichloromethane, formyl chloride, carbon monoxide, carbon dioxide, and hydrogen chloride.[3]

Q2: What are the ideal storage conditions to minimize this compound degradation?

A2: To minimize degradation, this compound should be stored in a cool, dark, and well-ventilated area, typically between 15°C and 25°C (59°F and 77°F).[4] It is crucial to store it in a tightly sealed, opaque or amber-colored glass container to protect it from light and prevent the ingress of air.[1][4][5]

Q3: Why is a stabilizer added to commercial this compound?

A3: A stabilizer is added to commercial this compound to inhibit the formation of phosgene.[1] Ethanol is a common stabilizer, typically added at concentrations of 0.6% to 1.0%.[1][6][7] Ethanol scavenges any phosgene that may form by reacting with it to produce the relatively harmless diethyl carbonate.[1][7][8] Amylene is another stabilizer used, but some evidence suggests it may not be as effective as ethanol.[8][9][10]

Q4: How can I tell if my this compound has degraded and potentially contains phosgene?

A4: Signs of this compound degradation include a sharp, pungent, or acrid odor (different from the sweet smell of pure this compound), a yellowish tint, or cloudiness.[1] The presence of phosgene can be confirmed using specific indicator strips.[1][10] Corrosion of the bottle cap may indicate the formation of hydrochloric acid, another degradation product.[1]

Q5: What should I do if I suspect my this compound contains phosgene?

A5: If you suspect the presence of phosgene, do not inhale the vapors and immediately move the container to a well-ventilated fume hood.[1] Use phosgene indicator strips to test for its presence. If phosgene is detected, the this compound should be treated as hazardous waste and disposed of according to your institution's safety protocols.[1] For removal of phosgene from this compound, a wash with a saturated aqueous sodium bicarbonate solution can be performed, which neutralizes both phosgene and HCl.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results using an older bottle of this compound. The this compound may have partially degraded, leading to the presence of impurities such as phosgene or HCl that can interfere with reactions.[1][8]Use a fresh, unopened bottle of stabilized this compound for your experiments. It is good practice to date this compound bottles upon receipt and opening to track their age.[1] Dispose of the old bottle as hazardous waste.
A sharp, pungent odor is detected upon opening a this compound container. This may indicate the presence of phosgene gas, a degradation product.[1]Immediate Action: Do not inhale the vapors. Work in a well-ventilated fume hood.[1] Verification: Use phosgene indicator strips to test for its presence.[1][10] Resolution: If phosgene is present, the this compound should be disposed of as hazardous waste according to your institution's safety protocols.[1] Alternatively, the this compound can be purified by washing with a sodium bicarbonate solution to remove phosgene and HCl.[8]
The this compound appears cloudy or has a yellowish tint. This could be a sign of degradation and the presence of impurities or water.[1]Do not use the this compound for experiments where purity is critical. Consider repurifying the this compound by distillation if appropriate for your application and you have the necessary safety equipment. Otherwise, dispose of it as hazardous waste.[1]
The cap of the this compound bottle is difficult to remove or appears corroded. This could be due to the formation of hydrochloric acid (HCl) as a degradation byproduct, which can corrode the cap and liner.[1]Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. If the bottle cannot be opened safely, consult with your institution's environmental health and safety department for guidance on disposal.
Unusual darkening of an aqueous phase during DNA extraction with this compound. This may be an indication of the presence of phosgene, which can react with components in the extraction mixture.[10]Immediately cease using the suspect this compound. Test the this compound for the presence of phosgene. Use a new, tested bottle of this compound for subsequent extractions.

Experimental Protocols

Protocol 1: Qualitative Test for Phosgene in this compound

Objective: To qualitatively detect the presence of phosgene in a sample of this compound using indicator paper.

Materials:

  • Filter paper

  • 5% (w/v) diphenylamine in ethanol

  • 5% (w/v) dimethylaminobenzaldehyde in ethanol

  • Suspected this compound sample

  • Fume hood

  • Appropriate PPE (gloves, safety goggles, lab coat)

Procedure:

  • Prepare the indicator strips: In a fume hood, dip strips of filter paper into a solution containing 5% diphenylamine and 5% dimethylaminobenzaldehyde in ethanol.[10][11]

  • Dry the strips: Allow the strips to dry completely in the fume hood. The dried strips should be a very light yellow.[11]

  • Test for phosgene: Carefully open the container of suspected this compound inside the fume hood. Hold a prepared indicator strip in the vapor above the liquid, without touching the liquid itself.

  • Observe color change: In the presence of phosgene vapor, the indicator strip will turn yellow or orange.[8][10][11]

Interpretation: A distinct color change to yellow or orange indicates the presence of phosgene, and the this compound should be handled as hazardous.

Protocol 2: Purification of this compound to Remove Phosgene and HCl

Objective: To remove phosgene and hydrochloric acid from a this compound sample.

Materials:

  • Phosgene-contaminated this compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Distillation apparatus (if high purity is required)

  • Fume hood

  • Appropriate PPE

Procedure:

  • Washing: In a fume hood, place the contaminated this compound in a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution.[8]

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The lower layer is the this compound.

  • Draining: Drain the lower this compound layer into a clean, dry flask. Discard the upper aqueous layer as hazardous waste.

  • Drying: Add a small amount of anhydrous calcium chloride or magnesium sulfate to the this compound to remove any residual water. Swirl gently and allow it to stand for at least one hour.

  • Decanting or Filtering: Carefully decant or filter the dried this compound into a clean, dry, amber glass bottle.

  • (Optional) Distillation: For applications requiring high purity, the this compound can be distilled. This should only be performed by experienced personnel with appropriate equipment and safety precautions.

  • Stabilization and Storage: Add a small amount of ethanol (0.6-1.0%) as a stabilizer.[1][6] Store the purified and stabilized this compound in a tightly sealed, amber glass bottle in a cool, dark place.

Visualizations

Chloroform_Degradation_Pathway This compound This compound (CHCl₃) phosgene Phosgene (COCl₂) (Toxic) This compound->phosgene + O₂ oxygen Oxygen (O₂) oxygen->phosgene light Light (UV) light->phosgene hcl Hydrochloric Acid (HCl) phosgene->hcl + H₂O (trace) diethyl_carbonate Diethyl Carbonate (Non-toxic) phosgene->diethyl_carbonate + Ethanol ethanol Ethanol (Stabilizer) ethanol->diethyl_carbonate

Caption: this compound degradation to phosgene and its neutralization by ethanol.

Chloroform_Safety_Workflow cluster_storage Storage cluster_handling Handling & Testing cluster_disposal Action on Degradation storage Store in cool, dark place in amber, sealed bottle open_bottle Open in Fume Hood storage->open_bottle check_odor Check for pungent odor open_bottle->check_odor test_phosgene Test with indicator strips check_odor->test_phosgene Odor present use_this compound Use in Experiment check_odor->use_this compound No odor test_phosgene->use_this compound Negative dispose Dispose as Hazardous Waste test_phosgene->dispose Positive purify Purify (Wash with NaHCO₃) dispose->purify Alternatively

References

Technical Support Center: Optimizing Centrifugation for Chloroform-Based Extractions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing centrifugation speed in chloroform-based extractions of nucleic acids and proteins. It is designed for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems that can arise during this compound-based extractions, with a focus on the role of centrifugation.

Issue: Poor or Incomplete Phase Separation

Q1: After centrifugation, the aqueous and organic phases are not clearly separated, or the interphase is diffuse. What could be the cause and how can I fix it?

A1: Poor phase separation is a common issue that can lead to contamination and lower yields. Several factors related to centrifugation and sample preparation can be the cause.[1]

  • Possible Causes & Solutions:

    • Insufficient Centrifugation Speed or Time: The centrifugal force may be inadequate to fully resolve the phases. Ensure you are using the recommended speed and time for your specific protocol and sample type.[1] If not specified, a good starting point for microcentrifuge tubes is 12,000 - 16,000 x g for 5-15 minutes.[2][3]

    • Incorrect Temperature: Centrifugation is often performed at 4°C to preserve the integrity of RNA and DNA.[4] Ensure your centrifuge is properly pre-cooled. For some DNA extractions, room temperature centrifugation is sufficient.[2]

    • Inadequate Mixing: Before centrifugation, ensure the sample is thoroughly mixed with the phenol:this compound solution to create a fine emulsion.[5] However, for high molecular weight DNA, gentle mixing is recommended to prevent shearing.[6]

    • Sample Overload: Using too much starting material for the volume of extraction reagent can lead to a thick, unresolvable interphase.[7] Consider reducing the amount of sample or increasing the volume of the lysis and extraction reagents.

    • High Viscosity: Samples with high viscosity may require longer centrifugation times or higher speeds for proper separation.

Issue: Phase Inversion

Q2: The aqueous and organic phases have inverted; the aqueous layer is at the bottom and the organic layer is at the top. Why did this happen and can it be corrected?

A2: Phase inversion occurs when the density of the aqueous phase becomes greater than that of the organic phase.[5]

  • Possible Causes & Solutions:

    • High Solute Concentration: High concentrations of salts, sugars (e.g., sucrose), or other solutes in your sample can increase the density of the aqueous phase.[5][8]

      • Solution: Dilute the sample with nuclease-free water or a suitable buffer before adding the phenol:this compound.[9] Adding more TRIzol or a similar reagent can also help to re-establish the correct phase separation.[9][10]

    • Insufficient TRIzol or Lysis Reagent: Using too little lysis reagent for the sample volume can lead to an imbalance in the densities.[9][10] Always adhere to the recommended ratios in your protocol.

Issue: Low Yield of Nucleic Acids or Protein

Q3: My final yield of DNA/RNA/protein is lower than expected. How can centrifugation speed impact this?

A3: Centrifugation speed is a critical parameter that can directly affect your yield.

  • Possible Causes & Solutions:

    • Centrifugation Speed Too High: Excessive speeds can cause the nucleic acids or proteins to be pulled into the organic phase or to become trapped in a very compact interphase, leading to their loss during the collection of the aqueous phase.[1]

    • Centrifugation Speed Too Low: Insufficient speed may not effectively pellet cellular debris or separate the phases, leading to incomplete extraction and loss of the target molecule.[1]

    • Incomplete Pellet Precipitation: During the alcohol precipitation step, if the centrifugation speed or time is not sufficient, the nucleic acid pellet will not form completely, and you will lose a significant portion of your sample when discarding the supernatant.[11] For DNA precipitation, centrifugation at 12,000 rpm for 15 minutes at 4°C is a common practice.[12]

Issue: Contamination of Final Sample

Q4: My DNA/RNA sample is contaminated with protein, or my protein sample is contaminated with nucleic acids. Can adjusting the centrifugation speed help?

A4: Yes, optimizing centrifugation can help improve the purity of your sample.

  • Possible Causes & Solutions:

    • Protein Contamination in Nucleic Acid Preps: A poorly compacted interphase, often due to suboptimal centrifugation, can lead to the carryover of proteins into the aqueous phase. Increasing the centrifugation time or speed can help to create a tighter interphase, making it easier to avoid during aspiration.[11]

    • Nucleic Acid Contamination in Protein Preps: After precipitating proteins, a solid centrifugation step is necessary to pellet them effectively, leaving the nucleic acids in the supernatant. Ensure the centrifugation is sufficient to pellet all the protein.

Frequently Asked Questions (FAQs)

Q5: What is the ideal centrifugation speed for a standard phenol:this compound extraction?

A5: There is no single "ideal" speed, as it depends on the sample type, the volume of the sample, and the specific protocol. However, a general guideline for phase separation in microcentrifuge tubes is between 12,000 and 16,000 x g .[2] For larger volume tubes, the relative centrifugal force (RCF) is more important than the revolutions per minute (RPM). Always refer to your specific protocol, but the table below provides some common ranges.

Q6: Should I centrifuge at room temperature or 4°C?

A6: For RNA extractions, it is crucial to centrifuge at 4°C to minimize the activity of RNases and preserve RNA integrity.[4] For DNA extractions, centrifugation can often be performed at room temperature without significant degradation.[2] However, if sample integrity is a major concern, performing all centrifugation steps at 4°C is a safe practice.

Q7: How does centrifugation time affect the extraction?

A7: Centrifugation time is as important as speed.

  • Too short: Incomplete phase separation or pelleting.[1]

  • Too long: Can lead to a very tightly packed pellet that is difficult to resuspend.[11] It can also increase the chance of sample degradation if not performed at the correct temperature. A typical duration for phase separation is 5 to 15 minutes .[2][12]

Data Presentation

Table 1: Recommended Centrifugation Parameters for this compound-Based Extractions

StepPurposeTypical Speed (RCF)Typical TimeTemperatureNotes
Phase Separation To separate aqueous and organic phases12,000 - 16,000 x g5 - 15 min4°C or RTHigher speeds can improve separation but may risk shearing large DNA.[1][2][6]
DNA/RNA Precipitation To pellet nucleic acids after alcohol addition≥12,000 x g15 - 30 min4°CA longer spin can improve the yield of small nucleic acid fragments.[2][12]
Protein Precipitation To pellet proteins10,000 - 12,000 x g10 min4°CEnsure the pellet is firm before removing the supernatant.
Washing Pellet To wash the nucleic acid or protein pellet≥12,000 x g5 - 15 min4°CA quick spin to remove residual wash buffer is often recommended.[2]

Experimental Protocols

Protocol 1: Standard Phenol:this compound:Isoamyl Alcohol (PCI) Extraction of Genomic DNA

  • Sample Lysis: Homogenize cells or tissues in a suitable lysis buffer containing a detergent (e.g., SDS) and Proteinase K. Incubate at 55°C for 1-3 hours or overnight until the solution is clear.

  • PCI Addition: Add an equal volume of Phenol:this compound:Isoamyl Alcohol (25:24:1).

  • Mixing: Mix by inverting the tube for 5-10 minutes. For high molecular weight DNA, gentle rocking is preferred. For smaller DNA fragments, vortexing for 10-15 seconds is acceptable.[6]

  • Centrifugation for Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature .[2]

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube, avoiding the white interphase.

  • This compound Wash (Optional but Recommended): Add an equal volume of this compound:isoamyl alcohol (24:1) to the aqueous phase, mix, and centrifuge at 12,000 x g for 5 minutes . Transfer the aqueous phase to a new tube.

  • DNA Precipitation: Add 0.1 volumes of 3M sodium acetate (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol.

  • Incubation: Incubate at -20°C for at least 1 hour or overnight.

  • Centrifugation for Pelleting: Centrifuge at ≥12,000 x g for 20-30 minutes at 4°C .[12]

  • Pellet Washing: Discard the supernatant, add 500 µL of 70% ethanol, and centrifuge at ≥12,000 x g for 5 minutes at 4°C .[2]

  • Drying and Resuspension: Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).

Visualizations

Chloroform_Extraction_Workflow A Sample Lysis B Add Phenol:this compound & Mix A->B C Centrifugation for Phase Separation B->C D Aqueous Phase (contains Nucleic Acids) C->D E Interphase (contains Proteins) C->E F Organic Phase (contains Lipids) C->F G Transfer Aqueous Phase D->G H Precipitate Nucleic Acids (Alcohol) G->H I Centrifugation to Pellet Nucleic Acids H->I J Wash & Dry Pellet I->J K Resuspend Pure Nucleic Acids J->K

Caption: Workflow for nucleic acid extraction using this compound.

Troubleshooting_Phase_Separation Start Poor Phase Separation Cause1 Insufficient Speed/Time Start->Cause1 Cause2 Incorrect Temperature Start->Cause2 Cause3 Inadequate Mixing Start->Cause3 Cause4 Sample Overload Start->Cause4 Solution1 Increase Speed/Time Cause1->Solution1 Solution2 Use 4°C for RNA RT for DNA Cause2->Solution2 Solution3 Ensure Thorough Mixing Cause3->Solution3 Solution4 Reduce Sample Amount Cause4->Solution4

Caption: Troubleshooting logic for poor phase separation.

References

Technical Support Center: Managing Phenol Contamination in DNA Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with residual phenol in DNA samples after extraction.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual phenol from my DNA sample? Residual phenol can inhibit downstream enzymatic reactions, such as PCR, restriction digests, and ligation, potentially leading to failed experiments.[1] Even trace amounts can denature enzymes like DNA polymerase.[2] Furthermore, phenol contamination can interfere with accurate DNA quantification by spectrophotometry.[3]

Q2: How can I detect phenol contamination in my DNA prep? There are two common indicators of phenol contamination:

  • A low A260/A280 ratio: A ratio of ~1.8 is generally accepted as "pure" for DNA.[4] Ratios appreciably lower than this suggest the presence of protein or residual phenol, which absorbs strongly near 280 nm.[4][5]

  • Odor: A distinct smell of phenol from the purified DNA sample is a clear sign of contamination.[1]

Q3: What is the purpose of chloroform in the extraction process? this compound serves multiple functions. It is a protein denaturant that, when mixed with phenol, enhances the efficiency of protein removal.[2] Crucially, this compound is denser than water and increases the density of the organic phase, which ensures a sharp and stable interface between the aqueous (DNA-containing) and organic phases, preventing phase inversion.[1][2]

Q4: What is the role of the this compound wash step? A dedicated extraction step using only this compound (or a 24:1 this compound:isoamyl alcohol mixture) is performed after the phenol:this compound extraction. This step is specifically designed to remove residual phenol that has dissolved in the aqueous phase, "washing" the DNA solution before precipitation.[1][2] It is a standard and highly recommended part of the protocol.[1]

Q5: Are there alternatives to a this compound wash for removing phenol? Yes, other methods can be used, although a this compound wash is the most direct approach. Alternatives include:

  • Ethanol Re-precipitation: Precipitating the DNA again can help remove remaining phenol.[1]

  • Spin Columns: Using a commercial DNA clean-up spin column can effectively remove contaminants.[6]

  • Diethyl Ether Extraction: An equal volume of water-saturated ether can be used to extract phenol. The ether (top phase) is then discarded. This method is less common due to the highly flammable nature of ether.[7]

Troubleshooting Guide

Use the table below to diagnose and solve common issues related to residual phenol contamination.

Problem Possible Cause Recommended Solution
Low A260/A280 Ratio (e.g., < 1.7) Residual phenol in the final DNA solution.[4][5]Perform an additional this compound wash on the aqueous phase before precipitation. If the DNA is already re-suspended, perform the "Post-Precipitation Cleanup" protocol detailed below.[6]
Carryover of the phenol-containing organic phase or interphase during pipetting.Be meticulous when transferring the aqueous phase. Leave a small amount of the aqueous layer behind to avoid aspirating the interphase or organic layer.
Downstream enzyme failure (e.g., PCR, digestion) Inhibition by trace amounts of phenol.[1]Clean the DNA sample using one of the following methods: a this compound wash followed by ethanol precipitation, a second ethanol precipitation, or a commercial spin-column cleanup kit.[1][6]
Visible white precipitate in the organic phase or a "fluffy" interphase Incomplete denaturation of proteins, often due to insufficient mixing or incorrect pH of the phenol.Ensure the phenol is buffered to pH 7.5-8.0 for DNA extraction.[1] Mix the sample vigorously with the phenol:this compound until a milky emulsion forms.[1]
Phase inversion (aqueous phase is at the bottom) The aqueous sample has a high concentration of solutes (e.g., >0.5 M salt), making it denser than the phenol.[1]This issue is typically prevented by using a phenol:this compound mixture from the start, as this compound's high density (1.47 g/cm³) ensures the organic phase remains at the bottom.[1]

Data Presentation

Interpreting Spectrophotometric Ratios

Spectrophotometric ratios are key indicators of DNA purity. Use this table as a guide for interpreting your results.

Ratio Ideal Value (Pure DNA) Value with Phenol Contamination Other Potential Causes for Low Ratio
A260/A280 ~1.8[4]< 1.7[8]Protein contamination.[4]
A260/A230 2.0 - 2.2[4]< 2.0[9]Guanidine salts, carbohydrates, EDTA.[4]
Comparison of Phenol Removal Methods
Method Principle Speed Efficiency Potential Drawbacks
This compound Wash Partitions residual phenol from the aqueous phase into a new organic phase.[2]Fast (~10-15 min per wash)HighRequires careful pipetting to avoid losing aqueous phase; uses hazardous chemicals.[10]
Ethanol Re-precipitation Precipitates DNA, leaving soluble contaminants like phenol in the supernatant.[1]Moderate (~1-2 hours, including incubation)ModerateMay not remove all traces of phenol; potential for DNA loss with each precipitation step.
Spin Column Cleanup Binds DNA to a silica membrane while contaminants are washed away.[6]Fast (~5-10 min)HighCan result in some DNA loss; cost of kits.[6]
Diethyl Ether Extraction Partitions phenol into the ether phase.[7]Fast (~10-15 min)HighEther is extremely flammable and poses a safety risk.[7]

Experimental Protocols

Protocol 1: Standard Phenol:this compound Extraction with this compound Wash

This protocol describes the full process for purifying DNA, including the essential this compound wash step to remove residual phenol.

  • Initial Extraction:

    • To your aqueous sample (e.g., lysed cells), add an equal volume of buffered Phenol:this compound:Isoamyl Alcohol (25:24:1).[10]

    • Mix vigorously by vortexing for ~20 seconds until a milky emulsion forms.[10]

    • Centrifuge at ≥14,000 x g for 5 minutes at room temperature to separate the phases.[10]

    • Carefully transfer the upper aqueous phase to a new microcentrifuge tube. Avoid disturbing the white protein interphase and the lower organic phase.[10]

  • This compound Wash (Phenol Removal):

    • Add an equal volume of this compound:Isoamyl Alcohol (24:1) to the collected aqueous phase.[1]

    • Mix by vortexing for ~5-10 seconds.

    • Centrifuge at ≥14,000 x g for 2 minutes at room temperature.

    • Carefully transfer the upper aqueous phase to a new, clean tube, again avoiding the lower organic phase. For maximum purity, this step can be repeated.[1]

  • DNA Precipitation:

    • Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol to the final aqueous phase.

    • Mix by inversion until the DNA precipitate becomes visible.

    • Incubate at -20°C for at least 1 hour (or overnight) to precipitate the DNA.[10]

    • Pellet the DNA by centrifuging at maximum speed for 20-30 minutes at 4°C.[10]

    • Carefully decant the supernatant, wash the pellet with 70% ethanol, centrifuge again, remove the supernatant, and air-dry the pellet briefly.[10]

    • Resuspend the DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

Protocol 2: Post-Precipitation Cleanup of Phenol-Contaminated DNA

Use this protocol if you have an already purified and re-suspended DNA sample that shows signs of phenol contamination.

  • Re-solubilize and Dilute: Ensure your DNA pellet is fully re-suspended in a buffer (e.g., TE buffer). If the concentration is high, dilute the sample with TE buffer to a volume that is easy to handle (e.g., 100-200 µL).

  • This compound Wash:

    • Add an equal volume of this compound:Isoamyl Alcohol (24:1) to the DNA solution.[6]

    • Vortex briefly and centrifuge at maximum speed for 5 minutes.[6]

    • Carefully transfer the upper aqueous layer containing the DNA to a fresh tube.[6]

  • Re-precipitate DNA:

    • Perform a standard ethanol precipitation as described in Protocol 1, Step 3. This will yield a cleaner, phenol-free DNA pellet.

Visualizations

Phenol_Chloroform_Workflow start Start: Aqueous Sample (e.g., Cell Lysate) pci_extraction 1. Add Phenol:this compound:IAA (1:1) 2. Vortex to Emulsify 3. Centrifuge to Separate Phases start->pci_extraction transfer_aq1 Transfer Upper Aqueous Phase pci_extraction->transfer_aq1 waste1 Discard Interphase & Organic Phase (Proteins, Lipids, Phenol) pci_extraction->waste1 chloroform_wash 1. Add this compound:IAA (1:1) 2. Vortex & Centrifuge transfer_aq1->chloroform_wash Aqueous phase contains dissolved phenol transfer_aq2 Transfer Upper Aqueous Phase chloroform_wash->transfer_aq2 waste2 Discard Organic Phase (Residual Phenol) chloroform_wash->waste2 precipitation 1. Add Salt & Cold Ethanol 2. Incubate & Centrifuge 3. Wash Pellet with 70% EtOH transfer_aq2->precipitation Phenol is removed end_product End: Pure DNA Pellet precipitation->end_product

Caption: Workflow for DNA purification showing the critical this compound wash step.

Troubleshooting_Phenol start Is A260/280 ratio < 1.7 OR do downstream reactions fail? no_issue Contamination Unlikely. Proceed with application. start->no_issue No check_pellet Is DNA already precipitated/re-suspended? start->check_pellet Yes aq_phase Aqueous phase is pre-precipitation check_pellet->aq_phase No resuspended_dna DNA is already re-suspended check_pellet->resuspended_dna Yes add_chloroform_wash Perform an additional This compound Wash (Protocol 1, Step 2) aq_phase->add_chloroform_wash precipitate Precipitate and re-suspend DNA add_chloroform_wash->precipitate reassess Re-assess DNA purity (A260/280) and test in downstream application. precipitate->reassess cleanup_protocol Perform Post-Precipitation Cleanup Protocol (Protocol 2) resuspended_dna->cleanup_protocol cleanup_protocol->reassess

Caption: Troubleshooting flowchart for identifying and resolving phenol contamination.

References

"best practices for storing and handling stabilized chloroform"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling stabilized chloroform. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is stabilized this compound and why is a stabilizer necessary?

A1: Stabilized this compound is this compound that contains a small amount of a chemical stabilizer to prevent its degradation.[1] this compound is susceptible to decomposition in the presence of light and oxygen, which can lead to the formation of hazardous byproducts such as phosgene (a highly toxic gas) and hydrochloric acid (HCl).[2][3] Stabilizers are added to inhibit these degradation reactions, ensuring the purity and safety of the this compound for experimental use.[4]

Q2: What are the common stabilizers used in this compound, and how do they differ?

A2: The two most common stabilizers are ethanol and amylene (also known as 2-methyl-2-butene).[5]

  • Ethanol: Typically added at a concentration of 0.6% to 1.0%, ethanol is a very effective stabilizer.[6] It acts as a scavenger for any phosgene that may form, converting it into the harmless compound diethyl carbonate.[1] this compound stabilized with ethanol generally has a longer shelf life.[5]

  • Amylene: Usually added at a much lower concentration (around 100-200 ppm), amylene works by scavenging free radicals that can initiate the degradation of this compound.[5] While effective, it may be consumed more quickly, leading to a shorter shelf life compared to ethanol-stabilized this compound.[5]

Q3: What are the ideal storage conditions for stabilized this compound?

A3: To ensure its stability and longevity, stabilized this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][7] The recommended storage temperature is typically between 15°C and 25°C (59°F and 77°F).[3] It should be kept in a tightly sealed, amber glass bottle to protect it from light and prevent the evaporation of the solvent and stabilizer.[6]

Q4: How long can I store stabilized this compound?

A4: The shelf life of stabilized this compound depends on the type of stabilizer used and the storage conditions.

  • Ethanol-stabilized this compound: When stored properly, it can have a shelf life of up to 5 years.[5]

  • Amylene-stabilized this compound: This typically has a shorter shelf life, often around 12 to 18 months.[5]

It is crucial to date the bottle upon receipt and upon opening to track its age.[8]

Q5: Can I use this compound that has passed its expiration date?

A5: It is strongly advised not to use this compound that has passed its expiration date.[8] Beyond this date, the stabilizer may be depleted, increasing the risk of degradation and the presence of hazardous impurities like phosgene and HCl. These impurities can compromise the integrity of your experiments and pose a significant safety risk.

Troubleshooting Guides

General Laboratory Use
Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. This compound degradation leading to the presence of reactive impurities (phosgene, HCl, free radicals).1. Check the expiration date of the this compound. If expired, dispose of it as hazardous waste. 2. If not expired, test for the presence of degradation products using the protocols outlined below. 3. For sensitive applications, consider using a fresh, unopened bottle of stabilized this compound.
A sharp, acidic, or pungent odor is detected upon opening the bottle. This may indicate the formation of phosgene and/or hydrochloric acid due to stabilizer depletion and this compound degradation.1. IMMEDIATE CAUTION: Do not inhale the vapors. Handle the bottle only in a certified chemical fume hood. 2. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (Viton or PVA recommended) and safety goggles.[5] 3. Test the vapors for phosgene using an indicator strip (see Experimental Protocols). 4. If phosgene is detected, or if you are uncertain, the this compound should be disposed of as hazardous waste according to your institution's guidelines.
The this compound appears yellow or cloudy. This can be a sign of degradation, the presence of impurities, or contamination with water.1. Do not use the this compound for your experiments. 2. Dispose of the bottle as hazardous waste.
Corrosion is visible on the bottle cap or threads. Formation of hydrochloric acid as a degradation byproduct can corrode the cap.1. Handle the bottle with extreme care in a chemical fume hood, wearing appropriate PPE. 2. If the cap is difficult to open, do not force it. Consult with your institution's environmental health and safety office for guidance on safe handling and disposal.
Application-Specific Troubleshooting: Nucleic Acid Extraction
Issue Possible Cause Related to this compound Recommended Action
Low yield of DNA/RNA. Incomplete phase separation due to degraded this compound.1. Ensure you are using high-purity, non-expired, stabilized this compound. 2. After adding this compound and centrifuging, the interface between the aqueous and organic layers should be clear and distinct. A fuzzy or large interface can indicate issues with the this compound quality.[9]
Degraded DNA/RNA (as seen on a gel). Acidic this compound due to HCl formation can lead to nucleic acid degradation.1. Check the pH of your this compound by extracting it with a small amount of neutral, deionized water and testing the pH of the aqueous layer with pH paper. It should be neutral. 2. If acidic, use a fresh bottle of this compound.
Poor 260/230 ratio in spectrophotometer readings. Contamination from the organic phase.1. Be careful not to disturb the interface when aspirating the aqueous phase. 2. Ensure complete phase separation by using high-quality this compound and appropriate centrifugation conditions.[10]

Quantitative Data Summary

ParameterEthanol StabilizedAmylene StabilizedUnstabilized
Typical Stabilizer Concentration ~0.6% - 1.0%~100 - 200 ppmN/A
Approximate Shelf Life (Unopened) Up to 5 years~12 - 18 monthsVery short; not recommended for storage
Approximate Shelf Life (Opened) 6 - 12 months (depending on usage and handling)3 - 6 months (depending on usage and handling)Use immediately
Primary Degradation Products Phosgene (COCl₂), Hydrochloric Acid (HCl)Phosgene (COCl₂), Hydrochloric Acid (HCl)Phosgene (COCl₂), Hydrochloric Acid (HCl)

Experimental Protocols

Protocol 1: Qualitative Test for Phosgene Using Indicator Strips

Objective: To detect the presence of phosgene gas in the headspace of a this compound bottle.

Materials:

  • Filter paper

  • 5% (w/v) Diphenylamine in ethanol

  • 5% (w/v) 4-Dimethylaminobenzaldehyde in ethanol

  • Forceps

  • The suspect bottle of this compound

Procedure:

  • Prepare the indicator strips: In a chemical fume hood, dip a strip of filter paper into a freshly prepared solution containing 5% diphenylamine and 5% 4-dimethylaminobenzaldehyde in ethanol.[5]

  • Dry the strips: Allow the strips to air-dry completely in the fume hood. The dried strips should be a pale yellow color.[5]

  • Perform the test: a. Working in a chemical fume hood, carefully open the suspect this compound bottle. b. Using forceps, hold a prepared indicator strip in the headspace (the air space above the liquid) of the bottle for approximately 10-15 seconds. Do not let the strip touch the liquid this compound.

  • Observe the color change: Remove the strip and observe any color change.

    • Positive Result: The strip turning a distinct yellow to orange-yellow indicates the presence of phosgene.[5]

    • Negative Result: No significant color change suggests that phosgene is not present at detectable levels.

Protocol 2: Qualitative Test for Hydrochloric Acid (Chloride Ions) using Silver Nitrate

Objective: To detect the presence of hydrochloric acid (as chloride ions) in this compound, which indicates degradation. Pure this compound is a covalent compound and does not contain free chloride ions.[11]

Materials:

  • Suspect this compound

  • Deionized water

  • Test tube with a stopper or cap

  • Pipettes

  • Silver nitrate (AgNO₃) solution (e.g., 0.1 M)

Procedure:

  • Extraction: In a chemical fume hood, place approximately 2 mL of the suspect this compound and 2 mL of deionized water into a clean test tube.

  • Mixing: Stopper the test tube and shake vigorously for 1-2 minutes to extract any HCl from the this compound into the water.

  • Phase Separation: Allow the layers to fully separate. This compound is denser and will be the bottom layer.

  • Sample the Aqueous Layer: Carefully pipette the top aqueous layer into a new clean test tube, ensuring that no this compound is transferred.

  • Add Silver Nitrate: Add 2-3 drops of the silver nitrate solution to the aqueous extract.

  • Observe for a Precipitate:

    • Positive Result: The formation of a white, cloudy precipitate (silver chloride, AgCl) indicates the presence of chloride ions, and therefore, that the this compound has degraded to produce HCl.[6][12]

    • Negative Result: The solution remaining clear indicates the absence of significant HCl contamination.[11]

Visualizations

Chloroform_Degradation_Pathway This compound Stabilized this compound (CHCl3 + Stabilizer) Degradation Degradation This compound->Degradation Products Hazardous Products Degradation->Products Phosgene Phosgene (COCl2) Products->Phosgene HCl Hydrochloric Acid (HCl) Products->HCl Light_O2 Light (UV) & Oxygen (Air) Light_O2->Degradation Stabilizer_Depletion Stabilizer Depletion Stabilizer_Depletion->Degradation Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Date Is this compound Expired? Start->Check_Date Visual_Inspect Visually Inspect this compound (Color, Clarity, Cap) Check_Date->Visual_Inspect No Dispose Dispose as Hazardous Waste Check_Date->Dispose Yes Test_Phosgene Test for Phosgene (Protocol 1) Visual_Inspect->Test_Phosgene No (Appears Normal) Visual_Inspect->Dispose Yes (Cloudy, Yellow, Corroded) Test_HCl Test for HCl (Protocol 2) Test_Phosgene->Test_HCl Negative Test_Phosgene->Dispose Positive Test_HCl->Dispose Positive Proceed Proceed with Caution (Consider using a fresh bottle for sensitive applications) Test_HCl->Proceed Negative Use_New Use Fresh Bottle of this compound Dispose->Use_New

References

Technical Support Center: Minimizing Protein Contamination in Chloroform Extractions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protein contamination during chloroform extractions of nucleic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of protein contamination in a phenol-chloroform extraction?

A1: The most common cause of protein contamination is the aspiration of the protein- and lipid-containing interphase between the aqueous and organic layers during the transfer of the aqueous phase.[1] Incomplete cell lysis and insufficient denaturation of proteins can also contribute to contamination.[2]

Q2: What is an acceptable A260/A280 ratio for pure DNA and RNA?

A2: A 260/280 ratio of approximately 1.8 is generally considered "pure" for DNA, while a ratio of around 2.0 is accepted as "pure" for RNA.[3] Ratios lower than this often indicate the presence of protein or residual phenol contamination.[3][4]

Q3: Can I still use a sample with a low A260/A280 ratio for downstream applications?

A3: While it depends on the sensitivity of the downstream application, it is generally recommended to further purify samples with low A260/A280 ratios. Protein contamination can inhibit enzymatic reactions such as PCR and sequencing.[5]

Q4: What is the white, fluffy material at the interface between the aqueous and organic layers?

A4: This white precipitate is typically composed of denatured proteins.[6] Its presence is a visual indicator that the extraction is successfully removing proteins from your sample. However, it is crucial to avoid transferring this material with the aqueous phase.

Q5: How can I improve the separation between the aqueous and organic phases?

A5: The addition of isoamyl alcohol to the this compound (typically in a 24:1 ratio of this compound:isoamyl alcohol) can help to reduce foaming and improve the sharpness of the interface, making it easier to separate the phases. Using phase-lock gels can also create a solid barrier between the two phases, preventing interphase contamination.

Troubleshooting Guides

Issue 1: Low A260/A280 Ratio (<1.8 for DNA, <2.0 for RNA)
Possible Cause Recommended Solution
Protein Contamination Perform a second this compound extraction to remove residual proteins.[6] Ensure complete mixing during the extraction to allow for proper partitioning of proteins into the organic phase.
For subsequent extractions, be more careful to avoid aspirating the interphase. Leave a small amount of the aqueous phase behind to ensure purity.
Phenol Contamination After the phenol-chloroform extraction, perform an additional extraction with this compound alone to remove residual phenol from the aqueous phase.[6]
Ensure complete phase separation by adequate centrifugation time and speed.
Incomplete Cell Lysis Optimize your lysis protocol to ensure all cells are lysed before beginning the extraction. This may involve longer incubation times or the use of more potent lysis buffers.[2]
Issue 2: Visible Particulate Matter or Cloudiness in the Final Sample
Possible Cause Recommended Solution
Carryover of Insoluble Debris Centrifuge the final sample at high speed and carefully transfer the supernatant to a new tube, leaving any pelleted material behind.
Precipitation of Salts Ensure that the ethanol washes are performed correctly to remove residual salts. You can increase the number of wash steps if salt contamination is suspected.[4]

Data Presentation

The following tables summarize data from studies comparing the purity and yield of DNA extracted by phenol-chloroform methods versus other common techniques.

Table 1: Comparison of DNA Purity (A260/A280 Ratio) Across Different Extraction Methods

Extraction Method Mean A260/A280 Ratio Reference
Phenol-Chloroform1.826Ghaheri et al., 2016[7]
Salting Out Method 11.842Ghaheri et al., 2016[7]
Salting Out Method 21.928Ghaheri et al., 2016[7]
Commercial Kit1.857Ghaheri et al., 2016[7]
Phenol-Chloroform1.75 - 1.78de Oliveira et al., 2020[6]
Commercial Kit1.83 - 1.84de Oliveira et al., 2020[6]

Table 2: Comparison of DNA Yield Across Different Extraction Methods

Extraction Method Mean DNA Yield (ng/µL) Reference
Phenol-Chloroform302.00Ghaheri et al., 2016[7]
Salting Out Method 1368.43Ghaheri et al., 2016[7]
Salting Out Method 221.40Ghaheri et al., 2016[7]
Commercial Kit24.00Ghaheri et al., 2016[7]
Phenol-Chloroform (G. gallus bloodmeal)85.75de Oliveira et al., 2020[6]
Commercial Kit (G. gallus bloodmeal)27.25de Oliveira et al., 2020[6]

Experimental Protocols

Protocol 1: Standard Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction
  • Lysis: Start with your cell or tissue lysate in an appropriate buffer.

  • First Extraction: Add an equal volume of Phenol:this compound:Isoamyl Alcohol (25:24:1).

  • Mixing: Vortex vigorously for 15-30 seconds to create an emulsion.

  • Phase Separation: Centrifuge at 12,000 x g for 10-15 minutes at 4°C. The mixture will separate into three phases: a lower organic phase, a middle interphase with precipitated protein, and an upper aqueous phase containing the nucleic acids.

  • Aqueous Phase Transfer: Carefully aspirate the upper aqueous phase and transfer it to a new microfuge tube. Be extremely careful not to disturb the interphase.

  • Precipitation: Add 0.1 volumes of 3M sodium acetate (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol to the aqueous phase.

  • Incubation: Incubate at -20°C for at least one hour to precipitate the nucleic acids.

  • Pelleting: Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the nucleic acids.

  • Washing: Carefully discard the supernatant and wash the pellet with 70% ethanol.

  • Drying and Resuspension: Air-dry the pellet and resuspend in an appropriate buffer (e.g., TE buffer or nuclease-free water).

Protocol 2: Optimized PCI Extraction with Second this compound Wash
  • Lysis and First Extraction: Follow steps 1-5 from Protocol 1.

  • Second this compound Extraction: To the recovered aqueous phase, add an equal volume of this compound:Isoamyl Alcohol (24:1).

  • Mixing and Phase Separation: Vortex for 15-30 seconds and centrifuge at 12,000 x g for 5-10 minutes at 4°C.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microfuge tube.

  • Precipitation, Washing, and Resuspension: Follow steps 6-10 from Protocol 1.

Visualizations

experimental_workflow cluster_lysis Cell Lysis cluster_extraction Extraction cluster_cleanup Optional Cleanup cluster_precipitation Precipitation & Wash lysis Start with Cell Lysate add_pci Add Phenol:this compound: Isoamyl Alcohol (25:24:1) lysis->add_pci vortex1 Vortex to Emulsify add_pci->vortex1 centrifuge1 Centrifuge (12,000 x g, 10-15 min) vortex1->centrifuge1 transfer_aq1 Transfer Aqueous Phase (Avoid Interphase) centrifuge1->transfer_aq1 add_ci Add this compound: Isoamyl Alcohol (24:1) transfer_aq1->add_ci Optional precipitate Add Sodium Acetate & Ethanol transfer_aq1->precipitate vortex2 Vortex add_ci->vortex2 centrifuge2 Centrifuge (12,000 x g, 5-10 min) vortex2->centrifuge2 transfer_aq2 Transfer Aqueous Phase centrifuge2->transfer_aq2 transfer_aq2->precipitate incubate Incubate at -20°C precipitate->incubate centrifuge3 Centrifuge to Pellet incubate->centrifuge3 wash Wash with 70% Ethanol centrifuge3->wash resuspend Air Dry & Resuspend Pellet wash->resuspend

Caption: Standard and optimized this compound extraction workflow.

troubleshooting_guide start Low A260/A280 Ratio check_interphase Was the interphase disturbed? start->check_interphase check_lysis Was cell lysis complete? start->check_lysis check_interphase->check_lysis No solution_interphase Solution: - Be more careful during aspiration. - Leave some aqueous phase behind. - Use a phase-lock gel. check_interphase->solution_interphase Yes solution_lysis Solution: - Optimize lysis protocol (e.g., longer incubation). check_lysis->solution_lysis No perform_second_this compound Perform a second This compound extraction. check_lysis->perform_second_this compound Yes solution_interphase->perform_second_this compound solution_lysis->perform_second_this compound

Caption: Troubleshooting low A260/A280 ratios.

References

"addressing incomplete cell lysis in chloroform extraction protocols"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to incomplete cell lysis during chloroform extraction for nucleic acid purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound extraction and why is cell lysis critical for its success?

This compound extraction is a liquid-liquid extraction technique used to separate nucleic acids from proteins and lipids in a biological sample.[1] The process involves mixing the sample with a phenol-chloroform solution, which denatures proteins and dissolves lipids.[1][2] Centrifugation then separates the mixture into three phases: a lower organic phase containing lipids, a middle "interphase" containing denatured proteins, and an upper aqueous phase containing the nucleic acids.[1]

Complete cell lysis is the essential first step to release the nucleic acids from the cells into the aqueous solution.[3][4] If cells are not completely lysed, the nucleic acids will remain trapped, leading to significantly lower yields in the final extraction.[3][4][5]

Q2: How can I visually identify incomplete cell lysis during a this compound extraction protocol?

There are a couple of key visual cues that can indicate incomplete lysis:

  • Before this compound Addition: After the initial lysis and homogenization steps (e.g., using a lysis buffer), centrifuge the sample. A tan-colored pellet at the bottom of the tube suggests that not all cells have been lysed. A properly lysed sample should result in a white, mucus-like pellet of cellular debris.[5]

  • After this compound Addition and Centrifugation: A very thick or poorly defined interphase between the aqueous and organic layers can be a sign of incomplete lysis.[6] This is because unlysed cells and large amounts of undenatured protein can get trapped in this layer, preventing a clean separation. In some cases of very poor lysis, a clear aqueous phase may not form at all.[7]

Q3: What are the common causes of incomplete cell lysis?

Several factors can contribute to inefficient cell lysis:

  • Sample Type: Some cells are inherently more difficult to lyse than others. For example, Gram-positive bacteria, yeast, and fungi have tough cell walls that resist simple detergent-based lysis.[8][9] Plant tissues and other tough biological samples can also be challenging.[10]

  • Insufficient Homogenization/Agitation: The sample may not have been mixed vigorously enough with the lysis buffer to physically disrupt the cells.[3] For solid tissues, incomplete grinding or homogenization is a common issue.[3]

  • Inappropriate Lysis Buffer: The composition of the lysis buffer is critical. The type and concentration of detergents, salts, and enzymes must be optimized for the specific cell type.[8]

  • Suboptimal Incubation Time or Temperature: Lysis protocols often require an incubation step to allow detergents and enzymes to work. Insufficient incubation time or incorrect temperature can lead to incomplete lysis.[2]

  • Sample Overload: Using too much starting material for the volume of lysis buffer can reduce lysis efficiency.[11]

Q4: Can incomplete cell lysis affect the purity of the extracted nucleic acids?

Yes, incomplete lysis can negatively impact purity. When cells are not fully disrupted, contaminants like proteins and lipids may not be efficiently partitioned into the organic phase and interphase. This can lead to their carryover into the aqueous phase along with the nucleic acids, resulting in a less pure sample that may perform poorly in downstream applications like PCR or sequencing.[6]

Troubleshooting Guides

Problem: Low Yield of DNA/RNA

Possible Cause 1: Incomplete Cell Lysis

  • How to Diagnose:

    • Observe a tan-colored pellet after initial lysis and centrifugation.[5]

    • Notice a thick, poorly defined interphase after this compound addition.[6]

    • Consistently low yields despite using a sufficient amount of starting material.

  • Solutions:

    • Optimize Homogenization: For tissue samples, ensure they are ground to a fine powder in liquid nitrogen before adding lysis buffer.[2] For cell suspensions, increase the vortexing or agitation time and speed.[3]

    • Increase Incubation Time/Temperature: Extend the incubation time in the lysis buffer or adjust the temperature according to the protocol's recommendations. For some protocols, an incubation at 55°C for 1-2 hours can improve lysis.[2]

    • Choose a More Aggressive Lysis Method: For difficult-to-lyse samples, consider incorporating a mechanical or enzymatic lysis step before proceeding with the this compound extraction. (See "Alternative and Supplemental Lysis Protocols" below).

    • Reduce Starting Material: If you suspect sample overload, try the extraction with half the amount of starting material.[11]

Possible Cause 2: Poor Phase Separation

  • How to Diagnose:

    • The aqueous and organic phases are not clearly distinct after centrifugation.

    • The interphase is very large and diffuse.[6]

  • Solutions:

    • Ensure Proper Mixing: Vortex the sample thoroughly for at least 15-30 seconds after adding the phenol-chloroform to create a fine emulsion.[2][6]

    • Check Centrifugation Speed and Time: Ensure you are centrifuging at the recommended speed and for the specified duration. Inadequate centrifugation can lead to poor phase separation.[3]

    • Use Phase Lock Gels: These are commercially available gels that form a solid barrier between the aqueous and organic phases, making it easier to collect the aqueous phase without contamination.

Problem: Poor Purity of DNA/RNA (e.g., low A260/A280 ratio)

Possible Cause: Contamination from the Interphase

  • How to Diagnose:

    • A260/A280 ratio is below 1.8 for DNA or below 2.0 for RNA.

    • The purified nucleic acid sample is viscous, which could indicate protein contamination.

  • Solutions:

    • Careful Pipetting: When collecting the upper aqueous phase, be careful not to disturb the interphase. It is better to leave a small amount of the aqueous phase behind than to risk aspirating contaminants.[1]

    • Repeat the this compound Extraction: After collecting the aqueous phase, perform a second extraction with an equal volume of this compound. This will help to remove any residual phenol and protein contamination.[12][13]

Quantitative Data Summary

The efficiency of cell lysis can vary significantly depending on the method used and the type of cells being processed. The following table summarizes the reported lysis efficiencies for various methods.

Lysis MethodCell TypeReported Lysis EfficiencyReference
Bead Beating (Horizontal)Candida albicans100% (in TSB-G)[14][15]
Bead Beating (Horizontal)Candida albicans (in RNAlater)73.5%[14][15]
Lyticase TreatmentCandida albicans95%[14]
Cryo-milling followed by lysis bufferMicrobial Community90.20 ± 6.46%[16]

Experimental Protocols

Protocol 1: Enhancing Lysis with Sonication Prior to this compound Extraction

This protocol is suitable for cultured cells and some bacteria that are resistant to detergent-only lysis.

  • Sample Preparation: Harvest cells by centrifugation and wash with ice-cold PBS. Resuspend the cell pellet in an appropriate lysis buffer (e.g., TE buffer with SDS and proteinase K).[2][17]

  • Sonication:

    • Place the tube containing the cell suspension on ice.

    • Insert the sonicator probe into the suspension.

    • Apply short pulses (e.g., 3-4 cycles of 15 seconds on, 30 seconds off) to prevent overheating. The optimal power and duration should be empirically determined.[17]

    • Keep the sample on ice at all times during and between pulses.[18]

  • Incubation: Incubate the lysate at 55°C for 1-2 hours to further aid in lysis and protein digestion.[2]

  • This compound Extraction:

    • Add an equal volume of phenol:this compound:isoamyl alcohol (25:24:1) to the lysate.

    • Vortex vigorously for 20-30 seconds.

    • Centrifuge at ≥10,000 x g for 5 minutes at room temperature to separate the phases.[2]

    • Carefully transfer the upper aqueous phase to a new tube.

  • Downstream Processing: Proceed with ethanol precipitation of the nucleic acids from the aqueous phase.[2]

Protocol 2: Bead Beating for Difficult-to-Lyse Microbes (e.g., Yeast, Gram-positive bacteria)

This protocol uses mechanical disruption for robust cell lysis.

  • Preparation:

    • To a 2 mL screw-cap tube, add sterile glass or zirconia beads of mixed sizes.

    • Add your sample (e.g., a pellet from a 5 mL bacterial culture or a loopful of yeast).[19]

  • Lysis and Homogenization:

    • Add 500 µL of a suitable lysis buffer (e.g., a buffer containing SDS or a commercial lysis solution).

    • For fecal samples, a mixture of Phenol/chloroform, SDS, and a buffer can be used directly in the bead tube.[20]

    • Place the tubes in a bead beater and process at high speed for 30-60 seconds. For very tough cells, this can be repeated after a short cooling period on ice.[19]

  • Debris Removal: Centrifuge the tubes at ~10,000 x g for 5 minutes to pellet the beads and cell debris.[19]

  • This compound Extraction:

    • Carefully transfer the supernatant to a new microfuge tube.

    • Add an equal volume of phenol:this compound:isoamyl alcohol and proceed with the standard extraction protocol as described in Protocol 1, step 4.

  • Downstream Processing: Continue with nucleic acid precipitation.

Protocol 3: Enzymatic Lysis of Yeast Cells

This protocol is a gentler alternative for lysing yeast cells.

  • Spheroplast Formation:

    • Harvest up to 5 x 10^7 yeast cells by centrifugation.

    • Resuspend the pellet in 100 µL of a lytic enzyme digestion buffer (e.g., sorbitol buffer).

    • Add a suitable lytic enzyme such as Zymolyase or lyticase (e.g., 10 µL of lyticase per 100 µL of cell pellet).[21][22]

    • Incubate at 37°C for 30-60 minutes, or until spheroplasts are formed.[21][22]

  • Lysis of Spheroplasts:

    • Centrifuge the suspension to pellet the spheroplasts and discard the supernatant.

    • Add 100 µL of a suitable lysis buffer containing a detergent (e.g., SDS) and 10 µL of Proteinase K. Vortex to mix.[21]

    • Incubate at 56°C for 10-30 minutes.[21]

  • This compound Extraction: Proceed with the addition of phenol:this compound:isoamyl alcohol as described in Protocol 1, step 4.

  • Downstream Processing: Continue with nucleic acid precipitation.

Visualizations

TroubleshootingWorkflow Start Start: Low Nucleic Acid Yield CheckLysis Visual Check for Incomplete Lysis: - Tan-colored pellet? - Thick interphase? Start->CheckLysis IncompleteLysis Incomplete Lysis Suspected CheckLysis->IncompleteLysis Yes GoodLysis Lysis Appears Complete CheckLysis->GoodLysis No OptimizeHomogenization Optimize Homogenization: - Increase vortexing/agitation - Grind tissue samples thoroughly IncompleteLysis->OptimizeHomogenization IncreaseIncubation Increase Lysis Incubation Time / Temperature IncompleteLysis->IncreaseIncubation MechanicalLysis Add Mechanical Lysis Step: - Sonication - Bead Beating IncompleteLysis->MechanicalLysis ReduceSample Reduce Starting Material IncompleteLysis->ReduceSample CheckPhaseSep Check Phase Separation: - Clear layers? - Defined interphase? GoodLysis->CheckPhaseSep ReExtract Re-run Extraction with Optimized Lysis OptimizeHomogenization->ReExtract IncreaseIncubation->ReExtract MechanicalLysis->ReExtract ReduceSample->ReExtract PoorPhaseSep Poor Phase Separation CheckPhaseSep->PoorPhaseSep No GoodPhaseSep Good Phase Separation CheckPhaseSep->GoodPhaseSep Yes OptimizeMixing Optimize Mixing: - Vortex thoroughly after  this compound addition PoorPhaseSep->OptimizeMixing CheckCentrifuge Verify Centrifuge Speed and Time PoorPhaseSep->CheckCentrifuge CheckPurity Check Purity (A260/280) GoodPhaseSep->CheckPurity OptimizeMixing->ReExtract CheckCentrifuge->ReExtract LowPurity Low Purity CheckPurity->LowPurity No GoodPurity Purity OK. End. CheckPurity->GoodPurity Yes Repeatthis compound Repeat this compound Wash of Aqueous Phase LowPurity->Repeatthis compound CarefulPipetting Ensure Careful Pipetting of Aqueous Phase LowPurity->CarefulPipetting Repeatthis compound->ReExtract CarefulPipetting->ReExtract LysisMethodSelection Start Select Sample Type CulturedCells Cultured Mammalian Cells Start->CulturedCells Bacteria Bacteria Start->Bacteria YeastFungi Yeast / Fungi Start->YeastFungi Tissue Tissue Sample Start->Tissue DetergentLysis Standard Detergent Lysis (e.g., SDS, Triton X-100) CulturedCells->DetergentLysis GramStain Gram Stain? Bacteria->GramStain MechanicalBead Mechanical Lysis (Bead Beating) YeastFungi->MechanicalBead EnzymaticYeast Enzymatic Lysis (Lyticase/Zymolyase) YeastFungi->EnzymaticYeast MechanicalGrind Mechanical Lysis (Grinding/Homogenization) Tissue->MechanicalGrind Sonication Sonication (Optional Enhancement) DetergentLysis->Sonication Proceed Proceed to Phenol: This compound Extraction DetergentLysis->Proceed GramNeg Gram-negative GramStain->GramNeg Negative GramPos Gram-positive GramStain->GramPos Positive GramNeg->DetergentLysis GramPos->MechanicalBead Enzymatic Enzymatic Lysis (Lysozyme) GramPos->Enzymatic MechanicalBead->Proceed Enzymatic->Proceed EnzymaticYeast->Proceed MechanicalGrind->DetergentLysis Sonication->Proceed

References

Validation & Comparative

A Head-to-Head Battle: Phenol-Chloroform Extraction vs. Column-Based DNA Purification Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of DNA extraction method is a critical first step that can significantly impact the success of downstream applications. The two most common approaches, traditional phenol-chloroform extraction and modern column-based DNA purification kits, each present a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to help you make an informed decision for your specific research needs.

The selection of an appropriate DNA purification strategy depends on various factors, including the desired DNA quality and quantity, sample type, processing time, cost, and safety considerations. While phenol-chloroform extraction has long been a staple in molecular biology for its ability to yield high molecular weight DNA, the advent of column-based kits has offered a more streamlined, rapid, and safer alternative.

Performance Comparison: A Quantitative Overview

To provide a clear comparison, the following tables summarize quantitative data from various studies comparing phenol-chloroform extraction and column-based DNA purification kits across key performance metrics.

Table 1: Comparison of DNA Yield and Purity

ParameterPhenol-Chloroform ExtractionColumn-Based DNA Purification KitsSource(s)
DNA Yield (ng/µL) Generally higher, especially with large sample volumes. Can range from 100s to >1000 ng/µL depending on sample.Yields can be more variable and may be lower for some sample types. Typically ranges from 5.27 to 92.21 ng/µL from blood samples.[1][1][2]
A260/A280 Ratio Often within the acceptable range of 1.8-2.0, but can be prone to protein contamination if not performed carefully.Consistently high purity with ratios typically between 1.8 and 2.0.[1][1][3]
A260/A230 Ratio Can be lower, indicating potential contamination with phenol or other organic solvents.Generally higher and within the desired 2.0-2.2 range, indicating less contamination with salts or organic compounds.[3]
DNA Integrity Can yield high molecular weight DNA, crucial for applications like long-read sequencing.[4][5]The size of the purified DNA can be smaller (e.g., 20-50 kb), though sufficient for most standard applications like PCR.[6][4][5][6]

Table 2: Comparison of Efficiency, Cost, and Safety

ParameterPhenol-Chloroform ExtractionColumn-Based DNA Purification KitsSource(s)
Processing Time More time-consuming and labor-intensive, often taking several hours to a full day.[1][2]Significantly faster, with protocols that can be completed in under 30 minutes.[6][7][1][2][6][7]
Cost per Sample Generally more cost-effective, especially for large numbers of samples, with costs estimated as low as $0.39 per sample.[8][9]Higher cost per sample, with prices ranging from approximately $0.99 to $3.04 or more depending on the kit and supplier.[8][9][8][9]
Safety Involves the use of hazardous and toxic chemicals like phenol and chloroform, requiring a fume hood and special waste disposal.Utilizes non-toxic reagents, making it a much safer procedure that can be performed on a standard lab bench.[10][10]
Ease of Use Requires more technical skill and experience to achieve consistent and high-quality results.Simple and user-friendly protocols that are easy to follow, even for less experienced personnel.[10][10]

Experimental Protocols: A Detailed Look at the Methodologies

To understand the practical differences between these two methods, detailed experimental protocols are provided below.

Phenol-Chloroform Extraction Protocol (for High Molecular Weight DNA)

This protocol is adapted from standard molecular biology methods and is designed to isolate high molecular weight DNA.

Materials:

  • Lysis Buffer (e.g., 10 mM Tris-HCl, 100 mM EDTA, 0.5% SDS, pH 8.0)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Phenol:this compound:Isoamyl Alcohol (25:24:1)

  • This compound:Isoamyl Alcohol (24:1)

  • Isopropanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

  • Sample Lysis: Homogenize the sample and resuspend in Lysis Buffer. Add Proteinase K and incubate at 55°C for 1-3 hours or overnight with gentle rotation.

  • RNase Treatment: Add RNase A and incubate at 37°C for 30-60 minutes.

  • First Phenol-Chloroform Extraction: Add an equal volume of phenol:this compound:isoamyl alcohol. Mix gently by inverting the tube for 5-10 minutes to prevent shearing of the DNA.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at room temperature.

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase containing the DNA to a new tube. Avoid disturbing the protein interface.

  • Second this compound Extraction: Add an equal volume of this compound:isoamyl alcohol to the aqueous phase. Mix gently and centrifuge as before.

  • DNA Precipitation: Transfer the upper aqueous phase to a new tube and add 0.7 volumes of ice-cold isopropanol. Mix gently until the DNA precipitates.

  • DNA Pelleting: Spool the precipitated DNA using a sterile glass rod or pellet by centrifugation at 10,000 x g for 10 minutes.

  • Washing: Wash the DNA pellet twice with ice-cold 70% ethanol.

  • Drying and Resuspension: Air-dry the pellet briefly and resuspend in an appropriate volume of TE Buffer.

Column-Based DNA Purification Protocol (General Procedure)

This protocol outlines the general steps for a typical silica-based spin column DNA purification kit.

Materials:

  • Lysis Buffer (provided in the kit, typically containing chaotropic salts)

  • Binding Buffer (provided in the kit)

  • Wash Buffer 1 (provided in the kit)

  • Wash Buffer 2 (provided in the kit, usually requires addition of ethanol)

  • Elution Buffer (provided in the kit, e.g., 10 mM Tris-HCl, pH 8.5) or nuclease-free water

  • Spin Columns and Collection Tubes

Procedure:

  • Sample Lysis: Lyse the sample according to the kit's instructions. This may involve enzymatic digestion (e.g., with Proteinase K) in the provided Lysis Buffer.

  • Binding: Add Binding Buffer and ethanol to the lysate to promote DNA binding to the silica membrane.

  • Loading: Transfer the mixture to a spin column placed in a collection tube.

  • Centrifugation: Centrifuge for 1 minute at ≥10,000 x g. Discard the flow-through.

  • First Wash: Add Wash Buffer 1 to the column and centrifuge for 1 minute. Discard the flow-through.

  • Second Wash: Add Wash Buffer 2 to the column and centrifuge for 1 minute. Discard the flow-through.

  • Dry Spin: Centrifuge the empty column for 1-2 minutes to remove any residual ethanol.

  • Elution: Place the spin column in a clean microcentrifuge tube. Add Elution Buffer or nuclease-free water directly to the center of the silica membrane.

  • Incubation: Incubate at room temperature for 1-5 minutes.

  • Final Centrifugation: Centrifuge for 1 minute to elute the purified DNA.

Visualizing the Workflows

To further illustrate the procedural differences, the following diagrams outline the experimental workflows for both DNA purification methods.

PhenolChloroformWorkflow cluster_lysis Cell Lysis cluster_extraction Extraction cluster_precipitation Precipitation & Wash cluster_final Final Steps start Sample Homogenization lysis Lysis with Buffer & Proteinase K start->lysis rnase RNase A Treatment lysis->rnase phenol_this compound Add Phenol: This compound:Isoamyl Alcohol rnase->phenol_this compound centrifuge1 Centrifuge phenol_this compound->centrifuge1 aqueous_transfer1 Transfer Aqueous Phase centrifuge1->aqueous_transfer1 This compound Add this compound: Isoamyl Alcohol aqueous_transfer1->this compound centrifuge2 Centrifuge This compound->centrifuge2 aqueous_transfer2 Transfer Aqueous Phase centrifuge2->aqueous_transfer2 isopropanol Add Isopropanol aqueous_transfer2->isopropanol pellet Pellet DNA isopropanol->pellet wash1 Wash with 70% Ethanol pellet->wash1 wash2 Wash with 70% Ethanol wash1->wash2 dry Air Dry Pellet wash2->dry resuspend Resuspend in TE Buffer dry->resuspend end Purified DNA resuspend->end

Caption: Workflow of Phenol-Chloroform DNA Extraction.

ColumnBasedWorkflow cluster_prep Sample Preparation cluster_purification Column Purification cluster_elution Elution start Sample Lysis bind Add Binding Buffer & Ethanol start->bind load Load onto Spin Column bind->load centrifuge1 Centrifuge & Discard Flow-through load->centrifuge1 wash1 Add Wash Buffer 1 centrifuge1->wash1 centrifuge2 Centrifuge & Discard Flow-through wash1->centrifuge2 wash2 Add Wash Buffer 2 centrifuge2->wash2 centrifuge3 Centrifuge & Discard Flow-through wash2->centrifuge3 dry_spin Dry Spin centrifuge3->dry_spin elute Add Elution Buffer dry_spin->elute incubate Incubate elute->incubate centrifuge4 Centrifuge to Elute incubate->centrifuge4 end Purified DNA centrifuge4->end

Caption: Workflow of Column-Based DNA Purification.

Conclusion: Making the Right Choice

The decision between phenol-chloroform extraction and column-based DNA purification kits is not a one-size-fits-all scenario.

Phenol-chloroform extraction remains a valuable technique, particularly when the primary goal is to obtain high molecular weight DNA for applications such as long-read sequencing, or when budget constraints are a major consideration. However, the use of hazardous chemicals and the time-consuming, technique-dependent nature of the protocol are significant drawbacks.

Column-based DNA purification kits , on the other hand, offer a compelling combination of speed, safety, and ease of use, delivering high-purity DNA suitable for a wide range of downstream applications, including PCR, qPCR, and next-generation sequencing. While the cost per sample is higher, the time savings and consistency of results can often justify the expense, especially in high-throughput settings or for researchers who prioritize safety and convenience.

Ultimately, the optimal method will depend on the specific requirements of the experiment, the available resources, and the expertise of the laboratory personnel. By carefully considering the quantitative data and procedural differences outlined in this guide, researchers can select the DNA purification strategy that best aligns with their scientific objectives.

References

Navigating the Lipid Landscape: A Guide to Chloroform-Free Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and safe extraction of lipids from biological samples is a critical first step in understanding cellular processes, identifying disease biomarkers, and developing new therapeutics. For decades, chloroform-based methods, such as the Folch and Bligh-Dyer techniques, have been the gold standard. However, growing concerns over the toxicity and environmental impact of this compound have spurred the development of safer and more sustainable alternatives. This guide provides an objective comparison of prominent this compound-free lipid extraction methods, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate method for your research needs.

Performance Comparison of Lipid Extraction Methods

The choice of extraction method can significantly impact the yield and profile of recovered lipids. The following tables summarize quantitative data from various studies, comparing the performance of alternative methods to the traditional this compound-based Folch method.

Table 1: Total Lipid Recovery Comparison
Extraction MethodSample TypeTotal Lipid Yield/Recovery (relative to Folch or as % of dry weight)Reference
Folch (this compound:Methanol) Human LDLHigher than alternative methods[1][2]
Krill MealHighest yield compared to acetone, ethanol, ethyl acetate, isopropanol, isohexane, n-hexane[3]
MTBE:Methanol Human LDLSimilar to Bligh & Dyer, lower than Folch[1][2]
Mouse Tissues (Pancreas, Spleen, Brain, Plasma)Comparable to Folch for most lipid classes[4]
Hexane:Isopropanol Human LDLLowest total lipid yield[1][2]
Rat/Mouse BrainEfficient for nervous tissues[5]
Butanol:Methanol (BUME) Mouse Liver/IntestineFavored over Folch[4]
2-Methyltetrahydrofuran (2-MeTHF) Spent Coffee Grounds27.95 wt% (compared to 18.99 wt% for Hexane)[6]
Ethanol Krill MealSecond highest yield after this compound:Methanol[3]
Table 2: Lipid Class-Specific Recovery Comparison
Lipid ClassMTBE:MethanolHexane:IsopropanolButanol:Methanol (BUME)Key FindingsReference
Triacylglycerides (TAGs) Similar to FolchBest for apolar lipids Good recoveryHexane:Isopropanol is particularly suitable for non-polar lipids.[1][2][1][2][4]
Cholesteryl Esters (CEs) Similar to FolchBest for apolar lipids Good recovery[1][2][4]
Phosphatidylcholines (PCs) Similar to FolchLower than FolchGood recovery[1][2][4]
Phosphatidylinositols (PIs) Lower than FolchInappropriate for polar lipidsGood recoveryAlternative methods can show reduced recovery of certain polar lipids.[1][2]
Lysophosphatidylcholines (LPCs) Lower than FolchInappropriate for polar lipidsMore effective for polar lipids The BUME method shows enhanced extraction of polar lipids.[7][1][2][4][7]
Ceramides (Cer) Suitable for lactosyl ceramidesLower than FolchGood recoveryMTBE method shows good performance for specific sphingolipids.[1][2][1][2][4]
Free Fatty Acids (FFAs) Similar to FolchBest for apolar lipids Good recovery[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting extraction protocols. Below are detailed protocols for the widely used MTBE and Hexane:Isopropanol methods.

Methyl tert-Butyl Ether (MTBE) Method (Matyash et al.)

This method has gained popularity due to its efficiency and the advantage that the lipid-containing organic phase forms the upper layer, simplifying its collection.[8][9]

Materials:

  • Methanol (MeOH)

  • Methyl tert-butyl ether (MTBE)

  • Water (HPLC-grade)

  • Sample (e.g., 20 µL of plasma, or cell/tissue homogenate)

  • Glass tubes with Teflon-lined caps or microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • To the sample in a glass tube, add 1.5 mL of methanol and vortex thoroughly.

  • Add 5 mL of MTBE and incubate for 1 hour at room temperature on a shaker.

  • Induce phase separation by adding 1.25 mL of water.

  • Vortex for 1 minute and let the mixture stand for 10 minutes at room temperature.

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the upper organic phase, which contains the lipids.

  • The lower aqueous phase can be saved for analysis of polar metabolites.

Hexane:Isopropanol Method (Hara and Radin)

This method was developed as a less toxic alternative to this compound-based extractions, particularly for nervous tissues.[5]

Materials:

  • Hexane

  • Isopropanol (IPA)

  • Sample (e.g., tissue homogenate)

  • Homogenizer

  • Filter paper

  • Evaporator (e.g., rotary evaporator or nitrogen stream)

Protocol:

  • Homogenize the tissue sample with 18 volumes of a hexane:isopropanol (3:2, v/v) mixture for 1 minute.

  • Filter the homogenate.

  • Rinse the filter with 3 x 2 volumes of the hexane:isopropanol mixture.

  • Combine the filtrates.

  • Evaporate the solvent from the combined filtrate under a stream of nitrogen or using a rotary evaporator.

  • The dried lipid extract is then ready for downstream analysis.

Experimental Workflows

Visualizing the experimental workflow can aid in understanding the sequence of steps and the overall logic of the extraction process.

Lipid_Extraction_Workflows cluster_this compound This compound-Based Method (Folch) cluster_MTBE MTBE Method cluster_Hexane Hexane:Isopropanol Method Folch_Start 1. Homogenize Sample with this compound:Methanol Folch_Add_Salt 2. Add Salt Solution (e.g., 0.9% NaCl) Folch_Start->Folch_Add_Salt Folch_Vortex 3. Vortex & Centrifuge Folch_Add_Salt->Folch_Vortex Folch_Separate 4. Collect Lower (this compound) Phase Folch_Vortex->Folch_Separate Folch_Wash 5. Wash with Upper Phase (Methanol:Water) Folch_Separate->Folch_Wash Folch_Dry 6. Evaporate Solvent Folch_Wash->Folch_Dry Folch_End Lipid Extract Folch_Dry->Folch_End MTBE_Start 1. Add Methanol to Sample MTBE_Add_MTBE 2. Add MTBE MTBE_Start->MTBE_Add_MTBE MTBE_Incubate 3. Incubate MTBE_Add_MTBE->MTBE_Incubate MTBE_Add_Water 4. Add Water MTBE_Incubate->MTBE_Add_Water MTBE_Vortex 5. Vortex & Centrifuge MTBE_Add_Water->MTBE_Vortex MTBE_Separate 6. Collect Upper (MTBE) Phase MTBE_Vortex->MTBE_Separate MTBE_Dry 7. Evaporate Solvent MTBE_Separate->MTBE_Dry MTBE_End Lipid Extract MTBE_Dry->MTBE_End Hexane_Start 1. Homogenize Sample with Hexane:Isopropanol Hexane_Filter 2. Filter Hexane_Start->Hexane_Filter Hexane_Rinse 3. Rinse Filter Hexane_Filter->Hexane_Rinse Hexane_Combine 4. Combine Filtrates Hexane_Rinse->Hexane_Combine Hexane_Dry 5. Evaporate Solvent Hexane_Combine->Hexane_Dry Hexane_End Lipid Extract Hexane_Dry->Hexane_End

Caption: Experimental workflows for lipid extraction.

Safety and Environmental Considerations

A primary driver for seeking alternatives to this compound is its associated health and environmental risks. The following table provides a comparative overview of the safety profiles of the solvents discussed.

Table 3: Solvent Safety Comparison
SolventFlammabilityHealth HazardsEnvironmental Hazards
This compound Non-flammableSuspected carcinogen, toxic if inhaled, harmful if swallowed, causes skin and eye irritation, suspected of damaging fertility or the unborn child, causes damage to organs through prolonged exposure.[10][11][12][13]Harmful to aquatic life with long-lasting effects.[11]
Methyl tert-butyl ether (MTBE) Highly flammableCauses skin irritation.[14][15][16][17][18]May be harmful to aquatic life.
Hexane Highly flammableMay be fatal if swallowed and enters airways, causes skin irritation, may cause drowsiness or dizziness, suspected of damaging fertility, causes damage to organs through prolonged or repeated exposure.[19][20][21][22][23]Toxic to aquatic life with long-lasting effects.[23]
Isopropanol Highly flammableCauses serious eye irritation, may cause drowsiness or dizziness.[1][4][7][24][25]Generally considered to have a lower environmental impact than chlorinated solvents.
2-Methyltetrahydrofuran (2-MeTHF) Highly flammableHarmful if swallowed, causes skin irritation, causes serious eye damage.[26][27][28][29]Considered a "greener" solvent, derived from renewable resources.
Cyclopentyl methyl ether (CPME) Highly flammableHarmful if swallowed, causes skin irritation, causes serious eye irritation.[5][8][9][30][31]Considered a "greener" solvent with good recovery and recycling potential.

The Rise of Green Solvents

In addition to the established alternatives like MTBE and hexane:isopropanol, a new generation of "green solvents" is emerging. These solvents, often derived from renewable resources, aim to reduce the environmental footprint of chemical processes without compromising performance.

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass, 2-MeTHF has shown promising results in extracting lipids, with some studies reporting higher yields than hexane.[6] It is considered a more environmentally friendly alternative to both this compound and hexane.

  • Cyclopentyl Methyl Ether (CPME): CPME is another green solvent that is gaining traction. It is hydrophobic, stable under a range of conditions, and has a low potential for peroxide formation, making it a safer alternative to other ethers like diethyl ether and THF.[8]

While the adoption of these green solvents in routine lipidomics is still growing, they represent a significant step towards more sustainable laboratory practices.

Conclusion

The shift away from this compound for lipid extraction is well underway, with several viable alternatives offering improved safety and reduced environmental impact. The optimal choice of method depends on the specific research question, the lipid classes of interest, and the available instrumentation.

  • The MTBE method stands out as a robust and widely adopted alternative that provides comparable results to the Folch method for a broad range of lipids.

  • The Hexane:Isopropanol method is a valuable option, particularly for the targeted extraction of non-polar lipids from specific tissues like the brain.

  • Monophasic methods , such as the butanol:methanol (BUME) protocol, offer a simplified workflow and can be particularly effective for polar lipids.

  • Green solvents like 2-MeTHF and CPME represent the future of sustainable lipid extraction, and their use is expected to increase as more comparative data becomes available.

By carefully considering the performance data, protocols, and safety information presented in this guide, researchers can make informed decisions to optimize their lipid extraction workflows while prioritizing laboratory safety and environmental responsibility.

References

"comparing chloroform and dichloromethane as solvents in organic synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, yields, and purity. Among the halogenated hydrocarbons, chloroform (trichloromethane, CHCl₃) and dichloromethane (DCM, methylene chloride, CH₂Cl₂) are two of the most common and versatile solvents. Both are colorless, volatile liquids with a sweet odor, capable of dissolving a wide range of organic compounds. However, subtle differences in their physical properties, reactivity, and safety profiles often make one a more suitable choice over the other for specific applications. This guide provides a detailed comparison of this compound and dichloromethane, supported by physical data and example experimental contexts, to aid researchers in making informed solvent selections.

Physical and Chemical Properties: A Tabular Comparison

The selection of a solvent is often dictated by its physical properties. The following table summarizes the key quantitative data for this compound and dichloromethane for easy comparison.

PropertyThis compound (Trichloromethane)Dichloromethane (Methylene Chloride)Reference(s)
Chemical Formula CHCl₃CH₂Cl₂,
Molecular Weight 119.38 g/mol 84.93 g/mol ,
Boiling Point 61-62 °C~40-42 °C,,
Melting Point -63.5 °C-96.7 °C,
Density 1.489 g/mL1.3266 g/cm³,
Polarity (Relative) Less PolarMore Polar,
Solubility in Water ~0.8 g/100 mL at 20 °C~2 g/100 mL at 20 °C,
Vapor Pressure 25.9 kPa at 25 °C57.3 kPa at 25 °C,

Performance in Common Organic Synthesis Applications

Both this compound and dichloromethane are widely employed as reaction media, extraction solvents, and eluents in chromatography. Their inherent stability makes them suitable for a variety of organic reactions.

Liquid-Liquid Extractions: this compound is often favored for extractions due to its higher density and lower solubility in water, which can lead to cleaner phase separation. However, the significantly lower boiling point of dichloromethane makes it much easier and faster to remove from the extracted material, a considerable advantage in many laboratory workflows. While DCM is more soluble in water than this compound, which can lead to some loss of solvent, it is often considered the safer choice for extractions.

Chromatography: Both solvents are used in silica gel chromatography. The choice between them often depends on the desired polarity of the eluent system. Dichloromethane, being slightly more polar, can be a component of solvent systems for separating moderately polar compounds.

Reaction Medium: Dichloromethane is frequently used as a substitute for this compound in many organic chemistry labs. Its lower boiling point is advantageous for reactions that require mild conditions and for ease of product isolation. However, this compound's higher boiling point can be beneficial for reactions that require elevated temperatures.

A critical chemical difference is the acidity of the C-H bond. The proton in this compound is significantly more acidic than those in dichloromethane. In the presence of a strong base, this compound can be deprotonated to form the trichloromethyl anion, which can then generate dichlorocarbene. This reactivity is exploited in reactions like the Reimer-Tiemann reaction but makes this compound unsuitable for reactions involving strong bases where this side reaction is undesirable. Dichloromethane is generally more inert in the presence of strong bases.

Experimental Protocols: Examples in Organic Synthesis

The following are examples of experimental procedures where chlorinated solvents are commonly used.

Example 1: Bromination Reaction in this compound
  • Reaction: The bromination of an alkene or a ketone.

  • Procedure Excerpt: To a solution of the starting material (e.g., 0.27 mol) in this compound (1 L) at 10-15 °C, a solution of bromine (0.31 mol) in this compound (100 mL) is added dropwise. The reaction is then stirred for a specified period.

  • Solvent Rationale: this compound is used here as it is a good solvent for both the organic starting material and the bromine, and it is relatively inert under these reaction conditions.

Example 2: Manganese Dioxide Oxidation in this compound
  • Reaction: The oxidation of an alcohol to a ketone or aldehyde.

  • Procedure Excerpt: To a solution of the alcohol (e.g., 371.5 mmol) in this compound (200 mL), manganese dioxide (3.715 mol) is added. The reaction mixture is stirred at 60 °C for 12 hours.

  • Solvent Rationale: this compound's boiling point of ~61°C allows the reaction to be heated to 60°C to facilitate the oxidation. Dichloromethane, with its lower boiling point, would require the reaction to be run under pressure to achieve the same temperature.

Visualization of Solvent Selection and Properties

The choice of a solvent in organic synthesis is a multifactorial decision. The following diagrams illustrate the logical workflow for solvent selection and the interplay of solvent properties.

SolventSelectionWorkflow A Define Reaction Requirements (Reactants, Products, Conditions) B Solubility Check: Are all reactants soluble? A->B C Reactivity Check: Is the solvent inert under reaction conditions? B->C Yes H Re-evaluate / Choose Alternative B->H No D Thermal Stability Check: Is the boiling point compatible with the reaction temperature? C->D Yes C->H No E Work-up & Purification: How easily can the solvent be removed? Is it suitable for extraction/chromatography? D->E Yes D->H No F Safety & Environmental Check: Toxicity, flammability, environmental impact E->F Proceed E->H Difficult G Select Optimal Solvent F->G Acceptable F->H Unacceptable H->B

Caption: A workflow diagram for selecting a suitable solvent in organic synthesis.

SolventProperties cluster_properties Solvent Properties cluster_applications Application Suitability BoilingPoint Boiling Point ReactionTemp Reaction Temperature Control BoilingPoint->ReactionTemp Polarity Polarity Solubilization Solubilization of Reagents Polarity->Solubilization Extraction Extraction Efficiency Polarity->Extraction Density Density Density->Extraction Reactivity Chemical Reactivity ReactionCompatibility Compatibility with Reagents Reactivity->ReactionCompatibility Volatility Volatility (Vapor Pressure) ProductIsolation Ease of Product Isolation Volatility->ProductIsolation

Caption: Relationship between solvent properties and their application suitability.

Safety and Environmental Considerations

Both this compound and dichloromethane are halogenated hydrocarbons and require careful handling.

  • Toxicity: this compound is more toxic than dichloromethane and is a suspected human carcinogen. Inhalation of this compound can depress the central nervous system, and chronic exposure may damage the liver and kidneys. Dichloromethane is the least toxic of the C1 chlorohydrocarbons, but it is also a suspected carcinogen and can cause drowsiness and respiratory tract irritation upon inhalation.

  • Chemical Stability and Hazards: this compound can slowly react with oxygen in the presence of light to form phosgene, an extremely toxic gas. For this reason, commercial this compound is often stabilized with a small amount of ethanol. Dichloromethane is less prone to forming phosgene.

  • Environmental Impact: this compound has a greater environmental impact, contributing to the destruction of the ozone layer. While about 90% of environmental this compound is from natural origins, anthropogenic sources are also significant. Dichloromethane also has environmental concerns, but it is considered slightly "greener" than this compound. New restrictions on the use of DCM are being implemented to minimize risks to human and environmental health.

Conclusion

Dichloromethane is often the preferred solvent in modern organic synthesis due to its lower boiling point, which simplifies product isolation, and its lower toxicity and environmental impact compared to this compound. It serves as a versatile and relatively inert solvent for a wide array of reactions.

However, this compound remains a valuable solvent for specific applications. Its higher density and lower water solubility can be advantageous in certain extraction protocols, and its higher boiling point is useful for reactions requiring elevated temperatures. Furthermore, its unique reactivity in the presence of strong bases allows it to serve as a reagent for generating dichlorocarbene, a role that dichloromethane cannot fulfill.

Ultimately, the choice between this compound and dichloromethane depends on a careful evaluation of the specific requirements of the reaction, including temperature, reagent compatibility, work-up procedures, and safety considerations.

A Comparative Guide to Nucleic Acid Extraction: The Role of Chloroform and Isoamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isolation of high-quality nucleic acids is a critical first step for a multitude of downstream applications, from PCR and sequencing to cloning and genotyping. The choice of extraction method can significantly impact the yield, purity, and integrity of the recovered DNA or RNA, thereby influencing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the traditional chloroform:isoamyl alcohol method with modern alternatives, supported by experimental data and detailed protocols.

The Enduring Utility of this compound and Isoamyl Alcohol

The combination of phenol, this compound, and isoamyl alcohol (often in a 25:24:1 ratio) has been a stalwart of molecular biology for decades. This method relies on liquid-liquid extraction to separate nucleic acids from proteins and lipids.

Mechanism of Action:

  • This compound: As a non-polar solvent, this compound is highly effective at denaturing proteins and dissolving lipids.[1][2] When mixed with an aqueous cell lysate, it helps to create a distinct organic phase, into which these cellular contaminants are partitioned.[1][3] The higher density of this compound also aids in a sharper separation of the organic and aqueous phases during centrifugation.[3]

  • Isoamyl Alcohol: This component serves primarily as an anti-foaming agent, preventing the formation of an emulsion between the aqueous and organic phases during the vigorous mixing steps.[4][5] This leads to a more stable and well-defined interphase, which is the layer of precipitated proteins that forms between the two liquid phases, thus minimizing contamination of the aqueous phase containing the nucleic acids.[5][6] Some evidence also suggests that isoamyl alcohol can help to deactivate RNases.[7]

Performance Comparison of Extraction Methodologies

The efficacy of a nucleic acid extraction method is typically assessed by the yield and purity of the isolated nucleic acids. The following tables summarize quantitative data from various studies, comparing the performance of the phenol:this compound:isoamyl alcohol (P:C:I) method with two common alternatives: silica spin columns and magnetic beads.

Table 1: Comparison of DNA Yield (ng/µL) Across Different Extraction Methods

Sample TypePhenol:this compound:Isoamyl AlcoholSilica Spin ColumnMagnetic Beads
Human Blood~308[8]~18 (Salting-out, similar principle)[8]~173.50[7]
Human Saliva~64[8]~38 (Salting-out)[8]-
Plant Tissue (Scots Pine)371.75[7]230.75[7]206.25[7]
Plant Tissue (Oak)352.00[7]222.25[7]201.75[7]
Bean SproutsLower than magnetic beads[9]-Higher than SDS method[9]

Table 2: Comparison of DNA Purity (A260/A280 Ratio) Across Different Extraction Methods

Sample TypePhenol:this compound:Isoamyl AlcoholSilica Spin ColumnMagnetic Beads
Human Blood~1.89[8]~1.82 (Salting-out)[8]-
Human Saliva~1.87[8]~1.75 (Salting-out)[8]-
Bean Sprouts--~2.01[9]
Plant Material1.69 - 2.01[10]--
General "Pure" DNA~1.8[11]~1.8[11]~1.8[11]

Table 3: Comparison of DNA Purity (A260/230 Ratio) Across Different Extraction Methods

Sample TypePhenol:this compound:Isoamyl AlcoholSilica Spin ColumnMagnetic Beads
Plant Material1.97 - 2.24[10]--
Bean Sprouts--~1.96[9]
General "Pure" DNA2.0 - 2.2[11]2.0 - 2.2[11]2.0 - 2.2[11]

Experimental Protocols

Phenol:this compound:Isoamyl Alcohol DNA Extraction

This protocol is a generalized procedure and may require optimization for specific sample types.

Materials:

  • Cell or tissue sample

  • Lysis Buffer (e.g., TE buffer with SDS and proteinase K)

  • Phenol:this compound:isoamyl alcohol (25:24:1, pH 8.0)

  • This compound:isoamyl alcohol (24:1)

  • 3 M Sodium Acetate

  • 100% Ethanol (ice-cold)

  • 70% Ethanol

  • TE buffer or nuclease-free water

Procedure:

  • Sample Lysis: Homogenize the sample in Lysis Buffer and incubate to ensure complete cell lysis.[12]

  • Organic Extraction: Add an equal volume of phenol:this compound:isoamyl alcohol to the lysate. Vortex vigorously for 30 seconds and centrifuge at >12,000 x g for 5 minutes at room temperature.[7][12]

  • Phase Separation: Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase and the lower organic phase.[12]

  • Second Extraction: Add an equal volume of this compound:isoamyl alcohol to the aqueous phase. Vortex and centrifuge as in step 2.[13]

  • DNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 1/10th volume of 3 M Sodium Acetate and 2-2.5 volumes of ice-cold 100% ethanol. Mix gently by inversion until a DNA precipitate is visible.[13]

  • Pelleting: Centrifuge at >12,000 x g for 10-20 minutes at 4°C to pellet the DNA.

  • Washing: Carefully discard the supernatant. Wash the DNA pellet with 70% ethanol and centrifuge again.[12]

  • Drying and Resuspension: Remove the 70% ethanol and air-dry the pellet. Resuspend the DNA in an appropriate volume of TE buffer or nuclease-free water.[12]

Silica Spin Column DNA Extraction

This method utilizes the ability of DNA to bind to a silica membrane in the presence of high salt concentrations.

Materials:

  • Cell or tissue lysate

  • Binding Buffer (containing a chaotropic salt)

  • Wash Buffer (containing ethanol)

  • Elution Buffer (e.g., TE buffer or water)

  • Silica spin column and collection tubes

Procedure:

  • Lysis: Lyse the cells or tissue using an appropriate buffer.

  • Binding: Add Binding Buffer to the lysate and mix. Apply the mixture to the silica spin column and centrifuge. The DNA will bind to the silica membrane.[6]

  • Washing: Discard the flow-through and wash the membrane by adding Wash Buffer and centrifuging. Repeat this step.[6]

  • Drying: Centrifuge the empty column to remove any residual ethanol.

  • Elution: Place the column in a clean collection tube. Add Elution Buffer directly to the center of the membrane and incubate for a few minutes. Centrifuge to elute the purified DNA.[6]

Magnetic Bead-Based DNA Extraction

This technique employs magnetic beads with a surface chemistry that reversibly binds DNA.

Materials:

  • Cell or tissue lysate

  • Magnetic beads

  • Binding Buffer

  • Wash Buffers

  • Elution Buffer

  • Magnetic stand

Procedure:

  • Lysis: Lyse the sample to release the nucleic acids.

  • Binding: Add the magnetic beads and Binding Buffer to the lysate. The DNA will bind to the surface of the beads.[14]

  • Separation: Place the tube on a magnetic stand. The beads will be pulled to the side of the tube, allowing for the removal of the supernatant.[3]

  • Washing: Remove the tube from the magnetic stand, add Wash Buffer, and resuspend the beads. Place the tube back on the magnetic stand and remove the supernatant. Repeat as necessary.[1]

  • Elution: Resuspend the beads in Elution Buffer. The DNA will be released from the beads. Place the tube on the magnetic stand and carefully transfer the eluate containing the purified DNA to a new tube.[14]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the discussed nucleic acid extraction methods.

Chloroform_Isoamyl_Alcohol_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_precipitation Precipitation & Wash cluster_end Final Product start Cell/Tissue Sample lysis Lysis start->lysis add_pci Add Phenol: This compound: Isoamyl Alcohol lysis->add_pci vortex Vortex add_pci->vortex centrifuge1 Centrifuge vortex->centrifuge1 transfer_aq Transfer Aqueous Phase centrifuge1->transfer_aq add_ci Add this compound: Isoamyl Alcohol transfer_aq->add_ci centrifuge2 Centrifuge add_ci->centrifuge2 precipitate Precipitate with Ethanol & Salt centrifuge2->precipitate pellet Pellet DNA precipitate->pellet wash Wash Pellet pellet->wash end Pure DNA wash->end

Caption: Workflow for DNA extraction using the this compound:Isoamyl Alcohol method.

Comparative_Workflows cluster_pci Phenol:this compound:Isoamyl Alcohol cluster_silica Silica Spin Column cluster_beads Magnetic Beads pci_lysis Lysis pci_extract Organic Extraction pci_lysis->pci_extract pci_precipitate Precipitation pci_extract->pci_precipitate end Purified Nucleic Acid pci_precipitate->end silica_lysis Lysis silica_bind Bind to Column silica_lysis->silica_bind silica_wash Wash silica_bind->silica_wash silica_elute Elute silica_wash->silica_elute silica_elute->end beads_lysis Lysis beads_bind Bind to Beads beads_lysis->beads_bind beads_wash Magnetic Wash beads_bind->beads_wash beads_elute Elute beads_wash->beads_elute beads_elute->end start Sample start->pci_lysis start->silica_lysis start->beads_lysis

Caption: High-level comparison of nucleic acid extraction workflows.

Conclusion

The this compound:isoamyl alcohol method, while effective and inexpensive, involves the use of hazardous organic solvents and can be more time-consuming and prone to user error than modern alternatives.[2][9] Silica spin columns and magnetic beads offer safer, faster, and often more easily automated workflows, with performance that is comparable or, in some cases, superior to the traditional method, particularly in terms of purity.[2][9][15] The choice of the optimal nucleic acid extraction method will ultimately depend on the specific requirements of the downstream application, sample type, desired throughput, and available resources. For applications requiring the highest purity and where automation is a priority, magnetic bead-based methods are an excellent choice. Silica spin columns provide a good balance of speed, purity, and ease of use for a wide range of applications. The traditional this compound:isoamyl alcohol method remains a viable option, especially in resource-limited settings or for specific sample types where it has been shown to yield superior results.

References

A Comparative Guide to Validating DNA Purity from Phenol-Chloroform Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining pure DNA is a critical first step for reliable downstream applications. The classic phenol-chloroform method remains a widely used technique for DNA extraction due to its cost-effectiveness and ability to yield high molecular weight DNA.[1][2] However, meticulous validation of DNA purity is paramount to avoid confounding results in sensitive assays like PCR, sequencing, and cloning.[3][4] This guide provides an objective comparison of methods to validate DNA purity following phenol-chloroform extraction, supported by experimental data and detailed protocols.

Comparison of DNA Purity Validation Methods

The purity of a DNA sample is most commonly assessed by spectrophotometry, which measures the ratio of absorbance at different wavelengths. The A260/A280 ratio is a key indicator of protein contamination, while the A260/A230 ratio reflects the presence of organic contaminants like phenol and salts.[5][6] Fluorometric quantification and agarose gel electrophoresis provide alternative and complementary assessments of DNA quantity and integrity.

Validation Method Principle Ideal Value/Observation for Pure DNA Indication of Contamination Advantages Disadvantages
UV-Vis Spectrophotometry (A260/A280) Measures the ratio of absorbance at 260 nm (nucleic acids) to 280 nm (proteins).~1.8[5][7]A ratio < 1.8 indicates protein contamination. A ratio > 2.0 may suggest RNA contamination.[5][8]Quick, requires small sample volume.Cannot distinguish between DNA and RNA.[9] Sensitive to pH changes.[5][6]
UV-Vis Spectrophotometry (A260/A230) Measures the ratio of absorbance at 260 nm (nucleic acids) to 230 nm (organic compounds and salts).2.0 - 2.2[5][8]A ratio < 2.0 suggests contamination with phenol, guanidine, or carbohydrates.[5][6]Sensitive to common contaminants from extraction.Can be affected by the buffer composition.
Agarose Gel Electrophoresis Separates DNA fragments by size through an agarose matrix.A single, high-molecular-weight band.Smearing indicates DNA degradation. Multiple bands may indicate RNA contamination or fragmented DNA.[10][11]Provides information on DNA integrity and size.[10]Less quantitative for concentration. Time-consuming.
Fluorometric Quantification Uses fluorescent dyes that specifically bind to double-stranded DNA (dsDNA).Linear increase in fluorescence proportional to DNA concentration.N/AHighly specific to dsDNA, not affected by RNA contamination.[9][12] More sensitive than spectrophotometry.[9]Requires specific instrumentation and reagents.

Performance of Phenol-Chloroform Extraction vs. Commercial Kits

Phenol-chloroform extraction is often compared to commercial, typically silica column-based, kits. While the classic method can be more time-consuming and involves hazardous materials, it can yield high-purity DNA suitable for various molecular analyses.[13][14] Commercial kits offer speed and ease of use, but may result in lower yields or DNA degradation over long-term storage in some cases.[13][14]

Extraction Method Average A260/A280 Ratio Average A260/A230 Ratio DNA Yield Reference
Phenol-Chloroform1.8 - 2.02.0 - 2.2Can be higher than kits, but is sample dependent.[10][13][15]
Commercial Kit (Silica Column)1.8 - 2.0Often lower than phenol-chloroform, can be variable.Generally lower yields compared to phenol-chloroform.[13][15]

Note: The performance of both methods can vary significantly based on the sample type, starting material quality, and operator technique.

Experimental Protocols

Protocol 1: DNA Purity Assessment by UV-Vis Spectrophotometry
  • Blank Measurement: Blank the spectrophotometer with the same buffer used to resuspend the DNA (e.g., TE buffer).

  • Sample Measurement: Place 1-2 µL of the DNA sample onto the pedestal of the spectrophotometer and initiate the measurement.

  • Data Analysis: Record the A260/A280 and A260/A230 ratios.

    • An A260/A280 ratio of ~1.8 is considered pure.[5][7]

    • An A260/A230 ratio between 2.0 and 2.2 is considered pure.[5][8]

Protocol 2: DNA Integrity Assessment by Agarose Gel Electrophoresis
  • Gel Preparation: Prepare a 0.8-1.0% agarose gel in 1x TAE or TBE buffer containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Sample Loading: Mix a small amount of the DNA sample with loading dye and load it into a well of the agarose gel. Include a DNA ladder in an adjacent well to estimate the size of the DNA.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA bands under UV transillumination.[10][11] High-quality genomic DNA should appear as a single, sharp band of high molecular weight.

Protocol 3: DNA Quantification by Fluorometry
  • Reagent Preparation: Prepare the fluorescent DNA-binding dye solution according to the manufacturer's instructions.

  • Standard Curve: Prepare a series of DNA standards of known concentrations.

  • Sample and Standard Measurement: Add the DNA samples and standards to the dye solution in separate tubes or wells of a microplate.

  • Fluorescence Reading: Measure the fluorescence of the samples and standards using a fluorometer.

  • Concentration Calculation: Determine the concentration of the DNA samples by comparing their fluorescence readings to the standard curve.[9]

Visualizing the Workflow

The following diagrams illustrate the key workflows for DNA purity validation.

G cluster_extraction Phenol-Chloroform Extraction cluster_validation DNA Purity Validation start Sample Lysis pc_extraction Phenol:Chloroform Extraction start->pc_extraction phase_sep Phase Separation (Centrifugation) pc_extraction->phase_sep aqueous_collection Aqueous Phase Collection phase_sep->aqueous_collection precipitation Ethanol Precipitation aqueous_collection->precipitation wash 70% Ethanol Wash precipitation->wash resuspend Resuspend DNA in Buffer wash->resuspend spectrophotometry UV-Vis Spectrophotometry (A260/280 & A260/230) resuspend->spectrophotometry Purity Ratios gel Agarose Gel Electrophoresis resuspend->gel Integrity & Size fluorometry Fluorometric Quantification resuspend->fluorometry Specific Concentration

Caption: Workflow from Phenol-Chloroform Extraction to DNA Purity Validation.

G cluster_spectro Spectrophotometry cluster_gel Agarose Gel Electrophoresis cluster_fluoro Fluorometry start Purified DNA Sample blank Blank Spectrophotometer start->blank load Load Sample onto Gel start->load prepare Prepare Dye & Standards start->prepare measure Measure Sample Absorbance blank->measure analyze_ratios Analyze A260/280 & A260/230 Ratios measure->analyze_ratios run Run Electrophoresis load->run visualize Visualize Bands (UV) run->visualize read Read Fluorescence prepare->read calculate Calculate Concentration read->calculate

Caption: Experimental Workflows for Key DNA Purity Validation Methods.

References

Chloroform-Based Lipid Extraction: A Comparative Guide to Efficiency and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For decades, chloroform-methanol mixtures have been the gold standard for extracting lipids from a wide range of biological samples. The Folch and Bligh & Dyer methods, both reliant on this compound, are lauded for their ability to efficiently extract a broad spectrum of lipid classes. However, growing concerns over the toxicity of this compound and the desire for more streamlined protocols have spurred the development of alternative solvent systems. This guide provides a comprehensive comparison of this compound-based extraction methods with popular alternatives, supported by experimental data, to assist researchers in selecting the optimal method for their specific lipid analysis needs.

Comparative Efficiency of Lipid Extraction Methods

The choice of solvent system significantly impacts the yield and composition of the extracted lipidome. While this compound-based methods are highly effective for a wide array of lipids, alternative methods can offer advantages in terms of safety, simplicity, or selectivity for particular lipid classes. The following table summarizes quantitative data on the extraction efficiency of various methods for different lipid classes.

Lipid ClassFolch (this compound/Methanol)Bligh & Dyer (this compound/Methanol)Acidified Bligh & DyerMTBE/MethanolHexane/Isopropanol
Total Lipids HighHigh (lower than Folch for high-fat samples)HighHighModerate to Low[1]
Triacylglycerols (TAGs) HighHighHighHighHigh
Cholesterol Esters (CEs) HighHighHighHighHigh
Phosphatidylcholines (PCs) HighHighHighHighModerate
Sphingomyelins (SMs) ModerateModerateHighHighLow
Phosphatidylethanolamines (PEs) HighHighHighHighModerate
Phosphatidylinositols (PIs) HighLowModerateModerateLow
Ceramides (Cer) ModerateLowModerateHighHigh
Lysophosphatidylcholines (LPCs) LowLowHighModerateLow
Cholesterol Sulfates (CSs) LowLowHighLowLow

Note: "High," "Moderate," and "Low" are relative terms based on the compiled experimental data. The actual extraction efficiency can vary depending on the specific sample matrix and experimental conditions. The Folch method and acidified Bligh & Dyer method generally show a higher yield of total lipids.[1] For apolar lipids like triacylglycerols and cholesterol esters, the hexane-isopropanol method is also highly effective.[2][3] The methanol/MTBE method is particularly suitable for extracting sphingolipids like ceramides.[2][3]

Experimental Protocols

Detailed and consistent execution of extraction protocols is critical for reproducible and accurate lipid analysis. Below are the detailed methodologies for the key lipid extraction techniques discussed.

Folch Method (this compound/Methanol)

This method is considered a gold standard for exhaustive lipid extraction from tissues.[1]

Materials:

  • This compound

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl solution)

  • Homogenizer

  • Centrifuge

  • Separatory funnel or centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenize the tissue sample (e.g., 1 g) in 20 volumes of a 2:1 (v/v) this compound:methanol mixture (i.e., 20 mL).

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Filter the homogenate to remove solid particles.

  • Add 0.2 volumes of 0.9% NaCl solution to the filtrate (i.e., 4 mL for 20 mL of filtrate).

  • Mix vigorously and centrifuge at low speed to separate the phases.

  • The lower phase, containing the lipids, is carefully collected. The upper phase contains non-lipid contaminants.

  • The collected lower phase is washed with a small volume of a "synthetic upper phase" (prepared by mixing this compound, methanol, and 0.9% NaCl in the same proportions used in the extraction) to remove any remaining non-lipid contaminants.

  • The final lipid-containing this compound phase is dried under a stream of nitrogen or using a rotary evaporator.

Bligh & Dyer Method (this compound/Methanol)

A rapid and widely used method, particularly suitable for samples with high water content.[4]

Materials:

  • This compound

  • Methanol

  • Distilled water

  • Vortex mixer

  • Centrifuge

Procedure:

  • For a 1 g sample (assuming ~80% water content), add 3 mL of a 1:2 (v/v) this compound:methanol mixture.

  • Vortex thoroughly for 2 minutes to form a single-phase solution.

  • Add 1 mL of this compound and vortex for 30 seconds.

  • Add 1 mL of distilled water and vortex for 30 seconds.

  • Centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to separate the mixture into two phases.

  • The lower this compound layer contains the lipids. The upper aqueous layer contains the non-lipid components.

  • Carefully remove the lower this compound layer using a Pasteur pipette.

  • The solvent is then evaporated under a stream of nitrogen to yield the lipid extract.

Methyl-tert-butyl ether (MTBE) Method

A safer alternative to this compound-based methods that offers comparable or, in some cases, superior extraction for certain lipid classes.[5]

Materials:

  • Methyl-tert-butyl ether (MTBE)

  • Methanol

  • Water

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the sample (e.g., 100 µL of plasma), add 1.5 mL of methanol.

  • Add 5 mL of MTBE.

  • Vortex the mixture and incubate at room temperature with shaking for 1 hour.

  • Induce phase separation by adding 1.25 mL of water.

  • Vortex briefly and centrifuge at 1000 x g for 10 minutes.

  • Two phases will form: the upper organic phase containing the lipids and the lower aqueous phase.

  • Carefully collect the upper MTBE layer.

  • The solvent is evaporated under a stream of nitrogen.

Visualization of Extraction Workflows

The following diagrams illustrate the key steps and differences between the this compound-based Folch/Bligh & Dyer methods and the MTBE extraction method.

G Lipid Extraction Workflow Comparison cluster_this compound This compound-Based Methods (Folch/Bligh & Dyer) cluster_mtbe MTBE Method start_this compound Sample Homogenization in this compound/Methanol add_salt Add Salt Solution (Folch) or Water (B&D) start_this compound->add_salt phase_sep_this compound Phase Separation (Centrifugation) add_salt->phase_sep_this compound collect_lower Collect Lower (this compound) Phase phase_sep_this compound->collect_lower dry_this compound Evaporate Solvent collect_lower->dry_this compound lipids_this compound Lipid Extract dry_this compound->lipids_this compound start_mtbe Sample in Methanol add_mtbe Add MTBE start_mtbe->add_mtbe incubate Incubate & Shake add_mtbe->incubate add_water_mtbe Add Water incubate->add_water_mtbe phase_sep_mtbe Phase Separation (Centrifugation) add_water_mtbe->phase_sep_mtbe collect_upper Collect Upper (MTBE) Phase phase_sep_mtbe->collect_upper dry_mtbe Evaporate Solvent collect_upper->dry_mtbe lipids_mtbe Lipid Extract dry_mtbe->lipids_mtbe

Caption: Comparison of this compound-based and MTBE lipid extraction workflows.

A key practical difference highlighted in the workflow is the position of the lipid-containing organic phase. In this compound-based methods, the denser this compound layer is at the bottom, which can pose a risk of contamination from the upper aqueous phase or the protein interface during collection.[5] In contrast, the less dense MTBE forms the upper layer, simplifying its aspiration and reducing the chances of contamination.[5]

Signaling Pathway and Logical Relationships

The selection of an appropriate lipid extraction method is a critical first step in many research pipelines, influencing downstream analyses and biological interpretations. The following diagram illustrates the logical relationship between the choice of extraction method and its impact on the study of a hypothetical signaling pathway involving different lipid classes.

G Impact of Extraction Method on Signaling Pathway Analysis cluster_extraction Lipid Extraction Method cluster_pathway Hypothetical Signaling Pathway folch Folch (Broad Spectrum) pi_activation PI Signaling (e.g., PI3K/Akt) folch->pi_activation Optimal for PI mtbe MTBE (Sphingolipid-Rich) cer_production Ceramide Production mtbe->cer_production Optimal for Cer hexane_iso Hexane/Isopropanol (Apolar-Rich) tag_storage TAG Storage Modulation hexane_iso->tag_storage Optimal for TAG receptor Receptor Activation receptor->pi_activation receptor->cer_production pi_activation->tag_storage cellular_response Cellular Response cer_production->cellular_response tag_storage->cellular_response

Caption: Logical relationship between extraction method and signaling pathway analysis.

This diagram illustrates that the choice of extraction method can selectively enrich for certain lipid classes, thereby influencing the ability to accurately study specific branches of a signaling pathway. For instance, a study focused on PI3K/Akt signaling would benefit from the Folch method due to its high recovery of phosphatidylinositols, while research centered on ceramide-mediated apoptosis would be better served by the MTBE method.

References

Navigating the Post-Phenol Era: A Comparative Guide to Safer DNA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the phenol-chloroform method has been a stalwart of molecular biology, reliably delivering high-quality DNA. However, mounting safety and environmental concerns over the use of these hazardous organic solvents have spurred the development of a new generation of phenol-free DNA extraction techniques. This guide provides a comprehensive comparison of these modern alternatives, offering researchers, scientists, and drug development professionals the data and protocols needed to select the optimal method for their specific needs.

Performance Comparison: Yield, Purity, and Integrity

The efficacy of a DNA extraction method is ultimately judged by the quality and quantity of the resulting DNA. The following tables summarize experimental data from various studies, comparing key performance indicators of popular phenol-free methods against each other and the traditional phenol-chloroform technique.

Table 1: Comparison of DNA Yield and Purity from Blood Samples

Method/KitSample TypeDNA Yield (µg/mL of blood)DNA Purity (A260/A280)DNA Purity (A260/A230)
Phenol-Chloroform Human Whole Blood~30[1]1.81[2]Data not consistently available
Salting Out Human Whole Blood~10 - 30+[1][3]1.8 - 1.9[3]~2.04 (may indicate some RNA)[3]
QIAGEN DNeasy Blood & Tissue Kit Animal BloodYield varies by tissue/blood~1.93[3]~1.36[3]
Invitrogen ChargeSwitch gDNA Kit Not specifiedYields up to 12 µg per prep[4]Data not specifiedData not specified
Promega ReliaPrep Blood gDNA Miniprep Human UrineData not specifiedAcceptable ratios reported[5]Data not specified

Table 2: Comparison of Commercial Kits for Diverse Sample Types

KitSample TypeDNA YieldDNA Purity (A260/A280)DNA Purity (A260/A230)
QIAGEN DNeasy Blood & Tissue Vertebrate TissueHighGood (1.6 - 2.1)[2]Data not specified
Macherey Nucleospin Soil Human StoolHigh>1.5[6]Variable
Macherey Nucleospin Tissue Human StoolHigh>1.5[6]High (>1.75)[6]
QIAamp PowerFecal Pro DNA Kit Human StoolHigh>1.5[6]Variable
MagnaPure LC DNA Isolation Kit III Human StoolLow>1.5[6]<1.75[6]
JetQuick Genomic DNA Purification Kit Vertebrate TissueHighGood (1.6 - 2.1)[2]Data not specified

Key Phenol-Free DNA Extraction Methodologies

The alternatives to phenol-chloroform extraction primarily fall into three categories: salting out, silica-based spin columns, and magnetic beads. Each method employs a different principle to separate DNA from cellular contaminants.

Salting Out Method

This non-toxic method relies on the principle that proteins and other contaminants are less soluble in high salt concentrations than DNA.[7] Following cell lysis, a saturated salt solution, such as sodium chloride, is added, causing proteins to precipitate.[7][8] The DNA, which remains in solution, can then be recovered by alcohol precipitation. This method is cost-effective and can yield high molecular weight DNA.[7][8]

Silica-Based Spin Columns

Commercial kits utilizing silica spin columns are a popular and rapid alternative. The underlying principle is that in the presence of high concentrations of chaotropic salts, DNA will selectively bind to a silica membrane.[9] Cellular lysates are passed through the column, and the DNA binds to the silica. Subsequent washing steps remove contaminants, and a final elution with a low-salt buffer or water releases the purified DNA.

Magnetic Beads

This method utilizes paramagnetic beads coated with a substance that can reversibly bind DNA.[10] After cell lysis, the magnetic beads are added to the lysate, and the DNA binds to their surface.[10] An external magnet is then used to immobilize the beads while the contaminants are washed away.[10] Finally, the DNA is eluted from the beads. This method is highly amenable to automation and minimizes the physical shearing of DNA.[9][10]

Experimental Workflows and Logical Relationships

To provide a clearer understanding of these methodologies, the following diagrams illustrate the key steps and decision-making processes involved in phenol-free DNA extraction.

experimental_workflow cluster_lysis Cell Lysis cluster_binding DNA Binding cluster_washing Washing cluster_elution Elution start Sample Collection lysis Lyse cells to release nucleic acids start->lysis bind Bind DNA to Silica Membrane lysis->bind wash1 Wash 1: Remove proteins and other contaminants bind->wash1 wash2 Wash 2: Remove residual salts wash1->wash2 elute Elute pure DNA wash2->elute end Purified DNA elute->end decision_tree start Start: Need to extract DNA sample_type What is the sample type? start->sample_type downstream_app What is the downstream application? sample_type->downstream_app throughput High or low throughput? downstream_app->throughput cost Is cost a major factor? throughput->cost spin_column Silica Spin Column: - Fast and easy - Good purity throughput->spin_column Low magnetic_beads Magnetic Beads: - High throughput - Automation friendly - High integrity DNA throughput->magnetic_beads High salting_out Salting Out: - Cost-effective - High MW DNA cost->salting_out Yes cost->spin_column No

References

"evaluating the impact of chloroform purity on experimental results"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Chloroform is a widely used solvent in research, development, and quality control. However, its inherent instability and the presence of various impurities can significantly impact the accuracy, reproducibility, and even the validity of experimental results. This guide provides a comprehensive comparison of how different purity levels of this compound can affect common laboratory applications, supported by experimental data and detailed protocols.

The Unstable Nature of this compound: Degradation and Stabilization

When exposed to light and air, this compound (CHCl₃) undergoes photo-oxidation, degrading into highly reactive and undesirable impurities, primarily phosgene (COCl₂) and hydrochloric acid (HCl).[1] Phosgene is a toxic gas that can react with a wide range of analytes, leading to the formation of artifacts and the degradation of target molecules.[2]

To counteract this degradation, commercial this compound is typically stabilized with additives. The two most common stabilizers are ethanol and amylene (2-methyl-2-butene).[3] While both are effective at scavenging the free radicals that propagate the degradation process, they can also introduce their own set of experimental interferences.[3]

  • Ethanol: Added at concentrations of about 1%, ethanol is an effective stabilizer. However, its presence increases the polarity of the solvent and can introduce extraneous peaks in NMR spectra and interfere with reactions sensitive to alcohols.[3]

  • Amylene: Used at much lower concentrations (around 100 ppm), amylene is a less polar stabilizer. However, it has been reported to be less effective than ethanol in preventing phosgene formation and can also produce byproducts that interfere with certain analyses.[1][4]

Impact on Analytical Techniques

The purity of this compound is paramount in sensitive analytical techniques where even trace impurities can lead to significant errors in data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, deuterated this compound (CDCl₃) is a common solvent. However, it is never 100% deuterated and contains residual CHCl₃, which gives rise to a characteristic singlet at ~7.26 ppm. More importantly, impurities and stabilizers in the this compound can introduce unwanted signals, complicating spectral analysis. For instance, the ethanol stabilizer will show its characteristic ethyl group signals, and degradation products can cause shifts in the chemical shifts of analytes.[5]

Table 1: Comparison of ¹H NMR Spectral Features with Different this compound Grades

This compound GradeExpected Residual CHCl₃ Signal (ppm)Potential Impurity SignalsImpact on Spectrum
Technical Grade ~7.26Multiple signals from various organic impurities, water, and high stabilizer content.High baseline noise, overlapping peaks, difficulty in distinguishing analyte signals.
ACS Grade ~7.26Signals from the stabilizer (e.g., ethanol), trace water.Cleaner baseline than technical grade, but stabilizer peaks can interfere with analyte signals in that region.
HPLC Grade ~7.26Minimal signals from the stabilizer due to higher purity.Low baseline noise and minimal interference from solvent impurities, providing a clearer spectrum for analysis.

Note: The signal-to-noise ratio can be significantly affected by the purity of the solvent. While specific quantitative comparisons are dependent on the instrument and sample, higher purity grades generally result in a better signal-to-noise ratio.[6][7][8]

High-Performance Liquid Chromatography (HPLC)

In HPLC, this compound is used as a component of the mobile phase for certain applications. Impurities in the solvent can lead to several problems, including ghost peaks, baseline instability, and changes in retention times.[3][4][9] Stabilizers and their degradation products can also interfere with UV detection.[3]

Table 2: Potential HPLC Issues Arising from this compound Impurities

IssuePotential Cause (this compound-Related)ConsequenceRecommended this compound Grade
Ghost Peaks Impurities in the mobile phase, carryover from previous injections where this compound was used as a sample solvent.[10][11]Inaccurate peak integration and quantification.HPLC Grade or higher
Baseline Drift Inconsistent composition of the mobile phase due to evaporation of volatile impurities or this compound itself.Difficulty in detecting and quantifying low-level analytes.HPLC Grade or higher
Spurious Peaks Reaction of phosgene impurity with the analyte or column material.Misidentification of compounds, inaccurate quantification.Fresh, high-purity, stabilized this compound
Mass Spectrometry (MS)

In mass spectrometry, particularly in electrospray ionization (ESI), the solvent matrix plays a crucial role in the ionization process. Impurities in this compound can lead to ion suppression or enhancement, affecting the signal intensity of the analyte.[12] Stabilizers and other volatile impurities can also contribute to background noise, reducing the overall sensitivity of the analysis.[5][13][14]

Table 3: Influence of this compound Purity on Mass Spectrometry Results

ParameterImpact of Low-Purity this compoundRecommended Practice
Signal Intensity Ion suppression or enhancement due to co-eluting impurities, leading to inaccurate quantification.[12]Use high-purity solvents (e.g., LC-MS grade) to minimize matrix effects.
Baseline Noise Increased background noise from stabilizers and other volatile impurities, reducing the signal-to-noise ratio.[14]Utilize solvents with low levels of non-volatile residues and stabilizers.
Adduct Formation Formation of adducts with impurities, complicating mass spectral interpretation.Use freshly opened, high-purity solvents.

Impact on Organic Synthesis

In organic synthesis, the purity of the solvent can be critical to the success of a reaction. This compound, while a useful solvent, can cause significant issues if it contains reactive impurities.

Grignard Reactions

Grignard reagents are highly reactive organometallic compounds that are sensitive to protic impurities like water and ethanol. The ethanol used as a stabilizer in this compound will react with and quench the Grignard reagent, reducing the yield of the desired product. Furthermore, other impurities can lead to undesirable side reactions.[15]

Table 4: Hypothetical Yield Comparison for a Grignard Reaction

This compound Grade Used as Co-solventStabilizerExpected Impact on Grignard ReagentIllustrative Product Yield (%)
Technical Grade High levels of ethanol and other impuritiesSignificant quenching of the Grignard reagent and potential side reactions.< 50%
ACS Grade (Ethanol Stabilized) ~1% EthanolPartial quenching of the Grignard reagent.70-80%
Amylene Stabilized / Unstabilized (purified) Amylene or noneMinimal quenching from the stabilizer.> 90%

Note: This table is illustrative. Actual yields will vary depending on the specific reaction, the amount of this compound used, and the nature of the Grignard reagent.

Experimental Protocols

Protocol 1: Phenol-Chloroform DNA Extraction

This protocol is a standard method for purifying DNA from cell lysates. The purity of the this compound is critical for efficient phase separation and to prevent degradation of the nucleic acids.[15]

Methodology:

  • To a 1.5 mL microcentrifuge tube containing 500 µL of cell lysate, add an equal volume (500 µL) of a phenol:this compound:isoamyl alcohol (25:24:1) mixture.

  • Vortex vigorously for 15-30 seconds to create an emulsion.

  • Centrifuge at 12,000 x g for 5 minutes at room temperature to separate the phases.

  • Carefully transfer the upper aqueous phase containing the DNA to a new tube, avoiding the protein interface and the lower organic phase.

  • Repeat the extraction with an equal volume of this compound to remove residual phenol.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Transfer the upper aqueous phase to a new tube and proceed with DNA precipitation (e.g., with ethanol or isopropanol).

Impact of this compound Purity:

  • Low Purity: Impurities can interfere with the phase separation, leading to a less defined interface and contamination of the aqueous phase with proteins and lipids. Phosgene or acidic impurities can cause degradation of the DNA.

  • High Purity (e.g., Molecular Biology Grade): Ensures clean phase separation and minimizes the risk of DNA degradation, resulting in higher yields of pure DNA.[16][17][18][19][20]

Protocol 2: General Procedure for a Grignard Reaction

This protocol outlines a typical Grignard reaction where the purity of all reagents and solvents, including any co-solvents like this compound, is crucial.

Methodology:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • In a round-bottom flask, prepare the Grignard reagent by reacting magnesium turnings with an alkyl or aryl halide in an ethereal solvent (e.g., diethyl ether or THF).

  • In a separate flask, dissolve the electrophile (e.g., an aldehyde, ketone, or ester) in an appropriate anhydrous solvent. If this compound is used as a co-solvent, it must be of high purity and free of protic stabilizers.

  • Slowly add the Grignard reagent to the solution of the electrophile at an appropriate temperature (often 0 °C or below).

  • Allow the reaction to proceed to completion, monitoring by a suitable method (e.g., TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the product.

Impact of this compound Purity:

  • Ethanol-Stabilized this compound: The ethanol will consume the Grignard reagent, leading to a significant reduction in the product yield.

  • This compound with Water Impurity: Water will also quench the Grignard reagent.

  • High Purity, Amylene-Stabilized or Purified Unstabilized this compound: Minimizes the loss of the Grignard reagent, maximizing the product yield.

Visualizing the Impact of this compound Purity

This compound Degradation Pathway

The following diagram illustrates the photo-oxidative degradation of this compound, leading to the formation of phosgene and hydrochloric acid.

Chloroform_Degradation CHCl3 This compound (CHCl₃) Radical Trichloromethyl Radical (•CCl₃) CHCl3->Radical Initiation Peroxy Trichloromethylperoxy Radical (Cl₃COO•) Radical->Peroxy + O₂ Phosgene Phosgene (COCl₂) Peroxy->Phosgene Propagation HCl Hydrochloric Acid (HCl) Phosgene->HCl + H₂O (in air) Light Light (UV) O2 Oxygen (O₂)

Caption: Photo-oxidative degradation of this compound to phosgene and HCl.

Experimental Workflow: Sample Preparation for HPLC Analysis

This diagram shows a typical sample preparation workflow involving a liquid-liquid extraction with this compound, highlighting where impurities can compromise the results.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous Sample Add_CHCl3 Add this compound Sample->Add_CHCl3 Vortex Vortex to Mix Add_CHCl3->Vortex Impurity_Interference Impurity Interference - Incomplete extraction - Analyte degradation - Introduction of artifacts Add_CHCl3->Impurity_Interference Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Chromatogram Analyze Chromatogram Inject->Chromatogram Ghost_Peaks Ghost Peaks Baseline Noise Inject->Ghost_Peaks

Caption: Impact of this compound impurities in a sample preparation workflow for HPLC.

Conclusion and Recommendations

The purity of this compound is not a trivial detail but a critical parameter that can determine the success or failure of an experiment. For sensitive applications such as high-performance analytical techniques and many organic syntheses, the use of high-purity, appropriately stabilized this compound is essential.

Key Recommendations:

  • Choose the Right Grade: For demanding applications like HPLC, GC, MS, and NMR, use the appropriate high-purity grade (e.g., HPLC, Spectrophotometric, or LC-MS grade). For less sensitive applications, an ACS grade may be sufficient. Technical grade this compound should be avoided for most laboratory research.

  • Consider the Stabilizer: Be aware of the stabilizer present in your this compound and its potential for interference. If your application is sensitive to alcohols, choose an amylene-stabilized this compound or purify the solvent to remove the stabilizer immediately before use.

  • Proper Storage: Store this compound in a cool, dark place in a tightly sealed, appropriate container to minimize degradation.

  • Use Fresh Solvents: For the most sensitive applications, use freshly opened bottles of high-purity this compound.

  • Perform Blank Runs: When troubleshooting unexpected results, perform blank runs with your solvent to identify any potential interferences originating from it.

References

"comparison of different chloroform to methanol ratios in lipid extraction"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of lipids from biological samples is a critical first step in a multitude of analytical workflows. The choice of solvent system, particularly the ratio of chloroform to methanol, can significantly impact the yield, purity, and representation of different lipid classes in the final extract. This guide provides an objective comparison of various this compound:methanol ratios used in lipid extraction, supported by experimental data and detailed protocols.

The foundational methods for lipid extraction using this compound and methanol were established by Folch et al. and Bligh and Dyer.[1] These methods, and their subsequent modifications, remain the gold standard against which other techniques are compared.[2] The principle behind these methods lies in using a monophasic solvent system of this compound, methanol, and water to thoroughly disrupt cell membranes and solubilize lipids. Subsequent addition of water or a salt solution induces a phase separation, resulting in a this compound layer enriched with lipids and an aqueous methanol layer containing polar contaminants.[2]

Comparative Analysis of this compound:Methanol Ratios

The two most widely recognized this compound:methanol-based extraction methods are the Folch and the Bligh & Dyer techniques. The primary distinction between them lies in the initial solvent ratio and the sample-to-solvent volume.

MethodInitial this compound:Methanol Ratio (v/v)Final this compound:Methanol:Water Ratio (v/v/v)Sample-to-Solvent Ratio (w/v)Key Characteristics
Folch 2:18:4:31:20Generally preferred for solid tissues and samples with higher lipid content.[1] It is considered to yield a higher recovery of total lipids, especially in samples containing more than 2% lipids.[3][4]
Bligh & Dyer 1:22:2:1.81:3 (initially)Developed as a more rapid method and is often advantageous for biological fluids.[1][5] For samples with less than 2% lipid content, its efficiency is comparable to the Folch method.[3][4]

Studies have shown that for samples with low lipid content (<2%), the results from both the Folch and Bligh & Dyer methods are comparable.[4] However, for samples with a higher lipid content, the Bligh & Dyer method may underestimate the total lipid content by up to 50% in very high-lipid samples.[3][4] The higher solvent-to-sample ratio in the Folch method is thought to contribute to its higher efficiency in such cases.[1]

Beyond these classical ratios, other studies have explored different solvent compositions to optimize extraction for specific sample types or to reduce the use of toxic chlorinated solvents. For instance, in the extraction of lipids from the microalga Chlorella vulgaris, a 1:1 ratio of methanol to dichloromethane (a less toxic alternative to this compound) was found to be optimal, resulting in a 25% increase in lipid yield compared to other tested compositions.[6]

The choice of solvent ratio can also influence the types of lipids that are preferentially extracted. A 2:1 this compound:methanol mixture is effective for a broad range of lipids.[7][8] However, for apolar lipids, a hexane-isopropanol mixture might be more suitable, while a methanol-tert-butyl methyl ether (MTBE) system has shown good results for lactosyl ceramides.[9]

Experimental Protocols

Below are the detailed methodologies for the classical Folch and Bligh & Dyer lipid extraction techniques.

Folch Method (2:1 this compound:Methanol)

This protocol is adapted for a generic tissue sample.

Materials:

  • This compound

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Filter paper

Procedure:

  • Weigh 1 gram of the tissue sample and place it in a glass homogenizer.

  • Add 20 mL of a 2:1 (v/v) this compound:methanol mixture to the homogenizer.

  • Homogenize the tissue for 2-5 minutes until a uniform suspension is formed.

  • Filter the homogenate through a solvent-resistant filter paper into a clean glass tube.

  • To the filtered extract, add 4 mL (0.2 volumes) of a 0.9% NaCl solution.

  • Vortex the mixture thoroughly for 30 seconds to induce phase separation.

  • Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to achieve a clear separation of the two phases.

  • Carefully aspirate and discard the upper aqueous layer.

  • The lower this compound layer contains the extracted lipids. This can be collected for further analysis.[7][10]

Bligh & Dyer Method (Initial 1:2 this compound:Methanol)

This protocol is based on the original publication and is suitable for samples with high water content.

Materials:

  • This compound

  • Methanol

  • Distilled water

  • Homogenizer (e.g., Waring Blendor)

  • Centrifuge

  • Glass centrifuge tubes

Procedure:

  • For a 1-gram sample (assuming approximately 80% water content), add 3 mL of a 1:2 (v/v) this compound:methanol mixture in a homogenizer.

  • Homogenize the sample for 2 minutes to create a monophasic solution.

  • Add an additional 1 mL of this compound to the homogenate and mix well.

  • Add 1 mL of distilled water to the mixture and mix again. This will create a biphasic system with a final this compound:methanol:water ratio of 2:2:1.8.[5]

  • Centrifuge the mixture to clearly separate the two phases.

  • The lower this compound phase contains the lipids and can be carefully collected, avoiding the upper aqueous phase and the protein interface.[5][10]

Visualizing the Lipid Extraction Workflow

The following diagrams illustrate the logical flow of the lipid extraction process.

Lipid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_isolation Lipid Isolation cluster_analysis Downstream Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Solvent_Addition Add this compound:Methanol Homogenization->Solvent_Addition Monophasic_Mixture Monophasic Mixture Solvent_Addition->Monophasic_Mixture Phase_Separation Induce Phase Separation (Add Water/Salt Solution) Monophasic_Mixture->Phase_Separation Biphasic_Mixture Biphasic Mixture Phase_Separation->Biphasic_Mixture Centrifugation Centrifugation Biphasic_Mixture->Centrifugation Aqueous_Phase Upper Aqueous Phase (Polar Contaminants) Centrifugation->Aqueous_Phase Discard Lipid_Phase Lower this compound Phase (Lipids) Centrifugation->Lipid_Phase Collect Analysis Further Analysis (e.g., LC-MS, TLC) Lipid_Phase->Analysis

Caption: General workflow for lipid extraction using a this compound-methanol solvent system.

Method_Comparison cluster_folch Folch Method cluster_bligh_dyer Bligh & Dyer Method F_Ratio Initial Ratio: 2:1 this compound:Methanol F_Sample Sample-to-Solvent: 1:20 (w/v) F_Ratio->F_Sample F_Use Ideal for: Solid tissues, high lipid content F_Sample->F_Use BD_Ratio Initial Ratio: 1:2 this compound:Methanol BD_Sample Sample-to-Solvent: ~1:3 (w/v) BD_Ratio->BD_Sample BD_Use Ideal for: Biological fluids, rapid extraction BD_Sample->BD_Use Start Choice of Method Start->F_Ratio Start->BD_Ratio

References

Benzyl Chloride as a Substitute for Phenol in DNA Extraction with Chloroform: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the phenol-chloroform method has been a cornerstone of molecular biology for the isolation of high-quality DNA. However, the toxicity of phenol has driven the search for safer and equally effective alternatives. Among these, benzyl chloride has emerged as a promising substitute. This guide provides an objective comparison of the performance of benzyl chloride and phenol in DNA extraction in conjunction with chloroform, supported by available experimental data and detailed protocols.

Performance Comparison: Benzyl Chloride vs. Phenol

It is crucial to note that the following data are compiled from different studies and direct comparison should be approached with caution, as yields and purity can vary significantly based on the starting material, specific protocol, and laboratory conditions.

Data on DNA Extraction using Benzyl Chloride

One study reports the use of benzyl chloride for genomic DNA isolation from various organisms, highlighting its ability to disrupt cell walls and extract proteins. The reported DNA yields are summarized in the table below. Purity ratios (A260/A280 and A260/A230) were not consistently reported in this specific study, but the quality of the extracted DNA was deemed suitable for downstream applications like PCR and RFLP analysis.

OrganismDNA Yield (µg/g of fresh tissue)
Wheat10-20
Rice15-25
Maize10-20
Soybean20-30
Cotton20-30
Tobacco50-80
Magnaporthe grisea (fungus)30-50
Xanthomonas oryzae (bacteria)40-60
Typical Performance of Phenol-Chloroform DNA Extraction

The phenol-chloroform method is well-established, and typical yields and purity are widely documented across numerous publications. The expected outcomes are generally high yield and high purity, suitable for most molecular biology applications.

Sample TypeTypical DNA YieldTypical A260/A280 RatioTypical A260/A230 Ratio
Mammalian Blood (per mL)3-20 µg1.8 - 2.0> 2.0
Cultured Mammalian Cells (10^6 cells)5-10 µg1.8 - 2.0> 2.0
Plant Tissue (per g)10-100 µg (highly variable)1.8 - 2.01.8 - 2.2
Bacteria (per mL of culture)5-20 µg1.8 - 2.01.8 - 2.2

Experimental Protocols

Detailed methodologies for both DNA extraction techniques are provided below. These protocols are generalized and may require optimization for specific sample types.

Benzyl Chloride DNA Extraction Protocol

This protocol is adapted from a method for isolating genomic DNA from plants, fungi, and bacteria.

Materials:

  • Extraction Buffer (100 mM Tris-HCl, pH 9.0, 40 mM EDTA)

  • 10% Sodium Dodecyl Sulfate (SDS)

  • Benzyl Chloride

  • 3 M Sodium Acetate (NaOAc), pH 5.0

  • Isopropanol (ice-cold)

  • 70% Ethanol

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

  • Sample Preparation:

    • For fresh plant leaves, cut approximately 1 g into small pieces (~1 cm²).

    • For fungi and bacteria, use 1 g of cell pellet harvested by centrifugation.

  • Lysis:

    • To the sample, add 5 ml of Extraction Buffer, 1 ml of 10% SDS, and 3 ml of benzyl chloride.

    • Vortex the tube to mix thoroughly.

    • Incubate at 50°C for 30 minutes.

  • Phase Separation:

    • Add 3 ml of 3 M NaOAc (pH 5.0) and mix.

    • Place the tube on ice for 15 minutes.

    • Centrifuge at 6,000 x g for 15 minutes at 4°C.

  • DNA Precipitation:

    • Carefully transfer the upper aqueous supernatant to a new tube.

    • Add an equal volume of ice-cold isopropanol and mix gently by inversion until a precipitate is visible.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

  • Washing and Resuspension:

    • Discard the supernatant and wash the DNA pellet with 1 ml of 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Carefully decant the ethanol and air-dry the pellet for 5-10 minutes.

    • Resuspend the DNA in an appropriate volume of TE buffer.

Phenol:this compound:Isoamyl Alcohol (PCI) DNA Extraction Protocol

This is a standard protocol for the extraction of DNA from a variety of cell and tissue types.

Materials:

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

  • Proteinase K (20 mg/ml)

  • RNase A (10 mg/ml)

  • Phenol:this compound:Isoamyl Alcohol (25:24:1), pH 8.0

  • This compound:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

  • Cell Lysis:

    • Homogenize the sample and resuspend in Lysis Buffer.

    • Add Proteinase K to a final concentration of 100 µg/ml.

    • Incubate at 55°C for 1-3 hours or overnight until the solution is clear.

    • Add RNase A to a final concentration of 50 µg/ml and incubate at 37°C for 30 minutes.

  • Phenol-Chloroform Extraction:

    • Add an equal volume of Phenol:this compound:Isoamyl Alcohol (25:24:1) to the lysate.

    • Mix by inverting the tube for 5-10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature.

  • Aqueous Phase Recovery:

    • Carefully transfer the upper aqueous phase to a new tube, avoiding the protein interface.

  • This compound Extraction (optional but recommended):

    • Add an equal volume of this compound:Isoamyl Alcohol (24:1) to the aqueous phase.

    • Mix by inverting and centrifuge at 12,000 x g for 5 minutes.

    • Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation:

    • Add 1/10 volume of 3 M NaOAc (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol.

    • Mix gently by inversion until DNA precipitates.

    • Incubate at -20°C for at least 1 hour or overnight.

    • Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

  • Washing and Resuspension:

    • Discard the supernatant and wash the pellet with 1 ml of 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Carefully remove the ethanol and air-dry the pellet.

    • Resuspend the DNA in TE buffer.

Visualizing the Workflows

The following diagrams illustrate the key steps in each DNA extraction method.

Benzyl_Chloride_Workflow start Sample (Plant, Fungi, Bacteria) lysis Lysis (Extraction Buffer, SDS, Benzyl Chloride) 50°C Incubation start->lysis phase_sep Phase Separation (Add NaOAc, Ice Incubation, Centrifugation) lysis->phase_sep aqueous_collection Collect Aqueous Supernatant phase_sep->aqueous_collection precipitation DNA Precipitation (Isopropanol, Centrifugation) aqueous_collection->precipitation wash Wash Pellet (70% Ethanol, Centrifugation) precipitation->wash resuspend Air Dry & Resuspend (TE Buffer) wash->resuspend end Purified gDNA resuspend->end

Caption: Workflow for DNA extraction using the benzyl chloride method.

Phenol_Chloroform_Workflow start Sample (Cells, Tissue, etc.) lysis Cell Lysis (Lysis Buffer, Proteinase K, RNase A) start->lysis pci_extraction Phenol:this compound:Isoamyl Alcohol Extraction & Centrifugation lysis->pci_extraction aqueous_transfer1 Transfer Aqueous Phase pci_extraction->aqueous_transfer1 chloroform_extraction This compound Extraction (Optional) & Centrifugation aqueous_transfer1->chloroform_extraction aqueous_transfer2 Transfer Aqueous Phase chloroform_extraction->aqueous_transfer2 precipitation DNA Precipitation (NaOAc, Ethanol, Centrifugation) aqueous_transfer2->precipitation wash Wash Pellet (70% Ethanol, Centrifugation) precipitation->wash resuspend Air Dry & Resuspend (TE Buffer) wash->resuspend end Purified gDNA resuspend->end

Caption: Workflow for DNA extraction using the phenol-chloroform method.

Conclusion

Both benzyl chloride and phenol-chloroform are effective methods for DNA extraction, yielding DNA suitable for various downstream molecular applications. The primary advantage of using benzyl chloride is the avoidance of the highly toxic and hazardous phenol. While the phenol-chloroform method is extensively documented and known for its high yield and purity, the benzyl chloride method presents a viable, safer alternative, particularly for samples with tough cell walls like plants and fungi. The choice between these two methods will ultimately depend on the specific requirements of the experiment, the nature of the starting material, and the laboratory's safety protocols and available resources. Further direct comparative studies are warranted to provide a more definitive assessment of the performance of benzyl chloride as a substitute for phenol in DNA extraction.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for the use of chloroform, a common solvent that is also a suspected carcinogen and can cause damage to the liver, kidneys, and central nervous system.[1][2][3] Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.[1][4]

  • Gloves: Due to this compound's ability to penetrate many glove materials quickly, selecting the appropriate gloves is critical. Standard nitrile gloves offer minimal protection and should be avoided for anything other than incidental contact.[1][5][6] For prolonged handling, more resistant materials are required. It is often recommended to wear two pairs of nitrile gloves for low-volume applications.[3][7] For spill clean-up or more extensive use, gloves with slower breakthrough times are essential.[3]

  • Eye and Face Protection: ANSI-approved safety glasses or chemical splash goggles are required.[1][7] In situations where splashing is a risk, a face shield should be worn in addition to goggles.[1][2][5]

  • Body Protection: A lab coat, appropriately sized and fully buttoned, must be worn.[7] For larger volumes (greater than 1 liter), a flame-resistant lab coat is necessary.[7] An impervious apron and chemical-resistant sleeves are recommended when there is a significant risk of splashing.[2][3] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[7][8]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[1][6][8] If work must be performed outside of a fume hood, a respiratory protection analysis should be conducted by environmental health and safety personnel to determine if a respirator is necessary.[6][7] If required, a full-face respirator with appropriate cartridges should be used.[6]

Glove Compatibility for this compound

The selection of appropriate gloves is a critical step in safely handling this compound. The following table summarizes the breakthrough times for various glove materials when exposed to this compound. It is important to note that these times can be affected by factors such as glove thickness, temperature, and the concentration of the this compound.

Glove MaterialBreakthrough Time (minutes)Recommendation
Nitrile< 2.5Not Recommended for Extended Contact[1][6]
Double Nitrile (4 mil x 2)-Recommended for low-volume applications[2][3][7]
Extra Thick Nitrile (8 mil)-Acceptable[2][5]
Viton> 480Recommended[1][2]
Polyvinyl Acetate (PVA)> 480Recommended[1][2][5]
Silver Shield> 480Recommended for spill clean-up[3]
Natural Rubber (Latex)Not RecommendedNot Recommended

Data compiled from multiple sources. On-site testing is strongly advised to determine safe usage for specific applications.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risks. The following step-by-step plan outlines the procedures for preparation, use, and storage.

1. Preparation:

  • Ensure a certified chemical fume hood is available and functioning correctly.[6][7]

  • Verify that an emergency eyewash station and safety shower are accessible.[2]

  • Assemble all necessary materials and equipment within the fume hood to minimize movement in and out of the work area.

  • Don the appropriate personal protective equipment as outlined above.

2. Handling and Use:

  • Dispense the smallest practical quantity of this compound needed for the experiment.[3][6]

  • Keep containers of this compound tightly closed when not in use.[1][2][3][4]

  • Transport this compound in secondary containment, such as a bottle carrier, to prevent spills.[3][5][6]

  • Avoid contact with incompatible materials such as strong bases, acetone, and chemically active metals like sodium, potassium, and magnesium.[3][5][6]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from light and heat.[1][8]

  • Ensure containers are clearly labeled and dated upon receipt and opening.[3]

  • Store in a designated area, such as a flammable storage cabinet, and with secondary containment.[1][5][6]

  • Do not store on the floor.[3][5][6]

Disposal Plan for this compound Waste

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly. Improper disposal can lead to environmental contamination and legal repercussions.

1. Waste Collection:

  • Collect all this compound waste, including contaminated gloves, paper towels, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.[4]

  • The container should be made of a material resistant to this compound.

  • Keep the waste container sealed except when adding waste.[4]

2. Waste Storage:

  • Store the hazardous waste container in a well-ventilated area, within secondary containment, and away from incompatible materials.[4]

3. Waste Disposal:

  • Arrange for the disposal of this compound waste through a certified hazardous waste disposal service.

  • Never pour this compound down the drain or dispose of it in regular trash.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Spill Response:

  • Small Spills (<1 Liter): If you are trained and have the appropriate PPE and spill kit, you may clean up a small spill.[4]

    • Absorb the spill with an appropriate absorbent material.[4]

    • Collect the contaminated material in a sealed bag, label it as hazardous waste, and arrange for disposal.[4]

  • Large Spills (>1 Liter):

    • Evacuate the area immediately.[4]

    • Alert others in the vicinity.[1]

    • Contact your institution's emergency response team or local emergency services.[1][2][4]

Personnel Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][2][4] Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes in an emergency shower.[1][4] Seek medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air.[1][2][4] If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.[1][2][4]

  • Ingestion: Do not induce vomiting.[1] Seek immediate medical attention.[1][6]

Chloroform_Handling_Workflow prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe Step 1 fume_hood Work in Fume Hood ppe->fume_hood Step 2 handling Handling & Use fume_hood->handling Step 3 dispense Dispense Smallest Practical Amount handling->dispense disposal Disposal handling->disposal sealed Keep Containers Sealed dispense->sealed storage Storage transport Use Secondary Containment for Transport storage->transport sealed->storage store_properly Store in Ventilated, Designated Area transport->store_properly collect_waste Collect Waste in Labeled Container disposal->collect_waste Step 4 hazardous_waste Dispose via Certified Hazardous Waste Service collect_waste->hazardous_waste Step 5

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroform
Reactant of Route 2
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.